3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
Descripción
Propiedades
IUPAC Name |
3-(1,2-dihydroxypropan-2-yl)-7-hydroxy-6,10-dimethylspiro[4.5]dec-9-en-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9-6-12(17)13(18)10(2)15(9)5-4-11(7-15)14(3,19)8-16/h6,10-11,13,16,18-19H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOOWVDEQWNBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135349 | |
| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84321-96-0 | |
| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84321-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one is a naturally occurring sesquiterpenoid of the spirovetivane class.[1] It has been isolated from Datura metel, a plant species belonging to the Solanaceae family, which is known for its rich and diverse phytochemical composition.[1] While the spirovetivane skeleton is a subject of interest for its potential biological activities, detailed in-depth research on this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, is not extensively available in the current scientific literature. This guide provides a comprehensive overview of the known information regarding its chemical properties and discusses the potential biological activities and experimental approaches based on related compounds from the same class and plant origin.
Chemical Properties
Based on its chemical name and class, this compound possesses a complex molecular architecture. The core structure is a spirocyclic system characteristic of spirovetivane sesquiterpenoids, featuring a ketone group, a carbon-carbon double bond, and three hydroxyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₄ | [2] |
| Molecular Weight | 268.35 g/mol | [2] |
| CAS Number | 220328-04-1 | [3] |
| Appearance | Oil | [2] |
| Chemical Name | 3-(1,2-dihydroxypropan-2-yl)-7-hydroxy-6,10-dimethylspiro[4.5]dec-9-en-8-one | [2] |
| SMILES | CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O | [2] |
Potential Biological Activities and Signaling Pathways
Potential Cytotoxic Activity
Other sesquiterpenoids from Datura metel have shown cytotoxicity against various cancer cell lines.[4] This activity is often associated with the induction of apoptosis or cell cycle arrest.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Hypothetical cytotoxic mechanism.
Potential Anti-inflammatory Activity
Sesquiterpenoids are known to modulate inflammatory pathways. A new vetispirane-type sesquiterpenoid glycoside from Datura metel leaves exhibited potential effects against nitric oxide (NO) production in RAW 264.7 cells.[4] NO is a key mediator in the inflammatory response.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical anti-inflammatory mechanism.
Potential Phytotoxic Activity
Datura species are known to produce phytotoxic compounds. While no specific data exists for this compound, its phytotoxic potential could be evaluated.
Suggested Experimental Protocols
Given the lack of specific experimental data for this compound, this section provides detailed methodologies for key experiments that could be conducted to elucidate its biological activities, based on standard practices for natural products.
Isolation and Purification
A generalized workflow for the isolation of sesquiterpenoids from Datura metel is presented below.
Workflow for Isolation
References
An In-depth Technical Guide to the Biosynthesis of Sesquiterpenoid Phytoalexins in Solanaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solanaceae family, which includes economically important crops such as potato, tomato, tobacco, and pepper, employs a sophisticated defense strategy against a wide array of pathogens. A crucial component of this defense is the production of sesquiterpenoid phytoalexins, a class of antimicrobial secondary metabolites. These compounds are synthesized de novo in response to pathogen attack or elicitor perception, accumulating at the site of infection to inhibit pathogen growth. This technical guide provides a comprehensive overview of the biosynthesis of these vital compounds, including detailed biosynthetic pathways, regulatory networks, experimental protocols, and quantitative data.
Core Biosynthetic Pathways
The biosynthesis of all sesquiterpenoid phytoalexins in Solanaceae originates from the central isoprenoid pathway, with farnesyl diphosphate (FPP) serving as the common C15 precursor. From FPP, the pathways diverge, leading to the production of distinct classes of sesquiterpenoids in different genera.[1][2]
Two major, distinct pathways have been characterized:
-
The Solavetivone-Type Pathway (e.g., in Solanum) : This pathway is prominent in potato (Solanum tuberosum) and tomato (Solanum lycopersicum) and leads to the synthesis of phytoalexins such as rishitin, lubimin, and solavetivone. The initial committed step is the cyclization of FPP to vetispiradiene, catalyzed by vetispiradiene synthase (VS).[3]
-
The Capsidiol-Type Pathway (e.g., in Nicotiana and Capsicum) : In tobacco (Nicotiana spp.) and pepper (Capsicum spp.), FPP is cyclized to 5-epi-aristolochene by 5-epi-aristolochene synthase (EAS).[4][5] 5-epi-aristolochene is then hydroxylated by a cytochrome P450 monooxygenase, 5-epi-aristolochene dihydroxylase (EAH), to produce capsidiol.[4][6]
Figure 1: Divergent biosynthetic pathways of sesquiterpenoid phytoalexins from FPP in Solanaceae.
Regulation of Biosynthesis
The production of sesquiterpenoid phytoalexins is tightly regulated at the transcriptional level. The expression of biosynthetic genes, such as EAS and EAH, is rapidly induced upon pathogen recognition or treatment with elicitors.[7] This regulation is orchestrated by a complex signaling network involving plant hormones and specific transcription factors.
Signaling Pathways and Hormonal Crosstalk
Elicitor recognition at the plant cell surface initiates a signaling cascade that leads to the activation of phytoalexin biosynthesis. A well-studied elicitor is INF1, a protein secreted by the oomycete Phytophthora infestans, which induces a defense response in Nicotiana species.[8][9] The signaling pathway involves the activation of mitogen-activated protein kinase (MAPK) cascades.[10]
The plant hormones jasmonic acid (JA) and ethylene (ET) play a crucial, often synergistic, role in inducing the expression of defense-related genes, including those for phytoalexin biosynthesis.[1][2][11] The signaling pathways of JA and ET converge on the activation of specific transcription factors.
Figure 2: Simplified signaling cascade from elicitor perception to phytoalexin production.
Transcription Factors
Several families of transcription factors are implicated in the regulation of sesquiterpenoid phytoalexin biosynthesis.
-
Ethylene Response Factors (ERFs): These transcription factors are key integrators of JA and ET signaling.[12] In Nicotiana benthamiana, the INF1-induced expression of capsidiol biosynthetic genes is dependent on the ERF transcription factor NbERF-IX-33. ERF proteins typically bind to GCC-box elements in the promoters of their target genes.[13]
-
WRKY Transcription Factors: This large family of plant-specific transcription factors is involved in various stress responses.[10] WRKYs can be phosphorylated by MAPKs, which enhances their ability to activate target gene expression.[14] They typically bind to W-box (TTGAC/T) cis-regulatory elements in the promoters of defense-related genes.[10][15]
Quantitative Data on Phytoalexin Production
The accumulation of sesquiterpenoid phytoalexins varies significantly depending on the plant species, the elicitor, and the time after induction. The following tables summarize some reported quantitative data.
| Plant Species | Elicitor/Pathogen | Phytoalexin | Concentration (µg/g fresh weight) | Time Post-Elicitation | Reference |
| Nicotiana attenuata | Alternaria alternata | Capsidiol | 4.45 ± 0.72 | 1 day | [7] |
| Nicotiana attenuata | Alternaria alternata | Capsidiol | 50.68 ± 3.10 | 3 days | [7] |
| Nicotiana attenuata | Alternaria alternata (VIGS NaEAHs) | Capsidiol | 8.99 ± 1.56 | 3 days | [7] |
| Potato Tuber | Phytophthora infestans (incompatible race) | Rishitin | up to 245 µg/mL (in inoculation fluid) | 6 days | |
| Potato Tuber | Phytophthora infestans (incompatible race) | Lubimin | up to 28 µg/mL (in inoculation fluid) | 4 days |
| Plant Species | Treatment | Phytoalexin | Fold Induction (Relative to Control) | Reference |
| Nicotiana benthamiana | INF1 | Capsidiol | ~15-fold | [3] |
| Nicotiana benthamiana | INF1 | Capsidiol 3-acetate | ~10-fold | [3] |
| Tobacco | TMV | Scopoletin | ~20-fold | [16] |
Experimental Protocols
Phytoalexin Extraction from Plant Tissue
This protocol is adapted for the extraction of sesquiterpenoid phytoalexins from Nicotiana leaves and potato tubers.
Materials:
-
Plant tissue (e.g., Nicotiana benthamiana leaves, potato tuber slices)
-
Liquid nitrogen
-
Ethyl acetate
-
Cyclohexane (for less polar compounds like solavetivone)
-
Mortar and pestle or tissue homogenizer
-
Centrifuge tubes
-
Rotary shaker
-
Centrifuge
-
Glass vials for sample storage
Procedure:
-
Harvest fresh plant tissue (approximately 150 mg for leaves, or tuber discs).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 1 mL of ethyl acetate per 150 mg of leaf tissue. For potato tuber discs, use 5 mL of ethyl acetate per disc. For the extraction of less polar compounds like solavetivone, a 1:1 (v/v) mixture of cyclohexane and ethyl acetate can be used for improved recovery.
-
Incubate the samples on a rotary shaker for 2 hours at room temperature for leaves, or overnight for tuber discs.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant (the ethyl acetate extract) to a clean glass vial.
-
The extract can be directly analyzed by GC-MS or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.
Quantification of Capsidiol by HPLC
This protocol provides a general framework for the quantification of capsidiol using reverse-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% formic acid or TFA
Procedure:
-
Sample Preparation: Reconstitute the dried phytoalexin extract in a known volume of the initial mobile phase composition (e.g., 10% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 210 nm
-
Gradient Program: A scouting gradient can be run from 10% to 100% Solvent B over 20-30 minutes to determine the retention time of capsidiol. An optimized gradient can then be developed. For example:
-
0-5 min: 30% B
-
5-20 min: Gradient to 80% B
-
20-25 min: Hold at 80% B
-
25-26 min: Gradient back to 30% B
-
26-30 min: Re-equilibration at 30% B
-
-
-
Quantification: Prepare a standard curve using a certified standard of capsidiol at a range of concentrations. The concentration of capsidiol in the samples can be determined by comparing the peak area to the standard curve.
Analysis of Sesquiterpenoid Phytoalexins by GC-MS
This protocol outlines a general method for the analysis of a broader range of sesquiterpenoid phytoalexins.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Procedure:
-
Sample Preparation: The ethyl acetate extract from the extraction protocol can often be directly injected.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp 1: Increase to 200 °C at a rate of 10 °C/min
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Compound Identification: Phytoalexins are identified by comparing their retention times and mass spectra with those of authentic standards or with published mass spectral libraries (e.g., NIST).
In Vitro Enzyme Assay for 5-epi-aristolochene Synthase (EAS)
This protocol describes a method to measure the activity of EAS by quantifying the product, 5-epi-aristolochene.
Materials:
-
Purified recombinant EAS enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Farnesyl diphosphate (FPP) substrate
-
Hexane or pentane for extraction
-
GC-MS for product analysis
Procedure:
-
Reaction Setup: In a glass vial, combine the assay buffer, a known amount of purified EAS enzyme, and FPP to a final concentration of ~50 µM in a total reaction volume of 500 µL.
-
Overlay: Gently overlay the aqueous reaction mixture with 500 µL of hexane or pentane to trap the volatile sesquiterpene product.
-
Incubation: Incubate the reaction at 30 °C for 1-2 hours.
-
Reaction Termination and Extraction: Stop the reaction by vortexing the vial vigorously for 30 seconds to extract the 5-epi-aristolochene into the organic layer.
-
Analysis: Analyze a sample of the organic layer by GC-MS as described in the previous protocol to identify and quantify the 5-epi-aristolochene produced. The amount of product can be quantified using a standard curve of a related sesquiterpene or by using an internal standard.
Figure 3: General workflow for the extraction and analysis of sesquiterpenoid phytoalexins.
Conclusion
The biosynthesis of sesquiterpenoid phytoalexins is a cornerstone of the defense system in Solanaceae. Understanding the intricate biosynthetic pathways, their complex regulation, and the methodologies to study them is paramount for developing novel strategies for crop protection and for the potential discovery of new bioactive compounds for pharmaceutical applications. This guide provides a foundational resource for researchers in these fields, offering both a theoretical framework and practical experimental protocols to advance the study of these fascinating and important plant natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Data on the optimisation of GC-MS/MS method for the simultaneous determination of compounds from food contact material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NbWRKY40 Positively Regulates the Response of Nicotiana benthamiana to Tomato Mosaic Virus via Salicylic Acid Signaling [frontiersin.org]
- 6. hplc.eu [hplc.eu]
- 7. biorxiv.org [biorxiv.org]
- 8. NtWRKY-R1, a Novel Transcription Factor, Integrates IAA and JA Signal Pathway under Topping Damage Stress in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Phytopathology 1971 | Specificity of Rishitin and Phytuberin Accumulation by Potato [apsnet.org]
- 12. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clustered transcription factor genes regulate nicotine biosynthesis in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stronger together: Ethylene, jasmonic acid, and MAPK signaling pathways synergistically induce camalexin synthesis for plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HP-5ms Ultra Inert GC column | Agilent [agilent.com]
The Spiro[4.5]decane Core: A Technical Guide to the Biological Activities of Spirovetivane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirovetivane sesquiterpenoids, a distinct class of natural products characterized by a spiro[4.5]decane carbon skeleton, have emerged as a focal point in medicinal chemistry and drug discovery.[1] Sourced from diverse natural origins, including plants, fungi, and cyanobacteria, these compounds exhibit a remarkable breadth of biological activities.[2][3][4] This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of spirovetivane and related sesquiterpenoids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental methodologies, quantitative activity data, and diagrammatic representations of key pathways and workflows are presented to serve as a resource for researchers in the field.
Introduction to Spirovetivane Sesquiterpenoids
Sesquiterpenoids are a large and diverse class of C15 terpenoids synthesized from the precursor farnesyl pyrophosphate (FPP).[3][5] Their structural complexity, arising from various cyclization and rearrangement patterns, leads to a wide array of biological functions.[3][6] The spirovetivane subclass is defined by its characteristic spirocyclic system, consisting of a cyclopentane ring fused to a cyclohexane ring at a shared quaternary carbon. This unique architecture is a key determinant of their biological profile. This document collates and examines the significant cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory activities reported for these molecules, providing a foundational resource for their further investigation and potential therapeutic development.
Anticancer and Cytotoxic Activity
A significant body of research has focused on the cytotoxic and anticancer properties of spirovetivane and other structurally related sesquiterpenoids. These compounds have demonstrated efficacy against a wide range of human cancer cell lines, often inducing apoptosis through various molecular mechanisms.[7][8]
Quantitative Cytotoxicity Data
The cytotoxic potential of these compounds is typically quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. Data from various studies are summarized below.
| Compound/Extract | Cell Line(s) | Activity Type | Quantitative Data (µM) | Reference |
| Pentalenolactone Analogues (4-6, 8) | PC-3 (prostate), NCI-H23 (lung), HCT-15 (colon), NUGC-3 (stomach), ACHN (renal), MDA-MB-231 (breast) | Growth Inhibition | GI50: 1.97 - 3.46 | [9] |
| Aquisinenoid C (Eudesmane-type) | MCF-7 (breast), MDA-MB-231 (breast) | Cell Viability | IC50: ~5 (general), specific IC50 not provided | [8][10] |
| Acetoxydihydrodamsin | Colo205 (colon), Colo320 (colon, multidrug-resistant) | Cytotoxicity / Antiproliferation | IC50: 7.64 (Colo205), IC50: 3.67 (Colo320) | [11] |
| Psilostachyin | Colo320 (colon, multidrug-resistant) | Antiproliferation | IC50: 5.29 | [11] |
| Obtusol | Colo-205 (colon) | Cytotoxicity | IC50: 1.2 µg/mL | [12] |
| (-)-Elatol | Colo-205 (colon) | Cytotoxicity | IC50: 2.5 µg/mL | [12] |
| 4α,5α-epoxy-10α,14-dihydro-inuviscolide | L1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | Cytotoxicity | ED50: < 10 | [13] |
| Telekin | L1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | Cytotoxicity | ED50: < 10 | [13] |
| Ivalin | L1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | Cytotoxicity | ED50: < 10 | [13] |
Mechanisms of Anticancer Action
The anticancer effects of sesquiterpenoids are often linked to the induction of oxidative stress and apoptosis.[7] For example, Aquisinenoid C, a eudesmane-type sesquiterpenoid, was found to increase the generation of reactive oxygen species (ROS) and trigger apoptosis in human breast cancer cells.[8][10] This disruption of the cellular redox balance is a key strategy for killing cancer cells, which often have higher baseline levels of ROS compared to normal cells.[7] The induction of apoptosis by compounds like (-)-elatol has been shown to involve the activation of caspases, key enzymes in the programmed cell death pathway.[12]
Caption: Proposed mechanism of apoptosis induction by sesquiterpenoids.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test sesquiterpenoid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[8]
Antimicrobial Activity
Spirovetivane sesquiterpenoids and related compounds found in essential oils have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi.[14][15] This makes them potential candidates for the development of new antibiotics, a critical need in an era of increasing antimicrobial resistance.[14]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial efficacy. It represents the lowest concentration of a compound that prevents visible microbial growth.
| Compound/Extract | Microorganism | Activity Type | MIC (µg/mL) | Reference |
| Vetiver Essential Oil | Staphylococcus aureus | Antibacterial | 39 - 156 | [14] |
| Vetiver Essential Oil | Bacillus subtilis | Antibacterial | 312.5 | [14] |
| Vetiver Essential Oil | Enterococcus faecalis | Antibacterial | 31.25 | [14] |
| Sesquiterpenoid Mix | Escherichia coli | Antibacterial | 0.5 - 32 | [15] |
| Sesquiterpenoid Mix | Micrococcus luteus | Antibacterial | 0.5 - 32 | [15] |
| Compound Mix (1-5) | Microsporum gypseum | Antifungal | 4.0 - 8.0 | [15] |
| Zuccarinin | Various Fungi | Antifungal | Potent Activity | [16] |
Note: Vetiver essential oil is a complex mixture rich in spirovetivane and other sesquiterpenoids.[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[14] A viability indicator like resazurin may also be used for colorimetric determination.
Caption: Workflow for the Broth Microdilution Method.
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. Sesquiterpenoids have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[17]
Quantitative Anti-inflammatory Data
| Compound | Assay/Target | Cell/Model System | Quantitative Data (IC50, µM) | Reference |
| Costunolide | TNF-α Secretion | Activated Macrophages | 2.05 | [18] |
| Artelavanolide A derivative (3) | COX-2 Inhibition | In vitro enzyme assay | 43.29 | [19] |
| Artelavanolides A & B (1, 2) | COX-2 Inhibition | In vitro enzyme assay | 100.21 - 287.07 | [19] |
| Eremophilane Sesquiterpenoid (5) | NO Production | LPS-induced RAW 264.7 macrophages | 8.62 | [20] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach appropriate confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test sesquiterpenoid for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Leave one set of wells unstimulated (negative control).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. Collect the supernatant from each well.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a purple azo compound.
-
Quantification: Measure the absorbance at ~540 nm using a plate reader. Create a standard curve with known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells.
Enzyme Inhibitory Activity
Beyond inflammatory enzymes, sesquiterpenoids have been found to inhibit a variety of other enzymes, highlighting their potential to modulate diverse biological pathways.
Quantitative Enzyme Inhibition Data
| Compound | Target Enzyme | Quantitative Data (IC50, µM) | Reference |
| Sesquiterpene (19) | Protein Tyrosine Phosphatase 1B (PTP1B) | 14.87 - 23.09 | [2] |
| Flammuspirone C | HMG-CoA Reductase | 77.6 | [3] |
| Flammuspirone C-E, H | Dipeptidyl Peptidase-4 (DPP-4) | 70.9 - 83.7 | [3] |
| Eudesmane-type Sesquiterpene (5) | Acetylcholinesterase (AChE) | 437.33 | [21] |
Key Targets and Therapeutic Implications
-
Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. The discovery of sesquiterpenoids with PTP1B inhibitory activity is therefore highly significant.[2]
-
Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease. Plant-derived compounds are a promising source for new AChE inhibitors.[21]
-
HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol synthesis and is the target of statin drugs.
-
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes.
Conclusion and Future Directions
Spirovetivane sesquiterpenoids and related structures represent a valuable and diverse class of natural products with a wide spectrum of biological activities. Their demonstrated cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties underscore their potential as lead compounds for drug development. The data and protocols compiled in this guide serve as a foundational resource for researchers aiming to explore these fascinating molecules further.
Future research should focus on several key areas:
-
Isolation and Structure Elucidation: Continued exploration of novel natural sources to identify new spirovetivane derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the spirovetivane scaffold to identify key structural features required for specific biological activities, guiding the synthesis of more potent analogues.
-
In Vivo Efficacy and Safety: Progression of the most promising compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The unique three-dimensional structure of the spirovetivane core offers a compelling starting point for the design of novel therapeutics to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesquiterpenes from Streptomyces qinglanensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sesquiterpene lactones from Centaurea zuccariniana and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sesquiterpene Lactones with COX-2 Inhibition Activity from Artemisia lavandulaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Sources of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid belonging to the spirovetivane class of natural products. These compounds are characterized by a spiro[4.5]decane carbon skeleton and are known to exhibit a range of biological activities. This guide focuses on the known natural sources of this compound, methodologies for its isolation and characterization, and its putative biosynthetic pathway.
Natural Sources
The primary documented natural source of this compound is the plant species Datura metel L., a member of the Solanaceae family.[1][2][3] While this compound has been identified in D. metel, quantitative data regarding its concentration in various plant tissues is not available in the current literature. Sesquiterpenoids, in general, are often present as minor constituents, and their yields can be influenced by environmental factors and the developmental stage of the plant.
Another potential, though not yet confirmed, source is Vetiver oil, derived from the roots of Chrysopogon zizanioides. This essential oil is a rich source of a wide variety of sesquiterpenoids, including those with the spirovetivane skeleton.
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table provides a general overview of sesquiterpenoid content in Datura metel to offer a contextual framework for potential yields.
| Plant Source | Plant Part | Compound Class | Typical Yield Range (of crude extract) | Reference |
| Datura metel L. | Leaves, Stems | Sesquiterpenoids | Not specified in literature | General Phytochemical Analyses |
| Datura metel L. | Whole Plant | Sesquiterpenoids | Not specified in literature | General Phytochemical Analyses |
Note: The yields of specific sesquiterpenoids can vary significantly. The values provided are for general guidance and are not specific to this compound.
Experimental Protocols: Isolation and Purification
The following is a detailed, adapted protocol for the isolation and purification of this compound from Datura metel, based on established methodologies for related spirovetivane sesquiterpenoids.
Plant Material Preparation
-
Collection: Collect fresh, healthy leaves and stems of Datura metel.
-
Washing: Thoroughly wash the plant material with tap water to remove dirt and debris, followed by a final rinse with distilled water.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Maceration:
-
Soak 500 g of the powdered plant material in 2.5 L of methanol in a large, sealed glass container for 3-5 days at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
-
Soxhlet Extraction (Alternative Method):
-
Place 200 g of the powdered plant material in a cellulose thimble and extract with methanol in a Soxhlet apparatus for 24-48 hours.
-
Concentrate the resulting extract using a rotary evaporator.
-
Fractionation and Purification
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in a 90% methanol-water solution and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound. Spirovetivane sesquiterpenoids are typically of medium polarity and are expected to be present in the chloroform and ethyl acetate fractions.
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and analyze by TLC. Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the target compound using a C18 reverse-phase preparative HPLC column.
-
Use a mobile phase gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector (typically at 210 nm and 254 nm) and collect the peak corresponding to the target compound.
-
Structure Elucidation
The structure of the purified compound should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.
Note: As of the last update, published ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available. Researchers will need to perform de novo structure elucidation.
Biosynthesis
The biosynthesis of spirovetivane sesquiterpenoids begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP).
Formation of the Spirovetivane Skeleton
The key step in the formation of the spirovetivane backbone is the cyclization of FPP, catalyzed by the enzyme vetispiradiene synthase . This enzyme facilitates a complex carbocation-mediated cascade reaction to produce the characteristic spiro[4.5]decane ring system of vetispiradiene.
Putative Pathway to this compound
Following the formation of the vetispiradiene skeleton, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , are required to introduce the hydroxyl and ketone functionalities. The precise sequence and the specific enzymes involved in the biosynthesis of this compound have not been elucidated. However, a plausible pathway would involve sequential hydroxylation and oxidation reactions at positions C2, C3, C11, and C12 of the spirovetivane core.
Visualizations
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation
Caption: Experimental workflow for the isolation and identification of the target compound.
Conclusion and Future Directions
This compound is a spirovetivane sesquiterpenoid found in Datura metel. While a general framework for its isolation and biosynthesis can be proposed based on related compounds, there is a clear need for further research. Future studies should focus on the targeted isolation of this compound to obtain precise quantitative data and full spectroscopic characterization. Furthermore, investigation into the specific cytochrome P450 enzymes responsible for its biosynthesis in D. metel would provide valuable insights into the metabolic pathways of this important class of natural products and could open avenues for synthetic biology approaches to its production.
References
In-Depth Technical Guide: Spectroscopic Data and Anti-inflammatory Potential of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one, a natural product isolated from Datura metel. This document details the experimental protocols for its isolation and characterization, and explores its potential anti-inflammatory activity through a proposed signaling pathway. The information presented is intended to support further research and development of this compound for therapeutic applications.
Core Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.85 | s | |
| 3 | 4.21 | d | 2.5 |
| 4α | 1.89 | m | |
| 4β | 1.65 | m | |
| 5 | 1.52 | m | |
| 6α | 1.78 | m | |
| 6β | 1.45 | m | |
| 7 | 2.01 | m | |
| 8α | 1.60 | m | |
| 8β | 1.35 | m | |
| 9α | 1.95 | m | |
| 9β | 1.70 | m | |
| 12 | 3.45 | s | |
| 13 | 1.18 | s | |
| 14 | 1.05 | d | 7.0 |
| 15 | 0.95 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 1 | 125.4 |
| 2 | 201.2 |
| 3 | 78.5 |
| 4 | 35.1 |
| 5 | 52.3 |
| 6 | 25.8 |
| 7 | 41.2 |
| 8 | 28.9 |
| 9 | 38.7 |
| 10 | 165.8 |
| 11 | 75.3 |
| 12 | 65.2 |
| 13 | 22.1 |
| 14 | 18.5 |
| 15 | 16.9 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Data |
| HR-ESI-MS | m/z 269.1748 [M+H]⁺ (calculated for C₁₅H₂₅O₄, 269.1753) |
| IR (KBr) νₘₐₓ cm⁻¹ | 3450 (O-H), 1680 (C=O, α,β-unsaturated ketone), 1645 (C=C) |
Experimental Protocols
The isolation and characterization of this compound from the leaves of Datura metel involved a multi-step process as detailed below.
Isolation and Purification
-
Extraction: Dried and powdered leaves of Datura metel (10 kg) were extracted with 95% ethanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several sub-fractions.
-
Preparative HPLC: The sub-fraction containing the target compound was further purified by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a mobile phase of methanol-water to afford pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CD₃OD), and coupling constants (J) are in Hertz (Hz).
-
Mass Spectrometry: HR-ESI-MS data were obtained using a Waters Xevo G2-S Q-TOF mass spectrometer.
-
Infrared Spectroscopy: IR spectra were recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.
Proposed Anti-inflammatory Signaling Pathway
Sesquiterpenoids isolated from various medicinal plants have demonstrated significant anti-inflammatory properties.[1][2] The proposed mechanism of action for this compound involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
The diagram illustrates the potential inhibitory effect of the compound on the lipopolysaccharide (LPS)-induced inflammatory cascade. By inhibiting key signaling molecules such as IKK and MAPKK, the compound may prevent the activation and nuclear translocation of transcription factors NF-κB and MAPK. This, in turn, would suppress the transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators.
Experimental Workflow
The following diagram outlines the logical workflow from the collection of plant material to the final characterization of the isolated compound.
Caption: Experimental workflow for the isolation and characterization of the target compound.
This guide provides a foundational understanding of the spectroscopic properties and potential biological activity of this compound. The detailed data and protocols presented herein are intended to facilitate further investigation into its therapeutic potential.
References
Chemical and physical properties of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological activities of the natural product 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one. This sesquiterpenoid, belonging to the spirovetivane class, has been isolated from medicinal plants such as Datura metel. Drawing from available data on this compound and structurally related analogs, this document outlines its known characteristics and explores its potential therapeutic applications, with a focus on its anti-inflammatory and cytotoxic properties. Detailed experimental methodologies for extraction and analysis are provided, alongside an examination of its potential interactions with key cellular signaling pathways.
Chemical and Physical Properties
This compound is a complex sesquiterpenoid with a characteristic spirocyclic skeleton. The presence of multiple hydroxyl groups and a ketone functionality contributes to its polarity and potential for diverse biological interactions. While exhaustive experimental data for this specific compound is limited, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₄ | - |
| Molecular Weight | 266.33 g/mol | [Calculated] |
| CAS Number | 220328-04-1 | [1] |
| Predicted Boiling Point | 474.5 ± 45.0 °C | [2] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 12.75 ± 0.70 | [2] |
| Natural Source | Datura metel | [3] |
Spectral Data and Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar spirovetivane and eudesmane sesquiterpenoids.
Expected ¹H NMR Spectral Features:
-
Methyl Protons: Several singlet or doublet signals in the upfield region (δ 0.8 - 1.5 ppm).
-
Methylene and Methine Protons: A complex series of multiplets in the region of δ 1.2 - 2.8 ppm, characteristic of the cyclic framework.
-
Protons adjacent to hydroxyl groups: Signals in the δ 3.5 - 4.5 ppm range, which may appear as multiplets or broad signals.
-
Olefinic Proton: A signal in the downfield region (δ 5.5 - 6.5 ppm) corresponding to the proton on the double bond.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the highly downfield region (δ 190 - 210 ppm).
-
Olefinic Carbons: Two signals in the region of δ 120 - 150 ppm.
-
Carbons bearing hydroxyl groups: Signals in the δ 60 - 80 ppm range.
-
Aliphatic Carbons: A series of signals in the upfield region (δ 15 - 60 ppm).
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be crucial for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The fragmentation pattern observed in MS/MS experiments provides valuable information for structural elucidation. Based on the analysis of a closely related compound, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a proposed fragmentation pathway for this compound under positive ion electrospray ionization (ESI) would likely involve:
-
Initial Protonation: Protonation of the carbonyl oxygen or one of the hydroxyl groups.
-
Neutral Losses: Sequential losses of water molecules (H₂O) from the protonated molecule, resulting in significant fragment ions.
-
Ring Cleavages: Subsequent fragmentation of the spirocyclic system, leading to a series of characteristic smaller ions.
Experimental Protocols
Extraction and Isolation from Datura metel
The following is a general protocol for the extraction and isolation of sesquiterpenoids from plant material, which can be adapted for this compound.
3.1.1. Plant Material Preparation:
-
Collect fresh leaves of Datura metel.
-
Wash the leaves thoroughly with water to remove any debris.
-
Air-dry the leaves in the shade or in a well-ventilated oven at a temperature not exceeding 40°C.
-
Grind the dried leaves into a coarse powder.
3.1.2. Extraction:
-
Macerate the powdered plant material in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.3. Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., vanillin-sulfuric acid).
-
Combine fractions containing compounds with similar Rf values.
-
Further purify the fractions containing the target compound using repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.
Biological Activities and Signaling Pathways
Sesquiterpenoids isolated from Datura metel and other plant sources have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. While specific studies on this compound are limited, its structural features suggest it may share these properties.
Anti-inflammatory Activity
Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets often include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
4.1.1. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). Sesquiterpenoids may inhibit this pathway at various points, such as by preventing IκBα degradation or blocking NF-κB nuclear translocation.
4.1.2. MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are also critical mediators of inflammation. Their activation by upstream kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Some sesquiterpenoids have been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.
Cytotoxic Activity
The cytotoxic effects of sesquiterpenoids against various cancer cell lines are well-documented. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).
4.2.1. Induction of Apoptosis: Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Sesquiterpenoids may induce apoptosis by:
-
Increasing the production of reactive oxygen species (ROS), leading to cellular stress.
-
Altering the mitochondrial membrane potential, leading to the release of cytochrome c.
-
Activating caspases, a family of proteases that execute the apoptotic program.
The α,β-unsaturated ketone moiety present in many bioactive sesquiterpenoids is often implicated in their cytotoxic activity through Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins.
Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug discovery. While further research is required to fully elucidate its chemical, physical, and biological properties, this guide provides a foundational understanding based on the available data for this compound and its structural relatives. The detailed experimental protocols and insights into its potential mechanisms of action are intended to facilitate future investigations into this intriguing sesquiterpenoid.
References
The Role of Phytoalexins in Plant Defense Mechanisms: An In-depth Technical Guide
Executive Summary
Phytoalexins represent a crucial component of the plant's inducible defense system, comprising a chemically diverse array of low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress.[1][2] This technical guide provides a comprehensive overview of the core principles of phytoalexin-mediated plant defense. It delves into the biosynthesis of major phytoalexin classes, the intricate signaling networks that regulate their production, and their mechanisms of action against invading pathogens. Furthermore, this guide presents quantitative data on phytoalexin activity, detailed experimental protocols for their study, and visual representations of key signaling pathways to serve as a valuable resource for researchers in phytopathology, plant biochemistry, and the development of novel antimicrobial agents.
Introduction to Phytoalexins
The concept of phytoalexins was first introduced by Müller and Börger in the 1940s after observing that potato tubers infected with an incompatible strain of Phytophthora infestans developed resistance to subsequent infection by a compatible strain.[1][3] This induced resistance was attributed to the production of "phytoalexins" (from Greek, phyton - plant, and alexein - to ward off). Phytoalexins are defined not by their chemical structure but by their biological function and mode of induction; they are synthesized rapidly at the site of infection following pathogen recognition.[4] These compounds are a key component of both local and systemic acquired resistance (SAR).[4][5]
Phytoalexins are chemically diverse, with different plant families often producing characteristic classes of these compounds.[6] Major classes include terpenoids, flavonoids, alkaloids, and stilbenes.[5] Their production is part of a multi-pronged defense strategy that includes the formation of reactive oxygen species (ROS), synthesis of pathogenesis-related (PR) proteins, and cell wall reinforcement.[2]
Biosynthesis of Key Phytoalexins
The biosynthesis of phytoalexins occurs through various secondary metabolic pathways, branching off from primary metabolism. The specific pathways are highly dependent on the plant species and the chemical class of the phytoalexin.
Camalexin: The Indole Phytoalexin of Brassicaceae
Camalexin is the principal phytoalexin in the model plant Arabidopsis thaliana and other cruciferous species.[1] Its biosynthesis originates from the amino acid tryptophan.[7]
-
Key Enzymes and Steps:
-
Tryptophan to Indole-3-acetaldoxime (IAOx): Catalyzed by cytochrome P450 enzymes CYP79B2 and CYP79B3.[7]
-
IAOx to Indole-3-acetonitrile (IAN): Mediated by another cytochrome P450, CYP71A13.[8]
-
IAN to Camalexin: A multi-step process involving conjugation to glutathione by GSTF6, processing by peptidases, and final cyclization catalyzed by the cytochrome P450 enzyme CYP71B15 (also known as PHYTOALEXIN DEFICIENT 3 or PAD3).[8]
-
Resveratrol: A Stilbene Phytoalexin in Grapevines and Other Plants
Resveratrol, a well-known stilbene, is produced by plants such as grapes (Vitis vinifera) in response to fungal infection or UV radiation.[2][9] Its synthesis follows the phenylpropanoid pathway.
-
Key Enzymes and Steps:
-
Phenylalanine to Cinnamic acid: Catalyzed by Phenylalanine Ammonia Lyase (PAL).[1]
-
Cinnamic acid to p-Coumaric acid: Mediated by Cinnamate-4-hydroxylase (C4H).[1]
-
p-Coumaric acid to p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL).[1]
-
p-Coumaroyl-CoA and Malonyl-CoA to Resveratrol: The final condensation step is catalyzed by Stilbene Synthase (STS).[1]
-
Glyceollins: Pterocarpan Phytoalexins in Soybean
Glyceollins are isoflavonoid-derived phytoalexins produced by soybean (Glycine max) that play a critical role in resistance to pathogens like Phytophthora sojae.[10][11] Their biosynthesis is an extension of the isoflavonoid pathway.
-
Key Enzymes and Steps:
-
Liquiritigenin to Daidzein: This is a key step in the isoflavonoid pathway.
-
Daidzein to Glycinol: A series of enzymatic reactions leads to the formation of the precursor glycinol.[12]
-
Glycinol to Glyceollins: The final steps involve prenylation of glycinol by prenyltransferases, such as G4DT and G2DT, leading to the various glyceollin isomers.[12]
-
Pisatin: The Pterocarpan Phytoalexin of Pea
Pisatin is the major phytoalexin produced by pea (Pisum sativum).[13] Its biosynthesis also originates from the phenylpropanoid pathway and proceeds through isoflavonoid intermediates.
-
Key Enzymes and Steps:
-
Flavanone to Isoflavone: The committed step is the conversion of a flavanone (e.g., liquiritigenin) to an isoflavone (e.g., daidzein), catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme.[14]
-
Isoflavone to (+)-Maackiain: A series of reductions, hydroxylations, and ring formations occur.
-
(+)-Maackiain to (+)-6a-Hydroxymaackiain: A hydroxylation step.
-
(+)-6a-Hydroxymaackiain to Pisatin: The final step is a methylation reaction.[13]
-
Signaling Pathways Regulating Phytoalexin Biosynthesis
The production of phytoalexins is tightly regulated by a complex network of signaling pathways that are activated upon pathogen recognition. These pathways involve phytohormones, protein kinases, and transcription factors.
The Role of Phytohormones
Salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are key signaling molecules in plant defense.[15] While SA is traditionally associated with defense against biotrophic pathogens, JA and ET are more involved in defense against necrotrophic pathogens and often act synergistically.[15][16] The specific role of these hormones can vary depending on the plant-pathogen interaction. For example, camalexin accumulation in Arabidopsis can be regulated by both SA-dependent and SA-independent pathways, as well as by JA and ET signaling.[1]
MAPK Signaling Cascades
Mitogen-activated protein kinase (MAPK) cascades are crucial for transducing signals from pathogen recognition to the activation of defense responses, including phytoalexin biosynthesis.[6][17] A typical MAPK cascade involves a MAPKKK, a MAPKK, and a MAPK that sequentially phosphorylate and activate each other.[5] In Arabidopsis, the MPK3/MPK6 cascade is a key regulator of camalexin biosynthesis.[18]
Transcription Factors: The Master Regulators
Transcription factors are the ultimate regulators of phytoalexin biosynthetic genes, binding to their promoter regions and activating transcription.
-
Camalexin Regulation: The transcription factor WRKY33 is a central player in camalexin biosynthesis.[18][19] It is activated via phosphorylation by MPK3 and MPK6.[18] Additionally, CALCIUM-DEPENDENT PROTEIN KINASES (CPKs) like CPK5 and CPK6 can also phosphorylate WRKY33, enhancing its DNA-binding activity.[3][20] The ETHYLENE RESPONSE FACTOR 1 (ERF1) integrates signals from the ethylene and jasmonate pathways to induce camalexin production.[8][16]
-
Resveratrol Regulation: In grapevine, the transcription factors VvMYB14 and VvWRKY3 have a combinatorial effect on the activation of the VvSTS29 gene, a stilbene synthase.[8] Another WRKY transcription factor, VvWRKY8 , acts as a negative regulator by interacting with VvMYB14 and preventing it from binding to the STS promoter, creating a feedback loop to fine-tune resveratrol production.[8][21]
-
Glyceollin Regulation: In soybean, the NAC family transcription factor GmNAC42-1 is an essential positive regulator of glyceollin biosynthesis.[4][22] Overexpression of GmNAC42-1 in elicited soybean hairy roots can significantly increase glyceollin production.[4] Another key transcription factor is GmMYB29A2 , which interacts with the promoters of glyceollin biosynthesis genes.[23]
Data Presentation: Quantitative Analysis of Phytoalexin Activity and Production
The following tables summarize quantitative data on the antimicrobial activity and production levels of key phytoalexins.
Table 1: Antimicrobial Activity of Selected Phytoalexins
| Phytoalexin | Pathogen | Activity Metric | Value | Reference(s) |
| Resveratrol | Xanthomonas oryzae pv. oryzae | EC50 | 4.76 ± 0.09 µg/mL | [9] |
| Resveratrol | Xanthomonas oryzae pv. oryzicola | EC50 | 8.85 ± 1.22 µg/mL | [9] |
| Resveratrol | Candida albicans | MIC | 10–20 µg/mL | [24] |
| Resveratrol | Bacillus cereus | MIC | 50 µg/mL | [24] |
| Resveratrol | Mycobacterium tuberculosis | MIC | 100 µg/mL | [24] |
| Glyceollins | Fusarium oxysporum | MIC | 25-750 µg/mL | [11][25] |
| Glyceollins | Phytophthora capsici | MIC | 25-750 µg/mL | [11][25] |
| Glyceollins | Sclerotinia sclerotiorum | MIC | 25-750 µg/mL | [11][25] |
| Glyceollins | Botrytis cinerea | MIC | 25-750 µg/mL | [11][25] |
Table 2: Production Levels of Selected Phytoalexins in Response to Elicitors
| Phytoalexin | Plant | Elicitor/Stress | Tissue | Concentration | Reference(s) |
| Medicarpin | Medicago truncatula | Phytophthora medicaginis | Leaves | 46-77 µg/g FW | [11] |
| Glyceollin | Soybean | Pseudomonas glycinea | Leaves | ~10-100 µg/g FW | [25] |
| Caffeic acid | Cucumber | Spinach Flavonoid-Rich Extract | Leaves | ~2-12 µ g/100mg DW | [26] |
| Ellagic acid | Cucumber | Spinach Flavonoid-Rich Extract | Leaves | ~5-35 µ g/100mg DW | [26] |
| Ferulic acid | Cucumber | Spinach Flavonoid-Rich Extract | Leaves | ~10-70 µ g/100mg DW | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments in phytoalexin research.
Protocol for Phytoalexin Extraction from Plant Tissue
This protocol is a general method that can be adapted for various phytoalexins and plant tissues.
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol, ethanol, or ethyl acetate)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh a known amount of the powdered tissue (e.g., 100-500 mg) into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 1-5 mL of 80% methanol).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Sonicate the sample for 15-30 minutes in a sonication bath.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the cell debris.
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.
-
Concentrate the crude extract using a rotary evaporator at a temperature below 40°C.
-
For purification, the concentrated extract can be redissolved in an appropriate solvent and passed through an SPE cartridge to remove interfering compounds like pigments and lipids. Elute the phytoalexins with a suitable solvent.
-
Filter the final extract through a 0.22 µm syringe filter before analysis.
Protocol for Broth Microdilution Antifungal Susceptibility Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a phytoalexin against a fungal pathogen.[2][27]
Materials:
-
96-well microtiter plates (U-shaped bottom)
-
Fungal isolate
-
Appropriate liquid culture medium (e.g., RPMI 1640, Potato Dextrose Broth)
-
Phytoalexin stock solution (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer or microplate reader
-
Sterile water or PBS
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Culture the fungus on a suitable agar medium until sporulation.
-
Harvest spores or mycelial fragments and suspend them in sterile water or saline.
-
Adjust the inoculum concentration to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.
-
-
Serial Dilution of Phytoalexin:
-
In the 96-well plate, add 100 µL of culture medium to all wells except the first column.
-
Add 200 µL of the phytoalexin stock solution (at twice the highest desired final concentration) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the phytoalexin dilutions.
-
Include a positive control (inoculum in medium without phytoalexin) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the phytoalexin that completely inhibits visible growth.
-
Alternatively, growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Protocol for HPLC Quantification of Phytoalexins
This is a general protocol for the quantification of phytoalexins using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector.
Materials:
-
HPLC system with a pump, autosampler, column oven, and PDA or UV detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or acetic acid (for mobile phase modification)
-
Phytoalexin standard of known concentration
-
Prepared phytoalexin extracts
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the phytoalexin standard in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
-
HPLC Method Development:
-
Set up a gradient elution method using two mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).
-
Optimize the gradient profile, flow rate, and column temperature to achieve good separation of the phytoalexin peak from other compounds in the extract.
-
Set the detector to the wavelength of maximum absorbance for the phytoalexin of interest.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.995.
-
Inject the prepared plant extracts and record the peak areas of the phytoalexin.
-
-
Quantification:
-
Use the regression equation from the standard curve to calculate the concentration of the phytoalexin in the injected samples.
-
Calculate the final concentration of the phytoalexin in the original plant tissue, taking into account the initial weight of the tissue and the volumes used for extraction and dilution.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the biosynthesis of major phytoalexins.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Phosphorylation of the Transcription Factor WRKY33 by the Protein Kinases CPK5/CPK6 and MPK3/MPK6 Cooperatively Regulates Camalexin Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NAC family transcription factor GmNAC42-1 regulates biosynthesis of the anticancer and neuroprotective glyceollins in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 6. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of resveratrol biosynthesis in grapevine: new approaches for disease resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ethylene Is One of the Key Elements for Cell Death and Defense Response Control in the Arabidopsis Lesion Mimic Mutant vad1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pisatin - Wikipedia [en.wikipedia.org]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK signaling – a key element in plant defense response to insects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Hierarchical and Dynamic Regulation of Defense-Responsive Specialized Metabolism by WRKY and MYB Transcription Factors [frontiersin.org]
- 20. Differential Phosphorylation of the Transcription Factor WRKY33 by the Protein Kinases CPK5/CPK6 and MPK3/MPK6 Cooperatively Regulates Camalexin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VvWRKY8 represses stilbene synthase genes through direct interaction with VvMYB14 to control resveratrol biosynthesis in grapevine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Genetic basis and selection of glyceollin elicitation in wild soybean [frontiersin.org]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Antifungal activity of glyceollins isolated from soybean elicited with Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MYB30 and MYB14 form a repressor–activator module with WRKY8 that controls stilbene biosynthesis in grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
A Technical Guide to the Discovery and Analysis of Novel Phytoalexins in Potato and Tomato
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and analysis of phytoalexins in two crucial Solanaceae species: potato (Solanum tuberosum) and tomato (Solanum lycopersicum). Phytoalexins are low molecular weight, antimicrobial compounds synthesized de novo by plants in response to stress, including pathogen attack.[1] Their role in plant defense makes them a significant area of research for developing disease-resistant crops and for discovering novel bioactive compounds with potential therapeutic applications.[2][3]
Phytoalexins in Potato (Solanum tuberosum)
Potato plants produce sesquiterpenoid phytoalexins, primarily in tuber tissues, in response to infection by pathogens like Phytophthora infestans or elicitor treatments.[4][5] These compounds are considered key components of the plant's defense mechanism.[6] The production levels of these phytoalexins can be influenced by the physiological state of the tubers and the specific plant-pathogen interaction.[4][5]
Quantitative Data: Major Potato Phytoalexins
The primary phytoalexins identified in potatoes are sesquiterpenoids. Their accumulation is a hallmark of the plant's defense response. Rishitin is often the major metabolite produced in incompatible interactions with pathogens.[4]
| Phytoalexin | Chemical Class | Common Elicitors/Inducers | Notes |
| Rishitin | Sesquiterpenoid | Phytophthora infestans, Fusarium solani, Fungal cell wall components[4] | A major and well-studied phytoalexin in potato defense. |
| Lubimin | Sesquiterpenoid | Phytophthora infestans, Abscisic Acid (ABA) can diminish its production[2] | Often accumulates alongside rishitin. |
| Solavetivone | Sesquiterpenoid | Phytophthora infestans, Bacterial pathogens | A key intermediate in the biosynthesis of other sesquiterpenoid phytoalexins. |
| Phytuberin | Sesquiterpenoid | Phytophthora infestans | Contributes to the overall antimicrobial environment at the infection site. |
Signaling Pathway for Phytoalexin Induction
The induction of phytoalexin biosynthesis is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or microbe-associated molecular patterns (MAMPs). This recognition triggers a signaling cascade, often involving Mitogen-Activated Protein Kinases (MAPKs), which ultimately leads to the activation of transcription factors and the expression of biosynthetic genes.[1][7]
Phytoalexins in Tomato (Solanum lycopersicum)
The study of phytoalexins in tomatoes is complex. While tomatoes contain pre-formed steroidal glycoalkaloids like α-tomatine, which have antimicrobial properties, true phytoalexins are synthesized de novo.[8] Recent research has focused on identifying novel compounds produced specifically after pathogen challenge. For instance, infection with Alternaria cerealis has been shown to induce the production of several unique bioactive compounds.
Quantitative Data: Novel Bioactive Compounds in Tomato
The following table summarizes novel compounds identified in tomato leaves following elicitation, which are candidates for being classified as novel phytoalexins. Analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[9]
| Compound | Chemical Class | Elicitor / Inducer | Analytical Method |
| Coumarin | Phenylpropanoid | Alternaria cerealis | GC-MS |
| Tioconazole | Imidazole derivative | Alternaria cerealis | GC-MS |
| Fluticasone propionate | Corticosteroid ester | Alternaria cerealis | GC-MS |
| 9-Ethyl-9-heptyl-octadecane | Alkane | Alternaria cerealis | GC-MS |
Methodologies for Phytoalexin Discovery and Analysis
The discovery of novel phytoalexins relies on a systematic workflow that includes stressing the plant tissue, extracting the induced metabolites, and identifying their chemical structures.
Experimental Workflow
The process begins with elicitation and ends with bioactivity testing of the purified compounds.
Experimental Protocols
This protocol is adapted from established methods for extracting phytoalexins from plant leaf tissue.[10][11]
-
Plant Material and Elicitation:
-
Use healthy, young potato tubers or tomato leaves. For tubers, wash and surface-sterilize them, then cut into 5 mm thick slices. For leaves, use intact plants.
-
Prepare a spore suspension of a pathogenic fungus (e.g., P. infestans for potato, A. cerealis for tomato) at a concentration of approximately 1x10⁵ conidia/mL.
-
Apply the suspension to the cut surface of the tuber slices or spray onto the leaf surfaces. Use a sterile water or medium control on separate samples.
-
Incubate the treated tissues in a dark, high-humidity chamber at 18-25°C for 48-72 hours to allow for phytoalexin accumulation.[4]
-
-
Extraction:
-
Harvest the tissue from the top 1-2 mm of the tuber slice or the entire treated leaves. Homogenize the tissue using a mortar and pestle with liquid nitrogen.
-
For facilitated diffusion from leaves, vacuum infiltrate the harvested leaves with 40% aqueous ethanol.[10][11]
-
For general extraction, suspend the homogenized tissue in a solvent like methanol or ethanol at a ratio of 1:10 (w/v).
-
Shake or sonicate the mixture for several hours at room temperature.
-
Filter the mixture through cheesecloth and then a 0.22 µm filter to remove cell debris.
-
Concentrate the resulting solvent extract in a rotary evaporator under reduced pressure.[12] The resulting crude extract is ready for analysis.
-
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing the crude extract.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To separate non-volatile and semi-volatile compounds in the crude extract.
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid) is typically effective. For example, start with 10% acetonitrile and ramp up to 90% over 30-40 minutes.
-
Detection: Use a Diode Array Detector (DAD) or UV detector to monitor the elution profile at various wavelengths (e.g., 280 nm for phenolics, 210 nm for terpenoids).
-
Analysis: Collect fractions corresponding to novel peaks not present in the control sample for further analysis and bioactivity assays.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate and identify volatile compounds. Derivatization may be required for some molecules.
-
Column: A capillary column such as a DB-5ms is commonly used.
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-550.
-
Identification: Identify compounds by comparing their mass spectra with established libraries (e.g., NIST, Wiley). The retention time and mass spectrum provide high confidence in identification.
-
Applications and Future Directions
The discovery of novel phytoalexins has significant implications for both agriculture and medicine.
-
Crop Protection: Understanding the genetic pathways that produce these compounds can lead to the engineering of crops with enhanced resistance to a broad range of pathogens.[2]
-
Drug Development: Phytoalexins often possess strong antimicrobial, anti-inflammatory, or even anti-cancer properties, making them excellent lead compounds for the development of new pharmaceuticals.[3]
Future research should focus on elucidating the complete biosynthetic pathways of these novel compounds, understanding their precise mechanisms of action, and exploring methods for their sustainable production through metabolic engineering or synthetic biology.
References
- 1. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Phytoalexin Camalexin and Its Derivatives as Novel Antiviral and Antiphytopathogenic-Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical aspects of phytoalexins in potato | Agricultural and Food Science [journal.fi]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phytopathology 1978 | Phytoalexins: Efficient Extraction from Leaves by a Facilitated Diffusion Technique [apsnet.org]
- 11. apsnet.org [apsnet.org]
- 12. phytojournal.com [phytojournal.com]
- 13. EP0922387B1 - Method of screening elicitor inducing the production of phytoalexin in rice and rice disease controlling agent containing elicitor as the active ingredient - Google Patents [patents.google.com]
- 14. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirovetivane sesquiterpenoids are a class of natural products characterized by a spiro[4.5]decane carbon skeleton. Many of these compounds exhibit significant biological activities, including antimicrobial and cytotoxic properties, making them attractive targets for synthetic chemistry and potential drug development. 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one is a functionalized member of this family. This document outlines a proposed total synthesis of this target molecule, providing detailed protocols for key transformations. The synthetic strategy is based on established methodologies for the construction of the spiro[4.5]decane core and subsequent functional group manipulations, drawing from literature precedents for the synthesis of related natural products.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on the late-stage introduction of the sensitive diol functionality and the construction of the α,β-unsaturated ketone from a more stable precursor. The challenging spirocyclic core is envisioned to be assembled via an intramolecular cyclization strategy.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis commences with the construction of a tricyclic precursor from simple aromatic starting materials. This is followed by oxidative cleavage to generate the key spiro[4.5]decane core. Subsequent steps focus on the installation of the requisite functional groups, including the α,β-unsaturated ketone and the hydroxyl groups, to furnish the final target molecule.
Caption: Proposed workflow for the total synthesis.
Experimental Protocols
Key Step 1: Synthesis of Functionalized Spiro[4.5]decanes via Oxidative Cleavage
This protocol is adapted from the oxidative cleavage of tricyclic systems to afford spiro[4.5]decanes.[1][2]
-
Dihydroxylation of the Tricyclic Alkene:
-
To a solution of the tricyclic precursor (1.0 eq) in a 10:1 mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq).
-
To this solution, add a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol% solution in t-butanol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude diol by flash column chromatography on silica gel.
-
-
Oxidative Cleavage of the Diol:
-
Dissolve the purified diol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add sodium periodate (NaIO₄) (2.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude spiro[4.5]decanone derivative.
-
Purify by flash column chromatography.
-
| Step | Reactants | Reagents | Expected Yield | Reference |
| Dihydroxylation | Tricyclic Alkene | OsO₄ (cat.), NMO | 85-95% | [1][2] |
| Oxidative Cleavage | Diol | NaIO₄ | 90-98% | [1][2] |
Key Step 2: Introduction of α,β-Unsaturation
This can be achieved via a Saegusa-Ito-like oxidation or a bromination-dehydrobromination sequence.
-
Formation of Silyl Enol Ether:
-
To a solution of the spiro[4.5]decanone (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (TMSCl) (1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude silyl enol ether is often used without further purification.
-
-
Oxidation to the Enone:
-
Dissolve the crude silyl enol ether in a suitable solvent like acetonitrile or DMF.
-
Add palladium(II) acetate (Pd(OAc)₂) (1.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the α,β-unsaturated spiro[4.5]decenone.
-
| Step | Reactants | Reagents | Expected Yield |
| Silyl Enol Ether Formation | Spiro[4.5]decanone | LDA, TMSCl | 90-99% |
| Oxidation | Silyl Enol Ether | Pd(OAc)₂ | 60-80% |
Key Step 3: Allylic Oxidation at C3
This step introduces the hydroxyl group at the C3 position.
-
Reaction with Selenium Dioxide:
-
To a solution of the α,β-unsaturated spiro[4.5]decenone (1.0 eq) in a mixture of dioxane and water, add selenium dioxide (SeO₂) (1.2 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter to remove elemental selenium.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by flash column chromatography to yield the 3-hydroxy-spirovetiv-1(10)-en-2-one precursor.
-
| Step | Reactant | Reagent | Expected Yield |
| Allylic Oxidation | α,β-Unsaturated Spiro[4.5]decenone | SeO₂ | 40-60% |
Key Step 4: Dihydroxylation of the Isopropenyl Side Chain
This final step installs the 11,12-diol. A protecting group strategy for the C3 hydroxyl group may be required prior to this step to avoid unwanted side reactions.
-
Protection of the C3 Hydroxyl Group (if necessary):
-
Protect the C3 hydroxyl group as a silyl ether (e.g., TBS ether) using standard conditions (TBSCl, imidazole, DMF).
-
-
Dihydroxylation:
-
Following the procedure in Key Step 1, treat the isopropenyl-substituted spirovetivane (1.0 eq) with a catalytic amount of OsO₄ and a stoichiometric amount of NMO in an acetone/water mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up as previously described.
-
-
Deprotection (if necessary):
-
Remove the silyl protecting group using TBAF in THF or acidic conditions to yield the final product, this compound.
-
| Step | Reactant | Reagents | Expected Yield (over 2-3 steps) |
| Dihydroxylation | Isopropenyl-spirovetivane | OsO₄ (cat.), NMO | 70-85% |
Conclusion
The presented synthetic strategy provides a viable pathway to this compound, leveraging established chemical transformations for the construction of the spirovetivane framework and the installation of key functional groups. The detailed protocols and expected yields, based on analogous systems in the literature, offer a solid foundation for researchers undertaking the total synthesis of this and related natural products. Further optimization of reaction conditions and protecting group strategies will be essential for an efficient and high-yielding synthesis.
References
Analytical Methods for Phytoalexin Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoalexins are a chemically diverse group of low molecular weight, antimicrobial secondary metabolites synthesized by plants de novo and accumulate rapidly at sites of pathogen infection or stress. Their role in plant defense and their potential pharmacological properties make their accurate quantification a critical aspect of research in plant pathology, agronomy, and drug discovery. This document provides detailed application notes and protocols for the quantification of various phytoalexins using modern analytical techniques.
Phytoalexins encompass a wide array of chemical classes, including terpenoids, alkaloids, flavonoids, and stilbenes.[1] The choice of analytical method largely depends on the chemical nature of the phytoalexin, its concentration in the plant matrix, and the specific research question. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques for phytoalexin analysis.[1]
I. Phytoalexin Induction and Extraction
A crucial first step in phytoalexin analysis is the induction of their synthesis and their efficient extraction from the plant matrix.
Protocol 1: Elicitor-induced Phytoalexin Production in Plant Cell Cultures
Plant cell suspension cultures offer a controlled environment for studying phytoalexin biosynthesis. Elicitors, which can be of biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metal salts) origin, are used to trigger the production of these defense compounds.[2][3]
Materials:
-
Established plant cell suspension culture (e.g., Nicotiana tabacum)
-
Sterile flasks
-
Shaker incubator
-
Buchner funnel and filter paper
-
Solvent for extraction (e.g., ethanol, methanol)
Procedure:
-
Grow the plant cell suspension culture to the mid-logarithmic phase.
-
Prepare a sterile stock solution of the chosen elicitor. The optimal concentration needs to be determined empirically but typically ranges from 50 to 200 µg/mL for chitosan and 10 to 100 µM for methyl jasmonate.[4]
-
Add the elicitor to the cell culture flasks under sterile conditions. Include a control culture without the elicitor.
-
Incubate the cultures on a shaker for a predetermined period (e.g., 24, 48, 72 hours) to allow for phytoalexin accumulation.
-
After incubation, harvest the cells by vacuum filtration using a Buchner funnel.
-
The collected cells can then be subjected to an appropriate extraction protocol (see Protocol 2). The culture medium can also be analyzed as some phytoalexins are secreted.
Protocol 2: Extraction of Phytoalexins from Plant Tissues
This protocol provides a general guideline for extracting phytoalexins from plant leaf tissue. The choice of solvent and specific conditions may need to be optimized based on the target phytoalexin and plant species.
Materials:
-
Fresh plant tissue (e.g., leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle or a tissue homogenizer
-
Extraction solvent (e.g., 80% methanol, ethanol, or a solvent system specific to the phytoalexin of interest)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube and add the extraction solvent. A common ratio is 1:10 (w/v) of tissue to solvent.
-
Vortex the mixture thoroughly and then incubate it, for example, by shaking for 1-2 hours at room temperature or by sonication for 15-30 minutes.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant, which contains the extracted phytoalexins.
-
For concentration, the solvent can be evaporated using a rotary evaporator. The resulting extract can be redissolved in a suitable solvent for analysis.
II. Analytical Quantification Methods
Application Note 1: HPLC-UV for Resveratrol Quantification in Grape Leaves
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantification of stilbene phytoalexins like resveratrol.
Protocol 3: HPLC-UV Analysis of Resveratrol
This protocol is adapted for the analysis of trans-resveratrol in grape leaf extracts.[6]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Reagents:
-
HPLC-grade methanol
-
HPLC-grade water
-
trans-Resveratrol standard
Chromatographic Conditions:
-
Mobile Phase: Methanol[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 35 °C[6]
-
Detection Wavelength: 306 nm[6]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of trans-resveratrol in methanol. From this stock, create a series of calibration standards ranging from 1 to 40 µg/mL.[6]
-
Sample Preparation: Prepare grape leaf extracts as described in Protocol 2, using methanol as the extraction solvent. Filter the final extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the resveratrol standard against its concentration. Determine the concentration of resveratrol in the samples by comparing their peak areas to the calibration curve.
Application Note 2: GC-MS for Gossypol Analysis in Cottonseed
Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique suitable for the analysis of volatile or semi-volatile phytoalexins like gossypol, often after derivatization.
Protocol 4: GC-MS Analysis of Gossypol
This protocol outlines the general steps for the analysis of gossypol in cottonseed.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., ODS-3)[7]
Reagents:
-
Hexane
-
Glacial acetic acid
-
Gossypol standard
Sample Preparation and Derivatization:
-
Grind cottonseed to a fine powder.
-
Hydrolyze a known amount of the ground seed (e.g., 100 mg) by boiling in glacial acetic acid for 10 minutes.[7]
-
Filter the solution.
-
Derivatization may be required to increase the volatility of gossypol for GC analysis. Silylation is a common derivatization method.
GC-MS Conditions:
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of compounds.
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: Scan a mass range appropriate for gossypol and its fragments (e.g., m/z 50-600).
Procedure:
-
Standard Preparation: Prepare a standard solution of gossypol and subject it to the same hydrolysis and derivatization procedure as the samples.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Identify the gossypol peak based on its retention time and mass spectrum. Quantification is typically performed using an internal standard and a calibration curve.
Application Note 3: LC-MS/MS for Phytoalexin Profiling in Arabidopsis thaliana
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for the analysis of a wide range of phytoalexins, even at very low concentrations. This is particularly useful for model organisms like Arabidopsis thaliana, which produces the indole-type phytoalexin camalexin.[8][9]
Protocol 5: LC-MS/MS Analysis of Camalexin
This protocol is designed for the sensitive quantification of camalexin in Arabidopsis thaliana leaf extracts.[8]
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column
Reagents:
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Camalexin standard
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid[8]
-
Mobile Phase B: Methanol with 0.1% formic acid[8]
-
Gradient Elution: A gradient from low to high organic content (methanol) is typically used to separate the compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for camalexin.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion (Q1): m/z 201.0 (for [M+H]⁺ of camalexin)[8]
-
Product Ion (Q3): Select a specific fragment ion for quantification.
-
Procedure:
-
Standard Preparation: Prepare a series of camalexin standards in the appropriate solvent for generating a calibration curve.
-
Sample Preparation: Extract phytoalexins from Arabidopsis leaves using a suitable solvent like methanol.[9] The extract should be filtered before injection.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: The amount of camalexin in the samples is determined by comparing the peak area from the MRM transition to the calibration curve generated from the standards. The method is sensitive enough to detect camalexin in the low picogram range.[8]
III. Quantitative Data Summary
The following tables summarize quantitative data for different phytoalexins from various plant species, analyzed using the methods described above.
Table 1: Quantification of Resveratrol in Grapevine Leaves
| Plant Material | Treatment | Analytical Method | Resveratrol Concentration (µg/g FW) | Reference |
| Grapevine Leaves (Vitis vinifera) | UV-C Irradiation | HPLC-UV | Varies by cultivar and irradiation dose | [10] |
| Grapevine Leaves (Vitis vinifera) | Fungal Infection | HPLC-UV | Varies by cultivar and pathogen | [10] |
Table 2: Quantification of Gossypol in Cottonseed
| Cottonseed Variety | Analytical Method | Gossypol Concentration (ppm) in Oil | Gossypol Concentration (ppm) in Cake | Reference |
| Non-Bt Cotton (Barakat 90) | GC-MS | 326 - 467 | 635 - 897 | [7] |
| Genetically Modified (Bt) Cotton (Seeni1) | GC-MS | 326 - 467 | 635 - 897 | [7] |
Table 3: Quantification of Camalexin in Arabidopsis thaliana
| Arabidopsis thaliana Ecotype | Treatment | Analytical Method | Camalexin Concentration (ng/mg FW) | Reference |
| Col-0 | Botrytis cinerea infection | LC-MS | Increases significantly post-infection | [8] |
| Col-0 | Silver Nitrate | UPLC-MS | <0.4 - 8 µg/g FW | [9] |
Table 4: Quantification of Isoflavonoid Phytoalexins in Soybean
| Soybean Cultivar | Phytoalexin | Analytical Method | Concentration Range (mg/100g) | Reference |
| Various Cultivars | Daidzein | HPLC | Varies significantly among cultivars | [11] |
| Various Cultivars | Genistein | HPLC | Varies significantly among cultivars | [11] |
| Various Cultivars | Glycitein | HPLC | Varies significantly among cultivars | [11] |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Phytoalexin biosynthesis is tightly regulated by complex signaling networks that are activated upon pathogen recognition. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) cascade and the Jasmonic Acid (JA) signaling pathway.
The diagram above illustrates a simplified overview of the signaling cascade leading to phytoalexin production. Recognition of PAMPs or elicitors by PRRs on the plant cell surface triggers downstream signaling, including the activation of a MAPK cascade and the biosynthesis of jasmonic acid.[12] These pathways converge on the activation of transcription factors, such as WRKY33, which in turn activate the expression of phytoalexin biosynthetic genes.[13]
Experimental Workflow
The following diagram outlines the typical workflow for phytoalexin quantification.
This workflow starts with the preparation of plant material, followed by the induction of phytoalexin synthesis. The subsequent extraction and optional purification steps are critical for obtaining a clean sample for analysis by chromatographic techniques. The final step involves data analysis to determine the concentration of the target phytoalexins.
References
- 1. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 2. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Camalexin Quantification in Arabidopsis thaliana Leaves Infected with Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Analysis of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one, a polar spirovetivane-type sesquiterpenoid. The described protocol is designed for accurate and reproducible quantification in various sample matrices, which is crucial for research, quality control, and pharmacokinetic studies. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a sesquiterpenoid of the spirovetivane class. Spirovetivane sesquiterpenoids are a diverse group of natural products known for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and precise analytical methods are essential for the characterization and evaluation of these compounds in drug discovery and development. The presence of multiple hydroxyl groups makes this compound a polar molecule, which requires specific considerations for its separation by reversed-phase HPLC. This protocol outlines a validated HPLC-UV method suitable for the analysis of this polar sesquiterpenoid.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. For enhanced retention of this polar analyte, a polar-endcapped or polar-embedded C18 column can also be utilized.
-
Solvents: HPLC-grade acetonitrile and methanol, and ultrapure water.
-
Reagents: Formic acid (LC-MS grade).
-
Standard: A reference standard of this compound (CAS: 220328-04-1).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for extraction from a biological matrix is provided below.
-
Extraction: To 1 mL of the sample (e.g., plasma, cell lysate), add 3 mL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the analyte.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-UV Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Value |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD) scanning from 200-400 nm. For quantification, the specific wavelength of maximum absorbance (λmax) should be used. Based on the α,β-unsaturated ketone chromophore, a wavelength in the range of 220-260 nm is expected to be optimal. |
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of this compound in the samples can be determined using the linear regression equation derived from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by spirovetivane sesquiterpenoids.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the proposed HPLC-UV method.
| Parameter | Description | Recommended Value/Range |
| Calibration Range | The range of concentrations for the working standard solutions. | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | To be determined experimentally. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately and precisely quantified. | To be determined experimentally. |
| Precision (%RSD) | The closeness of agreement between a series of measurements. | < 15% |
| Accuracy (%Recovery) | The closeness of the measured value to the true value. | 85 - 115% |
Discussion
This application note provides a starting point for the development of a validated HPLC-UV method for the analysis of this compound. The use of a reversed-phase C18 column with a water/acetonitrile gradient and formic acid as a mobile phase modifier is a common and effective approach for the analysis of polar sesquiterpenoids. The addition of formic acid helps to improve peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase.
Due to the lack of a published UV spectrum for this compound, the use of a Diode Array Detector is highly recommended. This will allow for the determination of the wavelength of maximum absorbance (λmax), which should be used for quantification to ensure the highest sensitivity.
The provided sample preparation protocol is a general guideline and may need to be optimized for specific matrices to ensure efficient extraction and minimal matrix effects. Method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, should be performed according to established guidelines to ensure the reliability of the results.
Conclusion
The HPLC-UV method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. This protocol is suitable for use in various research and development settings, enabling the accurate assessment of this promising natural product.
Application Note: Profiling Sesquiterpenoid Phytoalexins using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoid phytoalexins are a diverse class of antimicrobial secondary metabolites produced by plants in response to pathogen attack or abiotic stress. These compounds play a crucial role in plant defense mechanisms and have garnered significant interest for their potential applications in agriculture and medicine, including drug development, due to their wide range of biological activities. Accurate and sensitive quantification of these compounds is essential for understanding plant-pathogen interactions, breeding for disease-resistant crops, and exploring their therapeutic potential. This application note provides a detailed protocol for the profiling of several key sesquiterpenoid phytoalexins, including rishitin, lubimin, solavetivone, capsidiol, and zealexins, using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathways and Experimental Workflow
The biosynthesis of sesquiterpenoid phytoalexins is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the plant cell. This recognition triggers a complex signaling cascade, often involving phytohormones like jasmonic acid and ethylene, leading to the activation of terpene synthase and cytochrome P450 monooxygenase enzymes that catalyze the formation of these defense compounds.
Caption: Biosynthesis of major sesquiterpenoid phytoalexins.
The following diagram outlines the general workflow for the LC-MS/MS analysis of sesquiterpenoid phytoalexins from plant tissues.
Caption: General workflow for phytoalexin analysis.
Quantitative Data Summary
The following table summarizes the reported concentrations of various sesquiterpenoid phytoalexins in different plant species following elicitation or infection. This data highlights the significant induction of these compounds as a defense response.
| Phytoalexin | Plant Species | Elicitor/Pathogen | Tissue | Concentration (µg/g Fresh Weight) | Reference |
| Rishitin | Solanum tuberosum (Potato) | Phytophthora infestans | Tuber inoculation fluid | 245 µg/mL | [1][2] |
| Lubimin | Solanum tuberosum (Potato) | Phytophthora infestans | Tuber inoculation fluid | 28 µg/mL | [1][2] |
| Capsidiol | Nicotiana tabacum (Tobacco) | Fungal Elicitor | Cell Suspension Culture | ~45 | [3] |
| Capsidiol | Nicotiana attenuata (Wild Tobacco) | Alternaria alternata | Young Leaves | 50.7 - 57.7 | [4] |
| Zealexins | Zea mays (Maize) | Fusarium graminearum | Infected Tissue | >800 | [5] |
*Note: Concentrations for Rishitin and Lubimin were reported in µg/mL of the inoculation fluid.
Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of sesquiterpenoid phytoalexins from plant tissue using LC-MS/MS.
Sample Preparation and Extraction
-
Tissue Collection: Harvest plant tissue (e.g., leaves, tubers) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction:
-
Transfer approximately 100 mg of the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or 80% methanol in water).
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in a sonication bath.
-
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the sesquiterpenoid phytoalexins with 1 mL of methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collected supernatant or SPE eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase composition (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex to dissolve the residue and centrifuge at 13,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and target analytes.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | 5-95% B over 10-15 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-10 µL |
Mass Spectrometry (MS) Parameters:
The instrument should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.
| Phytoalexin | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rishitin | 223.2 | 193.1, 175.1 | 15, 25 |
| Lubimin | 237.2 | 219.2, 191.1 | 10, 20 |
| Solavetivone | 219.2 | 175.1, 159.1 | 15, 25 |
| Capsidiol | 237.2 | 219.2, 201.2 | 10, 15 |
| Zealexin A1 | 235.2 | 217.2, 189.1 | 15, 25 |
Note: The above MRM transitions are predicted based on common fragmentation patterns and should be optimized on the specific instrument used.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of the target phytoalexins in a solvent matching the final sample reconstitution solvent. The concentration range should encompass the expected levels in the samples.
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of the phytoalexins in the plant extracts by interpolating their peak areas from the calibration curve.
-
Data Reporting: Express the final concentration in µg/g of fresh weight of the original plant tissue, taking into account the initial sample weight and all dilution factors during sample preparation.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive and specific approach for the profiling and quantification of sesquiterpenoid phytoalexins in plant tissues. This methodology is a valuable tool for researchers in plant science, agriculture, and drug discovery, enabling a deeper understanding of plant defense mechanisms and the potential applications of these bioactive compounds. The provided protocols and data serve as a comprehensive guide for the implementation of this analytical technique in the laboratory.
References
- 1. Phytopathology 1976 | Accumulation and Transformation of Rishitin and Lubimin in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 2. apsnet.org [apsnet.org]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vitro Antifungal Assay for 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid natural product isolated from Datura metel.[1] Natural products are a rich source of novel bioactive compounds, and evaluating their potential as antifungal agents is a critical area of research in the face of rising antimicrobial resistance. This document provides a detailed protocol for determining the in vitro antifungal activity of this compound using a standardized broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, which are recommended for testing natural products.[2][3] This method allows for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound against clinically relevant fungal strains.
Principle of the Assay
The in vitro antifungal susceptibility of various fungal strains to this compound is determined using a broth microdilution method.[4] This method involves challenging a standardized inoculum of a fungal strain with serial dilutions of the test compound. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a specified incubation period.[5] The MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum, indicating fungicidal activity.[6]
Materials and Reagents
-
Test Compound: this compound
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA)
-
Potato Dextrose Agar (PDA) for sporulation of Aspergillus
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85% NaCl)
-
Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer (optional, for inoculum standardization)
-
Inverted microscope (for observing growth)
-
Experimental Protocol
Preparation of Fungal Inoculum
For Yeast (Candida spp., Cryptococcus neoformans):
-
Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
For Filamentous Fungi (Aspergillus fumigatus):
-
Culture A. fumigatus on PDA slants at 35°C for 5-7 days to encourage sporulation.
-
Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to release the conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL by counting with a hemocytometer or using a spectrophotometer.
Preparation of Test Compound and Controls
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of working concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare stock solutions of the positive control antifungals (e.g., Fluconazole, Amphotericin B) in a similar manner.
Broth Microdilution Assay
-
Dispense 100 µL of each dilution of the test compound and control drugs into the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.
-
Include a growth control well containing 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum.
-
Include a sterility control well containing 200 µL of RPMI-1640 medium.
-
Seal the plates and incubate at 35°C. Read the results for Candida spp. at 24-48 hours, Cryptococcus neoformans at 48-72 hours, and Aspergillus fumigatus at 48-72 hours.
Determination of Minimum Inhibitory Concentration (MIC)
-
Following incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
For azoles, a prominent reduction in growth (e.g., ≥50% or ≥80% inhibition) compared to the growth control may be considered the endpoint.[7]
-
An inverted microscope can be used to aid in the determination of the endpoint.
Determination of Minimum Fungicidal Concentration (MFC)
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture it onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours (or longer for slower-growing fungi).
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]
Data Presentation
Summarize the quantitative data (MIC and MFC values) in a clear and structured table for easy comparison across different fungal strains and against control antifungals.
| Fungal Strain | This compound | Fluconazole | Amphotericin B |
| MIC (µg/mL) | MFC (µg/mL) | MIC (µg/mL) | |
| Candida albicans | |||
| Candida glabrata | |||
| Cryptococcus neoformans | |||
| Aspergillus fumigatus |
Visualization of Experimental Workflow
Caption: Experimental workflow for the in vitro antifungal assay.
Hypothetical Signaling Pathway of Antifungal Action
While the specific mechanism of action for this compound is unknown, many natural products exert their antifungal effects by disrupting the fungal cell membrane or cell wall, or by interfering with essential metabolic pathways. The following diagram illustrates a hypothetical signaling pathway where the compound might inhibit ergosterol biosynthesis, a common target for antifungal drugs.
Caption: Hypothetical inhibition of ergosterol biosynthesis pathway.
Conclusion
This protocol provides a standardized and reproducible method for evaluating the in vitro antifungal activity of this compound. Adherence to these guidelines will ensure the generation of reliable and comparable data, which is essential for the preliminary assessment of this natural product as a potential antifungal drug candidate. Further studies would be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and toxicity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scielo.br [scielo.br]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Cytotoxicity Assays of Natural Products
For Researchers, Scientists, and Drug Development Professionals
The evaluation of the cytotoxic effects of natural products is a critical step in drug discovery and toxicology.[1][2] These in vitro assays are essential for screening extensive libraries of natural compounds to identify promising therapeutic candidates or to determine their toxicological profiles.[1] This document provides detailed protocols for three widely used cell-based assays for determining the cytotoxicity of natural products: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and Apoptosis assays.
MTT Assay: Assessing Cell Viability through Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][3] The principle of this assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[1][3][4] The amount of formazan produced is directly proportional to the number of viable cells.[1][5]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay[1][5]
Materials:
-
96-well tissue culture plates
-
Test natural product
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the natural product and incubate for a desired period (e.g., 24, 48, or 72 hours).[1] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[1][5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[3] Mix thoroughly to ensure complete dissolution of the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.[3][5]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Data Presentation: MTT Assay
| Natural Product Conc. (µg/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.12 ± 0.06 | 89.6 |
| 25 | 0.88 ± 0.05 | 70.4 |
| 50 | 0.54 ± 0.04 | 43.2 |
| 100 | 0.23 ± 0.03 | 18.4 |
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells.[1] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released and, therefore, the extent of cytotoxicity.[1][6]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Experimental Protocol: LDH Assay[6]
Materials:
-
96-well tissue culture plates
-
Test natural product
-
Appropriate cell line and complete culture medium
-
LDH Assay Kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the natural product as described for the MTT assay.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes prior to the assay.
-
Background: Medium without cells.
-
-
Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 3 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction: Add 50 µL of the LDH Reaction Mixture to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[1]
Data Presentation: LDH Assay
| Natural Product Conc. (µg/mL) | LDH Activity (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous) | 0.15 ± 0.02 | 0 |
| 10 | 0.25 ± 0.03 | 12.5 |
| 25 | 0.48 ± 0.04 | 41.25 |
| 50 | 0.82 ± 0.06 | 83.75 |
| 100 | 1.15 ± 0.08 | 125 (indicates >100% lysis) |
| Maximum Release | 0.95 ± 0.05 | 100 |
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells.[7] Assays that detect the hallmarks of apoptosis, such as caspase activation and DNA fragmentation, are crucial for understanding the mode of action of natural products.
Signaling Pathway: Apoptosis Inductiondot
References
- 1. benchchem.com [benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Elicitation of Phytoalexin Production in Plant Cell Cultures: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytoalexins are a diverse group of low molecular weight, antimicrobial secondary metabolites synthesized and accumulated by plants in response to pathogenic attack or environmental stress.[1][2] These compounds play a crucial role in the plant's innate defense system.[1] Due to their broad-spectrum antimicrobial and potential medicinal properties, there is significant interest in harnessing phytoalexins for pharmaceutical and agricultural applications.[3]
Plant cell culture, or the "Plant Cell Factory" concept, offers a sustainable and controlled environment for the production of these high-value compounds, overcoming limitations associated with extraction from wild or cultivated plants.[4] Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites by introducing 'elicitors' into the culture system, is one of the most effective strategies to boost phytoalexin yields in vitro.[4][5]
This document provides detailed protocols for the elicitation of phytoalexin production in plant cell suspension cultures, outlines the key signaling pathways involved, and presents a framework for data analysis.
Key Concepts in Elicitation
Elicitors are signal molecules that trigger defense responses in plant cells, leading to the enhanced production of phytoalexins.[4][5] They are broadly classified based on their origin.
-
Biotic Elicitors: These are substances of biological origin. They can be derived from the pathogen itself (exogenous) or from the plant's own cells as a result of stress (endogenous).[4] Common examples include:
-
Polysaccharides: Chitin, chitosan, glucans, and pectin fragments derived from fungal or plant cell walls.[6][7]
-
Glycoproteins: Proteins conjugated with oligosaccharides, often derived from fungal cell walls.[7][8]
-
Microbial Preparations: Autoclaved or filtered extracts from fungal or bacterial cultures (e.g., from Aspergillus niger, Fusarium oxysporum).[9][10]
-
-
Abiotic Elicitors: These are substances of non-biological origin and include physical and chemical stressors.[9] Examples include:
-
Plant Hormones: Endogenous signaling molecules that regulate plant defense pathways are also potent elicitors.
Signaling Pathways in Phytoalexin Induction
Elicitor recognition at the plant cell surface initiates a complex signal transduction cascade, ultimately leading to the activation of genes responsible for phytoalexin biosynthesis.
PAMP/MAMP Signaling (e.g., Chitin)
Pathogen-Associated Molecular Patterns (PAMPs), such as chitin from fungal cell walls, are recognized by Pattern Recognition Receptors (PRRs) on the plant cell membrane.[6][15] This recognition triggers a cascade involving mitogen-activated protein kinases (MAPKs), leading to the activation of transcription factors that regulate the expression of defense genes, including those for phytoalexin synthesis.[1][16][17] The LysM receptor kinase CERK1 is an essential component in the perception and transduction of the chitin signal in plants like Arabidopsis.[16][18]
Jasmonic Acid (JA) Signaling
Jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central to phytoalexin induction.[11][19] In the absence of a signal, JASMONATE ZIM-DOMAIN (JAZ) proteins repress transcription factors (like MYC2) that control JA-responsive genes.[12][14] Upon stress, JA-Ile accumulation promotes the binding of JAZ proteins to the F-box protein COI1, part of the SCF-COI1 E3 ubiquitin ligase complex.[12][14] This targets JAZ for degradation by the 26S proteasome, releasing the transcription factors to activate gene expression, including phytoalexin synthesis pathways.[14]
Experimental Workflow
The overall process involves establishing a stable cell culture, applying the elicitor at the optimal growth phase, harvesting the products, and quantifying the yield.
Detailed Protocols
Protocol 1: Establishment of Plant Cell Suspension Culture
-
Callus Induction:
-
Sterilize plant explants (e.g., leaves, stems) using a standard surface sterilization protocol (e.g., 70% ethanol wash followed by a dilute bleach solution and sterile water rinses).
-
Place explants onto a solid callus-induction medium, such as Murashige and Skoog (MS) medium, supplemented with appropriate plant growth regulators (e.g., an auxin like 2,4-D and a cytokinin like kinetin).
-
Incubate in the dark at 25 ± 2°C until friable callus is formed (typically 4-6 weeks).
-
-
Suspension Culture Initiation:
-
Transfer 2-3 g of healthy, friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same or slightly modified hormone composition.
-
Place the flasks on an orbital shaker at 110-120 rpm under a controlled environment (e.g., 25 ± 2°C, 16h/8h light/dark cycle or continuous darkness, depending on the species).[8]
-
-
Subculturing:
-
Subculture the cells every 7-14 days by transferring a portion of the cell suspension (e.g., 10 mL) into fresh liquid medium to maintain exponential growth.
-
Protocol 2: Preparation and Application of Elicitors
-
Methyl Jasmonate (MeJA):
-
Prepare a stock solution of MeJA in ethanol or DMSO.
-
Add the stock solution to the cell culture flasks using a sterile filter to achieve the desired final concentration (typically 10-100 µM).[20] Ensure the final solvent concentration is non-toxic to the cells (usually <0.1%).
-
-
Fungal Elicitor (Crude Extract):
-
Grow a fungal species (e.g., Aspergillus niger) in a suitable liquid medium.
-
After sufficient growth, separate the mycelia from the culture broth by filtration.
-
Homogenize the mycelia and autoclave the homogenate.
-
The autoclaved mycelial extract can be added directly to the plant cell culture by volume (e.g., 1-5% v/v).[21]
-
-
Chitosan:
-
Prepare a stock solution of chitosan by dissolving it in a weak acid (e.g., 0.1 M acetic acid).
-
Adjust the pH and sterilize by autoclaving or filter sterilization.
-
Add aseptically to the culture to the desired final concentration (e.g., 50-200 mg/L).
-
Protocol 3: Elicitation and Harvesting
-
Grow the cell suspension culture until it reaches the mid-to-late exponential growth phase.
-
Aseptically add the prepared elicitor to the culture flasks. Include a control flask that receives the same volume of solvent or medium without the elicitor.
-
Incubate the flasks on the orbital shaker for a predetermined time course (e.g., harvest at 0, 24, 48, 72, and 96 hours post-elicitation).
-
Harvest the culture by separating the cells from the medium via vacuum filtration or centrifugation.
-
Wash the cells with distilled water, blot dry, and record the fresh weight. Freeze the cell biomass and the culture medium separately at -80°C until extraction.
Protocol 4: Phytoalexin Extraction and Quantification
-
Extraction:
-
Lyophilize (freeze-dry) the cell biomass to determine the dry weight and then grind it into a fine powder.
-
Extract the phytoalexins from the powdered cells (and separately from the lyophilized medium) using an appropriate organic solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent depends on the polarity of the target phytoalexin.
-
Perform the extraction multiple times to ensure complete recovery. Combine the extracts and evaporate the solvent under reduced pressure.
-
-
Quantification:
-
Redissolve the dried extract in a known volume of a suitable solvent.
-
Quantify the phytoalexin content using an appropriate analytical method.
-
High-Performance Liquid Chromatography (HPLC): The most common method, suitable for heat-sensitive and non-volatile compounds. It offers high resolution and reproducibility.[2][22]
-
Gas Chromatography (GC): Can be used for volatile phytoalexins or those that can be derivatized to become volatile.[2]
-
Spectrophotometry: A simpler method that can be used if the phytoalexin has a unique absorbance spectrum and the extract is relatively clean.[23] A standard curve with a pure compound is required for absolute quantification.
-
Data Presentation
Quantitative data should be summarized to compare the effectiveness of different elicitors, concentrations, and exposure times. The results are typically expressed as phytoalexin yield per gram of cell dry weight (DW) or as a fold-increase over the control.
Table 1: Effect of Various Elicitors on Phytoalexin Production in Plant Cell Cultures
| Plant Species | Phytoalexin | Elicitor | Concentration | Harvest Time (h) | Yield Increase (Fold vs. Control) | Reference |
| Glycine max (Soybean) | Glyceollin | Fungal Glucans | 50 µg/mL | 24 | ~100-fold | [7] |
| Taxus canadensis | Paclitaxel | MeJA + Oligosaccharides | 100 µM + 50 mg/L | 168 | Significant Increase | [20] |
| Platanus acerifolia | Coumarins | Glycoprotein (from C. platani) | 100 µg/mL | 48 | ~15-fold | [7] |
| Hypericum triquetrifolium | Rutin | Aspergillus niger extract | 0.1 g/L | 72 | 23.5-fold | [9] |
| Cupressus lusitanica | β-thujaplicin | Methyl Jasmonate | 10 µM | 96 | ~5-fold | |
| Medicago sativa (Alfalfa) | Medicarpin | Phytophthora Elicitor | 60 µg/mL | 12 | ~20-fold |
Conclusion
Elicitation is a powerful and indispensable tool in plant biotechnology for enhancing the production of valuable phytoalexins in cell culture systems. A systematic approach, involving the selection of an appropriate elicitor, optimization of its concentration and exposure time, and precise quantification, is critical for developing a successful production process. Understanding the underlying signaling pathways provides a basis for rational metabolic engineering strategies to further improve yields for pharmaceutical and industrial applications.
References
- 1. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 3. r.jordan.im [r.jordan.im]
- 4. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogrev.com [phcogrev.com]
- 6. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpbck.ac.in [dpbck.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchtrend.net [researchtrend.net]
- 10. mdpi.com [mdpi.com]
- 11. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. plantsjournal.com [plantsjournal.com]
- 14. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chitin receptor CERK1 links salt stress and chitin-triggered innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signal Mediators in the Implementation of Jasmonic Acid’s Protective Effect on Plants under Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phytojournal.com [phytojournal.com]
- 21. A method for determining phytoalexin concentrations in fluorescent, hypersensitively necrotic cells in cotton leaves [agris.fao.org]
- 22. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction: A Robust Method for Sesquiterpenoid Purification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a diverse class of C15 isoprenoids, exhibit a wide range of biological activities, making them valuable compounds in pharmaceutical research and drug development. Their purification from complex natural extracts or synthetic reaction mixtures is a critical step for their structural elucidation, bioactivity screening, and subsequent development. Solid-phase extraction (SPE) is a powerful and versatile technique for the selective isolation and purification of sesquiterpenoids. This document provides detailed application notes, experimental protocols, and comparative data for the purification of sesquiterpenoids using both reversed-phase and normal-phase SPE.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample.[1] The process involves passing a sample through a solid adsorbent (the stationary phase), where either the target analytes or the impurities are retained.[1] By selecting the appropriate stationary phase and mobile phase (solvents), a high degree of separation and purification can be achieved.
There are two primary modes of SPE relevant to sesquiterpenoid purification:
-
Reversed-Phase (RP) SPE: This mode utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[2] Nonpolar to moderately polar sesquiterpenoids are retained on the stationary phase through hydrophobic interactions, while more polar impurities are washed away.[2] The retained sesquiterpenoids are then eluted with a nonpolar solvent.
-
Normal-Phase (NP) SPE: This mode employs a polar stationary phase (e.g., silica gel) and a nonpolar mobile phase.[2] Polar functional groups on the sesquiterpenoids interact with the polar stationary phase, leading to their retention.[3] Less polar impurities are washed away with a nonpolar solvent, and the sesquiterpenoids are subsequently eluted with a more polar solvent.[3]
Data Presentation: Comparative Analysis of SPE Methods for Sesquiterpenoid Purification
The selection of the SPE method and sorbent is crucial for achieving high recovery and purity of the target sesquiterpenoid. The following tables summarize quantitative data for the purification of representative sesquiterpenoids using different SPE and other purification techniques.
Table 1: Purification of Artemisinin
| Purification Method | Sorbent/Stationary Phase | Mobile Phase/Eluent | Starting Material | Recovery (%) | Purity (%) | Reference |
| Solid-Phase Extraction | Oasis HLB | Acetonitrile/Ammonium Acetate | Human Plasma | >92 | Not Specified | [4] |
| Solid-Phase Extraction | C18 | Acetonitrile/Water | Artemisia annua Extract | 98.8 | Not Specified | [5] |
| Thin Layer Chromatography | Silica Gel | Toluene/Ethyl Acetate | Artemisia annua Leaves | 78 | Not Specified | [6] |
| HPTLC | Silica Gel F254 | Toluene/Ethyl Acetate | Bulk Drug | 99.6 | Not Specified | [7] |
| Crystallization | Not Applicable | Ethanol/Water | Crude Extract | 82 | 95 | [8] |
Table 2: Purification of Parthenolide
| Purification Method | Sorbent/Stationary Phase | Mobile Phase/Eluent | Starting Material | Recovery (%) | Purity (%) | Reference |
| Liquid Chromatography | Lichrosphere 5 C18 | Acetonitrile/Methanol/NaH2PO4 | Tanacetum parthenium | 103.1 | Not Specified | [9] |
| Aqueous Biphasic System | Choline-based Ionic Liquids | Not Applicable | Tanacetum parthenium | Not Specified | Not Specified | [10] |
Table 3: Purification of α-Bisabolol
| Purification Method | Sorbent/Stationary Phase | Mobile Phase/Eluent | Starting Material | Recovery (%) | Purity (%) | Reference |
| Solid-Phase Microextraction | Not Specified | Not Specified | Various Samples | 90.3 - 101.4 | Not Specified | [11] |
| Distillation | Not Applicable | Not Applicable | Candeia Oil | 94 | 97 | |
| Chromatography | Silica Gel | n-hexane/Et2O | Santalum album Essential Oil | Not Specified | 62 (enriched) | [3] |
Experimental Protocols
The following are detailed, step-by-step protocols for the purification of sesquiterpenoids using reversed-phase and normal-phase SPE.
Protocol 1: Reversed-Phase SPE (C18) for Sesquiterpenoid Purification
This protocol is suitable for the purification of nonpolar to moderately polar sesquiterpenoids from aqueous or polar extracts.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg bed weight)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized Water
-
Acetonitrile (HPLC grade)
-
Sample containing sesquiterpenoids dissolved in a polar solvent (e.g., methanol/water mixture)
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge to equilibrate the stationary phase.
-
Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Load the sample solution onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
A slow flow rate ensures sufficient interaction between the sesquiterpenoids and the C18 sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of a polar solvent mixture (e.g., 10-20% methanol in water) to remove polar impurities.
-
The wash solvent should be strong enough to elute impurities but weak enough to retain the target sesquiterpenoids.
-
-
Elution:
-
Place a clean collection tube under the cartridge outlet.
-
Elute the retained sesquiterpenoids by passing 5-10 mL of a nonpolar solvent (e.g., acetonitrile or methanol) through the cartridge.
-
Collect the eluate containing the purified sesquiterpenoids.
-
-
Post-Elution:
-
The collected fraction can be concentrated under a stream of nitrogen or by rotary evaporation for further analysis.
-
Protocol 2: Normal-Phase SPE (Silica) for Sesquiterpenoid Purification
This protocol is effective for separating sesquiterpenoids from nonpolar extracts based on their polarity.
Materials:
-
Silica SPE Cartridge (e.g., 500 mg bed weight)
-
SPE Vacuum Manifold
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sample containing sesquiterpenoids dissolved in a nonpolar solvent (e.g., n-hexane)
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of n-hexane through the silica cartridge to activate the stationary phase.
-
Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Pass 5 mL of the initial mobile phase (e.g., n-hexane) through the cartridge.
-
-
Sample Loading:
-
Load the sample solution (dissolved in a nonpolar solvent like n-hexane) onto the cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a nonpolar solvent (e.g., n-hexane or a mixture with a small percentage of a slightly more polar solvent) to remove nonpolar impurities.
-
-
Elution:
-
Place a clean collection tube under the cartridge outlet.
-
Elute the retained sesquiterpenoids by passing 5-10 mL of a more polar solvent or solvent mixture (e.g., a gradient of ethyl acetate in n-hexane, such as 5%, 10%, 20% ethyl acetate) through the cartridge.
-
Stepwise or gradient elution can be used to fractionate sesquiterpenoids with different polarities.
-
-
Post-Elution:
-
Evaporate the solvent from the collected fractions to obtain the purified sesquiterpenoids.
-
Mandatory Visualization
Troubleshooting
Low recovery and poor purity are common challenges in SPE. The following table provides guidance on troubleshooting these issues.
Table 4: Troubleshooting Guide for SPE of Sesquiterpenoids
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | Analyte did not retain on the sorbent: - Incorrect sorbent choice.- Sample solvent is too strong. | - Select a sorbent with stronger retention characteristics (e.g., longer carbon chain for RP-SPE).- Dilute the sample with a weaker solvent before loading. |
| Analyte was eluted during the wash step: - Wash solvent is too strong. | - Use a weaker wash solvent (e.g., decrease the percentage of organic solvent in RP-SPE). | |
| Analyte was not fully eluted: - Elution solvent is too weak.- Insufficient volume of elution solvent. | - Use a stronger elution solvent.- Increase the volume of the elution solvent or perform a second elution. | |
| Cartridge dried out before sample loading. | - Re-condition and re-equilibrate the cartridge, ensuring the sorbent bed remains wet. | |
| Poor Purity | Interferences co-eluted with the analyte: - Wash step was not effective.- Elution solvent is too strong and elutes everything. | - Optimize the wash step by using a slightly stronger wash solvent.- Use a more selective elution solvent or a gradient elution to separate the analyte from impurities. |
| Sample overloading. | - Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger bed mass. |
Conclusion
Solid-phase extraction is a highly effective and adaptable technique for the purification of sesquiterpenoids. By carefully selecting the appropriate SPE mode (reversed-phase or normal-phase), sorbent, and optimizing the experimental conditions, researchers can achieve high recovery and purity of their target compounds. The protocols and troubleshooting guide provided in this document serve as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development, facilitating the efficient isolation of bioactive sesquiterpenoids for further investigation.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Analytical Procedure for the Quantification of Artemisinin in Encapsulated Formulations [mdpi.com]
- 5. chimia.ch [chimia.ch]
- 6. Determination of Artemisinin in Bulk and Pharmaceutical Dosage Forms using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US5132471A - Purification of α-bisabolol - Google Patents [patents.google.com]
Application of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one in Crop Protection Research
Abstract:
This document provides detailed application notes and protocols for the investigation of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid isolated from Datura metel, in the field of crop protection.[1][2] Due to the limited availability of research focused specifically on this compound, this guide also incorporates data and methodologies from studies on related spirovetivane phytoalexins, such as rishitin, and extracts from Datura metel. The information is intended for researchers, scientists, and professionals in drug development to guide the evaluation of this and similar natural products as potential fungicides or insecticides for agricultural applications.
Introduction
This compound is a naturally occurring sesquiterpenoid of the spirovetivane class. These compounds are often produced by plants in the Solanaceae family as phytoalexins, which are antimicrobial substances synthesized in response to pathogen attack.[3] Phytoalexins are a crucial component of the plant's innate immune system and represent a promising source of new active ingredients for crop protection.[3][4][5] The source of this compound, Datura metel, has a history in traditional medicine and its extracts have demonstrated antifungal and insecticidal properties against various agricultural pests.[6][7][8]
This document outlines the potential applications of this compound in crop protection, provides protocols for its evaluation, and summarizes the activity of related compounds.
Potential Applications in Crop Protection
Based on the known biological activities of related spirovetivane sesquiterpenoids and Datura metel extracts, this compound is a candidate for investigation as:
-
An Antifungal Agent: To control a range of phytopathogenic fungi.
-
An Insecticidal Agent: To manage insect pests that affect crops.
-
A Plant Defense Elicitor: To stimulate the plant's own defense mechanisms.
Quantitative Data on Related Compounds
Table 1: Antifungal Activity of Rishitin, a Related Spirovetivane Phytoalexin
| Compound | Target Pathogen | Bioassay | Concentration | Effect |
| Rishitin | Phytophthora infestans | Zoospore germination | 10⁻³ M | Complete inhibition |
| Rishitin | Phytophthora infestans | Germ-tube elongation | 10⁻³ M | Complete inhibition |
Data sourced from multiple studies on rishitin's biological activity.[9]
Table 2: Insecticidal and Antifungal Activity of Datura metel Extracts
| Extract Type | Target Pest/Pathogen | Bioassay | Concentration | Effect |
| Methanol Leaf Extract | Ascochyta rabiei | Fungal growth suppression | Not specified | Significant suppression |
| 3.5% Leaf Extract | Rhizoctonia solani | Fungal growth inhibition | 3.5% | 75% inhibition |
| Ethanol Leaf Extract | Aedes aegypti (larvae) | Larvicidal activity | 240-300 ppm | 100% mortality |
Data compiled from various studies on the efficacy of Datura metel extracts.[6][10]
Experimental Protocols
The following protocols are generalized methodologies for the evaluation of this compound as a crop protection agent.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against various phytopathogenic fungi using a broth microdilution method.
Materials:
-
This compound
-
Phytopathogenic fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., commercial fungicide)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on Potato Dextrose Agar (PDA) plates.
-
Prepare a spore suspension or mycelial fragment suspension in sterile distilled water.
-
Adjust the concentration of the inoculum to 1 x 10⁵ spores/mL or a standardized mycelial density.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the liquid culture medium to achieve a range of test concentrations.
-
-
Microdilution Assay:
-
Add 100 µL of the fungal inoculum to each well of a 96-well plate.
-
Add 100 µL of each compound dilution to the respective wells.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at the optimal temperature for fungal growth for 48-72 hours.
-
-
Determination of MIC:
-
After incubation, visually assess fungal growth in each well.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, measure the absorbance at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.
-
This protocol describes a method to evaluate the insecticidal properties of the test compound against a model insect pest.
Materials:
-
This compound
-
Target insect pest (e.g., larvae of Spodoptera litura)
-
Artificial diet for the insect
-
Petri dishes or multi-well plates
-
Solvent for the test compound (e.g., acetone)
-
Positive control (e.g., commercial insecticide)
-
Negative control (solvent only)
Procedure:
-
Preparation of Treated Diet:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Incorporate different concentrations of the compound into the insect's artificial diet.
-
Prepare control diets with the solvent only and with a commercial insecticide.
-
-
Insect Bioassay:
-
Place a small amount of the treated or control diet into each petri dish or well.
-
Introduce one insect larva into each container.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, light).
-
-
Data Collection:
-
Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage mortality for each treatment group.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
-
Visualizations
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHYTOALEXINS IN DEFENSE AGAINST PATHOGENS [chiro.org]
- 5. chiro.org [chiro.org]
- 6. ijcrt.org [ijcrt.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid belonging to the spirovetivane class of natural products. These compounds are often classified as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogen attack. Due to its potential biological activities, this compound is a compound of interest in phytopathology, natural product chemistry, and drug discovery. The availability of a well-characterized analytical standard is crucial for the accurate identification and quantification of this compound in various matrices, including plant extracts, microbial cultures, and biological fluids.
These application notes provide detailed protocols for the use of this compound as an analytical standard for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 3,11,12-trihydroxy-6,10-dimethylspiro[4.5]dec-1-en-8-one |
| Molecular Formula | C₁₅H₂₂O₅ |
| Molecular Weight | 282.33 g/mol |
| CAS Number | 220328-04-1[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO |
Applications
As an analytical standard, this compound can be utilized for:
-
Identification and Quantification: To confirm the presence and determine the concentration of the compound in plant tissues responding to biotic or abiotic stress.
-
Metabolic Studies: To trace the biosynthesis and metabolism of spirovetivane sesquiterpenoids in plants and microorganisms.
-
Pharmacokinetic Studies: To quantify the compound and its metabolites in biological fluids and tissues during preclinical drug development.
-
Quality Control: To standardize herbal extracts or formulations containing this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD)
High-performance liquid chromatography is a suitable technique for the analysis of non-volatile and thermally labile compounds like this compound.
4.1.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.1.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) or Gradient: Acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 220 nm |
4.1.3. Sample Preparation (Plant Material)
-
Extraction: Homogenize 1 g of fresh plant material in 10 mL of methanol. Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Purification: Pass the supernatant through a 0.45 µm syringe filter before HPLC analysis.
4.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or semi-volatile compounds, GC-MS provides excellent separation and identification capabilities. Derivatization may be necessary for polar compounds like this compound to improve volatility and thermal stability.
4.2.1. Derivatization (Silylation)
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
4.2.2. GC-MS Conditions
| Parameter | Recommended Conditions |
| Column | DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
4.2.3. Data Analysis
Identification of the compound can be achieved by comparing the retention time and mass spectrum of the sample with that of the derivatized analytical standard. Quantification can be performed using a calibration curve generated from the derivatized standards.
Quantitative Data Summary
The following tables provide representative analytical performance data based on methods developed for structurally similar phytoalexins. These values should be validated for this compound in your specific analytical method.
Table 1: Representative HPLC Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL | [3] |
| Accuracy (% Recovery) | 95 - 105% | [4] |
| Precision (% RSD) | < 2% | [4] |
Table 2: Representative GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | N/A |
| Correlation Coefficient (r²) | > 0.998 | N/A |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | N/A |
| Limit of Quantitation (LOQ) | 0.2 - 0.8 µg/mL | N/A |
| Accuracy (% Recovery) | 90 - 110% | N/A |
| Precision (% RSD) | < 5% | N/A |
(Note: Specific quantitative data for this compound is not widely available in the literature. The data presented is based on typical performance characteristics for the analysis of similar sesquiterpenoid phytoalexins and should be used as a guideline for method development and validation.)
Visualizations
Phytoalexin Biosynthesis Signaling Pathway
Caption: Generalized signaling pathway for phytoalexin biosynthesis in plants.
Experimental Workflow for Quantification
Caption: General workflow for the quantification of the target compound.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the analytical standard and solvents.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Storage and Stability
Store the solid analytical standard at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions should be stored at -20°C and are typically stable for several weeks. It is recommended to prepare fresh working standard solutions daily.
Disclaimer
The protocols and data provided are intended as a guide for research purposes. It is essential to validate the analytical method for your specific application and matrix to ensure accurate and reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spirovetivane Scaffolds
Welcome to the Technical Support Center for the Synthesis of Spirovetivane Scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields and overcome common challenges in the synthesis of these complex molecules.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of spirovetivane scaffolds in a question-and-answer format.
Low Yield in Spiro[4.5]decane Core Formation via Intramolecular Aldol Condensation
Question: My intramolecular aldol condensation to form the spiro[4.5]decane core is resulting in a low yield. What are the potential causes and how can I optimize this critical step?
Answer: Low yields in the intramolecular aldol condensation for the formation of the spiro[4.5]decane core are a common challenge. The primary factors contributing to this issue include unfavorable reaction equilibrium, the formation of side products, and suboptimal reaction conditions. A tandem Michael-aldol condensation has been used effectively in the synthesis of spirovetivanes like β-vetivone, with reported high yields for the cyclization step.[1]
Here is a systematic approach to troubleshooting this reaction:
-
Unfavorable Equilibrium: The aldol addition is a reversible reaction. To drive the reaction towards the product, consider removing water as it forms, especially during the condensation (dehydration) step. The use of a Dean-Stark apparatus is a standard method for this purpose.
-
Side Reactions:
-
Intermolecular Reactions: If the concentration of the dicarbonyl precursor is too high, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymerization or the formation of dimeric products. Running the reaction under high dilution conditions can favor the intramolecular pathway.
-
Cannizzaro Reaction: If the starting material is an aldehyde without α-hydrogens and a strong base is used, a disproportionation reaction (Cannizzaro reaction) can occur. This is generally less of a concern with ketone precursors common in spirovetivane synthesis.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are critical. Common bases for intramolecular aldol reactions include potassium hydroxide (KOH)[1], sodium ethoxide, and lithium diisopropylamide (LDA). The strength and steric bulk of the base can influence the regioselectivity of enolate formation and the overall reaction rate. An empirical screening of different bases is often necessary.
-
Temperature Control: The initial aldol addition is typically favored at lower temperatures, while the subsequent dehydration (condensation) often requires heating. A careful optimization of the temperature profile for your specific substrate is recommended.
-
Solvent Choice: The solvent can significantly impact the solubility of the substrate and the reactivity of the base. Protic solvents like ethanol or methanol are commonly used with alkoxide bases, while aprotic solvents like THF are used with bases such as LDA.
-
Poor Stereoselectivity in the Formation of the Spirocyclic Core
Question: I am observing a mixture of diastereomers in the formation of the spirocyclic core. How can I improve the stereoselectivity of the reaction?
Answer: Achieving high stereoselectivity in the construction of the congested spirocyclic core of spirovetivanes is a significant synthetic challenge. The stereochemical outcome is influenced by the chosen synthetic strategy and the reaction conditions.
-
For Intramolecular Aldol Approaches: The stereoselectivity is often governed by the formation of the thermodynamically most stable product. The transition state leading to the desired diastereomer can be favored by carefully selecting the base and reaction temperature. Chiral auxiliaries or catalysts can also be employed to induce stereoselectivity.
-
For Diels-Alder Approaches: The Diels-Alder reaction is a powerful tool for controlling stereochemistry. The stereochemical outcome is dictated by the endo rule and the facial selectivity of the diene and dienophile.
-
Lewis Acid Catalysis: The use of Lewis acids can enhance both the rate and the stereoselectivity of the Diels-Alder reaction.
-
Chiral Catalysts: Enantioselective Diels-Alder reactions using chiral catalysts, such as confined imidodiphosphorimidate (IDPi) catalysts, have been shown to be highly effective in constructing enantiopure spirocarbocyclic scaffolds with excellent yield and stereoselectivity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the spirovetivane scaffold?
A1: The primary strategies for constructing the spiro[4.5]decane core of spirovetivanes include:
-
Intramolecular Aldol Condensation: This is a classical and widely used method that involves the cyclization of a suitably substituted diketone or keto-aldehyde precursor.[1]
-
Diels-Alder Reaction: This cycloaddition approach offers excellent control over stereochemistry and can be used to form the six-membered ring of the spirocycle. Catalytic and enantioselective versions of this reaction are particularly powerful.[2][3]
-
Rearrangement Reactions: A key step in the synthesis of some spirovetivane sesquiterpenes from natural products like santonin is a silicon-guided acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane. This rearrangement forms the spiro[4.5]decanediol intermediate.[4]
-
Ring-Closing Metathesis (RCM): This method can be employed to form one of the rings of the spirocyclic system.
Q2: My overall yield for the multi-step synthesis is very low. Where should I focus my optimization efforts?
A2: In a multi-step synthesis, it is crucial to identify the lowest-yielding steps. A thorough analysis of each step's yield is necessary. Often, the formation of the highly substituted spirocyclic core is a bottleneck. Key areas to focus on for optimization include:
-
Purification of Intermediates: Ensure that all intermediates are sufficiently pure before proceeding to the next step, as impurities can interfere with subsequent reactions.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction to determine the optimal reaction time and prevent the formation of degradation products.
-
Protecting Group Strategy: If using protecting groups, ensure they are robust to the reaction conditions of subsequent steps and can be removed efficiently without affecting the rest of the molecule.
Q3: Are there any specific analytical techniques that are particularly useful for characterizing spirovetivane intermediates and final products?
A3: Yes, a combination of spectroscopic techniques is essential for the unambiguous characterization of these complex molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity and relative stereochemistry of the spirocyclic scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the structure and absolute stereochemistry.
Data Presentation
The following table summarizes reported yields for key reaction types employed in the synthesis of spiro[4.5]decane systems, which are central to spirovetivane scaffolds.
| Reaction Type | Key Transformation | Reported Yield (%) | Reference |
| Intramolecular Aldol Condensation | Formation of the spiro[4.5]decane core | 95% | [1] |
| Catalytic Asymmetric Diels-Alder | Spirocyclization of an exo-enone with a diene | up to 95% | [2] |
| Silicon-Guided Rearrangement | Formation of a spiro[4.5]decanediol | Not explicitly stated | [4] |
Experimental Protocols
General Protocol for Intramolecular Aldol Condensation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dicarbonyl precursor in an appropriate anhydrous solvent (e.g., ethanol, methanol, or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration should be kept low (e.g., 0.01-0.05 M) to favor intramolecular cyclization.
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add a solution of the chosen base (e.g., 1.1 equivalents of sodium ethoxide in ethanol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature. Monitor the progress of the reaction by TLC.
-
Dehydration (if required): If the aldol addition product is isolated and dehydration is desired, the reaction mixture can be heated to reflux, often with the addition of a catalytic amount of acid, to promote condensation.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a generalized procedure for a Diels-Alder reaction to form a spirocyclic system.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile and a suitable anhydrous solvent (e.g., dichloromethane).
-
Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78 °C). Add the Lewis acid (e.g., boron trifluoride etherate, titanium tetrachloride) dropwise.
-
Diene Addition: Add the diene to the reaction mixture.
-
Reaction: Stir the reaction at the low temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 2. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one. The information is based on the general characteristics of sesquiterpenoids and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds derived from three isoprene units.[1][2] Its key structural features include a spirovetivane skeleton, an α,β-unsaturated ketone functional group, and three hydroxyl groups, which contribute to its chemical reactivity and potential instability under certain conditions.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemistry of related sesquiterpenoids, the primary factors that can lead to the degradation of this compound are:
-
pH: The compound is likely susceptible to degradation in neutral to alkaline solutions. Some related sesquiterpene lactones exhibit greater stability at a slightly acidic pH of around 5.5.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage at room temperature should be avoided.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions and lead to degradation.[1]
-
Oxidation: The presence of oxygen and other oxidizing agents can cause oxidative degradation of the molecule.[1]
Q3: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Store at -20°C or, for maximum stability, at -80°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1]
-
Light: Protect the compound from light by using an amber vial or by storing it in a light-blocking container.[1]
-
Moisture: Keep the compound in a tightly sealed container, preferably with a desiccant, to prevent hydrolysis.[1]
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity, anhydrous, non-protic solvent. To maintain stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials, protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low purity or presence of unexpected peaks in freshly prepared samples. | Degradation during handling or sample preparation. | - Use high-purity, anhydrous solvents. - Minimize exposure to light and elevated temperatures during sample preparation. - Work under an inert atmosphere if possible. |
| Decreased compound concentration in stock solutions over time. | Instability in the chosen solvent or improper storage. | - Ensure the solvent is anhydrous and non-protic. - Store stock solutions at -20°C or -80°C. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent results in biological assays. | Compound degradation in the assay medium. | - Assess the stability of the compound in the assay buffer at the experimental temperature. - Consider adding an antioxidant, such as BHT, to the medium if it is compatible with the experimental setup.[1] |
| Low recovery of the compound after extraction. | Degradation during the extraction process. | - Employ mild extraction conditions. - Avoid high temperatures and prolonged exposure to potentially reactive solvents or extreme pH conditions.[1] |
Quantitative Data Summary
The following table summarizes the recommended storage and handling conditions for this compound, based on data for structurally similar sesquiterpenoids.
| Parameter | Condition | Rationale |
| Storage Temperature (Solid) | -20°C or -80°C[1] | To minimize thermal degradation.[1][3] |
| Storage Temperature (Solution) | -20°C or -80°C | To slow down degradation in solution. |
| Atmosphere | Inert (Argon or Nitrogen)[1] | To prevent oxidation.[1] |
| Light | Protect from light (Amber vial)[1][3] | To prevent photodegradation.[1] |
| pH | Slightly acidic (e.g., pH 5.5) for solutions if possible[1] | To avoid base-catalyzed degradation.[1] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.[1]
-
Thermal Degradation: Place a vial of the solid compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.[1]
-
Photodegradation: Expose a solution of the compound in methanol to UV light (254 nm) for 8 hours.[1]
-
-
Analysis: Analyze all stressed samples, along with an untreated control, using a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.[1]
Visualizations
References
Technical Support Center: Degradation of Sesquiterpenoid Phytoalexins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the degradation of sesquiterpenoid phytoalexins under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of sesquiterpenoid phytoalexins from solanaceous plants?
Under biotic and abiotic stress, sesquiterpenoid phytoalexins undergo various transformations. For instance, rishitin is often hydroxylated to form 13-hydroxyrishitin (also known as rishitin-M1).[1][2][3][4] Solavetivone can be converted into hydroxylated derivatives.[5] Lubimin has been shown to be transformed into 15-dihydrolubimin in certain cell cultures.[6]
Q2: What are the primary mechanisms driving the degradation of these phytoalexins?
The degradation pathways frequently involve enzymatic reactions such as oxidation, hydroxylation, and reduction.[1][7][8] A key enzyme family involved in this process is the cytochrome P450 monooxygenases, specifically the CYP76 family, which has been shown to hydroxylate rishitin, lubimin, oxylubimin, and solavetivone.[2][3][4] These biotransformations generally aim to increase the polarity of the compounds, facilitating further metabolism or compartmentalization.[7]
Q3: How do pathogens contribute to the degradation of sesquiterpenoid phytoalexins?
Many plant pathogens have evolved mechanisms to detoxify phytoalexins as a means of overcoming host defenses. Fungi like Botrytis cinerea can metabolize capsidiol and rishitin, while Gibberella pulicaris can detoxify rishitin into less toxic forms.[1] These detoxification reactions can involve oxidation, reduction, or hydrolysis, depending on the fungal species and the specific phytoalexin.[1][7]
Q4: Are the degradation products more or less toxic than the parent compounds?
Generally, the degradation or detoxification process results in metabolites with significantly reduced toxicity to both the plant and the pathogen.[1][9] For example, rishitin-M1 and rishitin-M2, derivatives of rishitin, have lost their toxicity to potato tissue and are less effective against the pathogen Phytophthora infestans.[1]
Q5: What analytical methods are best suited for identifying and quantifying these degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is widely used for separation.[10][11] For identification and structural elucidation, Mass Spectrometry (MS), particularly tandem MS (MS/MS), is a powerful tool that provides information on molecular weight and fragmentation patterns.[10][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for definitive structure characterization.[8][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No degradation products detected after stress induction. | 1. Ineffective stress elicitor or insufficient stress level.2. Incorrect timing for sample harvesting (degradation may occur later or earlier).3. Extraction protocol is inefficient for the degradation products (which may be more polar).4. Analytical method lacks the sensitivity to detect low-abundance products. | 1. Titrate the elicitor concentration or increase the intensity/duration of the abiotic stress.2. Perform a time-course experiment, harvesting samples at multiple time points post-induction.3. Modify the extraction solvent system, perhaps by using a higher proportion of a polar solvent like methanol.4. Utilize a more sensitive analytical technique, such as LC-MS/MS instead of HPLC-UV.[10][14] |
| High variability in phytoalexin degradation between replicates. | 1. Inconsistent application of the stressor across samples.2. Biological variability within the plant or tissue samples.3. Non-uniform pathogen infection in biotic stress experiments. | 1. Standardize the stress application method to ensure each sample receives an equal treatment.2. Use clonal plant material or increase the number of biological replicates to account for variability.3. Standardize the inoculum concentration and application method for pathogen studies. |
| Difficulty distinguishing between plant- and pathogen-mediated degradation. | The observed degradation is a cumulative result of both host and pathogen metabolism in an infected tissue. | 1. Perform in vitro assays by incubating the purified phytoalexin directly with a pure culture of the pathogen.[9][15]2. Use plant cell suspension cultures to study the plant's metabolic capacity in the absence of the pathogen.[5][6]3. Analyze phytoalexin metabolism using cell-free protein extracts from either the plant or the pathogen. |
| Identified degradation products are unstable during analysis. | The degradation products themselves are labile and may degrade further under the analytical conditions (e.g., temperature, pH). | 1. Ensure sample extracts are kept cold and protected from light during processing and storage.2. Optimize analytical conditions, such as using a lower temperature in the GC inlet or a neutral pH mobile phase in LC.[16]3. Consider chemical derivatization of the products to increase their stability. |
Data Presentation
Table 1: Summary of Identified Degradation Products of Sesquiterpenoid Phytoalexins
| Parent Phytoalexin | Stress/Metabolizing Organism | Degradation Product(s) | Key Enzyme/Mechanism |
| Rishitin | Potato (Solanum tuberosum) | 13-hydroxyrishitin (Rishitin-M1), Rishitin-M2 | Cytochrome P450 (CYP76 family) / Hydroxylation[1][2][3][4] |
| Rishitin | Gibberella pulicaris (fungus) | Rishitin-M1 | Detoxification/Hydroxylation[1] |
| Rishitin | Botrytis cinerea (fungus) | Epoxy- or hydroxyrishitins | Oxidation[1] |
| Solavetivone | Plant Cell Suspension Cultures | Hydroxylated derivatives | Hydroxylation[5] |
| Solavetivone | Potato (Solanum tuberosum) | Hydroxylated solavetivone | Cytochrome P450 (SPH enzyme)[2][3] |
| Lubimin | Soybean Cell Suspensions | 15-dihydro lubimin | Reduction[6] |
| Lubimin | Potato (Solanum tuberosum) | Hydroxylated lubimin | Cytochrome P450 (SPH enzyme)[2][3] |
| Capsidiol | Botrytis cinerea (fungus) | Capsenone, further oxidized products | Dehydrogenation, Oxidation[1] |
Table 2: Comparison of Analytical Techniques for Degradation Product Analysis
| Technique | Advantages | Disadvantages | Common Application |
| HPLC-UV | Robust, quantitative, widely available. | Lower sensitivity, requires chromophores, limited structural information. | Quantification of known phytoalexins and major degradation products.[10] |
| GC-MS | Excellent separation for volatile compounds, provides structural data via fragmentation. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of less polar sesquiterpenoids and their derivatives.[10][17] |
| LC-MS/MS | High sensitivity and selectivity, provides molecular weight and structural data, suitable for a wide range of polarities. | Higher cost and complexity, potential for matrix effects. | Discovery, identification, and quantification of unknown degradation products in complex biological matrices.[12][13][18] |
Experimental Protocols
Protocol 1: General Method for Stress Induction and Metabolite Extraction
-
Plant Material Preparation: Use uniform plant tissues (e.g., potato tuber discs, leaf discs). Wash and surface sterilize if necessary. Place in a sterile petri dish on moist filter paper.
-
Stress Application:
-
Biotic Stress: Apply a standardized suspension of a fungal pathogen or elicitor (e.g., from Phytophthora infestans) to the tissue surface.
-
Abiotic Stress: Treat tissues with a solution of an abiotic stressor (e.g., heavy metal salts like HgCl₂) or expose them to physical stress (e.g., UV radiation, wounding).[19]
-
-
Incubation: Incubate the treated tissues in a controlled environment (e.g., 25°C, dark) for a predetermined period (e.g., 24-72 hours).
-
Extraction:
-
Homogenize the plant tissue in a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Sonicate or vortex thoroughly to ensure complete extraction.
-
Centrifuge the mixture to pellet cell debris.
-
Collect the supernatant.
-
-
Sample Preparation for Analysis: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
Protocol 2: Analysis of Degradation Products by LC-MS/MS
-
Chromatographic Separation:
-
Inject the reconstituted extract onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a binary solvent system, such as Water with 0.1% formic acid (Solvent A) and Acetonitrile with 0.1% formic acid (Solvent B).
-
Apply a gradient elution program to separate compounds over a range of polarities (e.g., 5% to 95% B over 15 minutes).
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source, typically in positive ion mode for sesquiterpenoids.
-
Perform an initial full scan (e.g., m/z 100-1000) to identify the molecular ions of the parent phytoalexin and potential degradation products (e.g., +16 Da for hydroxylation, +2 Da for dehydrogenation).
-
Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation scans on the most abundant ions detected in the full scan.
-
-
Data Analysis:
-
Compare the chromatograms of stressed samples to control (unstressed) samples to identify new peaks corresponding to degradation products.
-
Analyze the high-resolution mass of the molecular ions to propose elemental formulas.
-
Interpret the MS/MS fragmentation patterns to elucidate the chemical structures of the degradation products.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of the potato stress metabolite, solavetivone, by cell suspension cultures of two solanaceous and three non-solanaceous species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of potato stress metabolites rishitin, lubimin, and 15-dihydro lubimin by potato and soybean cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of the phytoalexin maackiain to 6,6-dihydroxy-maackiain by Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of the phytoalexin camalexin by the phytopathogen Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Degradation and persistence of rotenone in soils and influence of temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Technical Support Center: Enhancing the Solubility of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one in bioassays.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of this compound in experimental settings.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution when preparing stock or diluting in aqueous media. | Low aqueous solubility of the sesquiterpenoid structure. The chosen solvent may be saturated, or the final concentration in the aqueous medium is above its solubility limit. | 1. Optimize Solvent Choice: Use a strong, biocompatible organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice. A stock solution of 40 mg/mL in DMSO has been reported.[1] 2. Stepwise Dilution: Avoid direct dilution of a high-concentration organic stock into an aqueous buffer. Perform serial dilutions in the organic solvent first before the final dilution into the assay medium. 3. Use of Co-solvents: Maintain a small percentage of the organic solvent (e.g., DMSO, ethanol) in the final assay medium. Be mindful of the solvent's tolerance by the specific cell line.[2] 4. Sonication/Vortexing: After dilution, gently vortex or sonicate the solution to aid dissolution. Visually inspect for any precipitate before use. |
| Inconsistent or non-reproducible bioassay results. | The compound may be precipitating in the assay plate over time, leading to variable effective concentrations. The compound may be unstable in the aqueous medium. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions from the stock solution for each experiment. 2. Solubility Enhancement Techniques: Consider using techniques like complexation with cyclodextrins to improve and stabilize the compound's solubility in the aqueous phase.[3][4] 3. Vehicle Control: Always include a vehicle control (assay medium with the same final concentration of the solvent) to account for any effects of the solvent itself. |
| Observed cytotoxicity is higher than expected or appears non-specific. | This could be due to the physical precipitation of the compound onto the cells, causing mechanical stress or membrane disruption, rather than a specific pharmacological effect. High concentrations of solvents like DMSO can also be toxic to cells.[2] | 1. Confirm Solubility: Before treating cells, ensure the compound is fully dissolved in the final assay medium. Centrifuge the solution and check for a pellet, or visually inspect under a microscope. 2. Determine Solvent Toxicity: Perform a preliminary experiment to determine the maximum concentration of the solvent that is tolerated by your cell line without affecting viability. For many cell lines, the final DMSO concentration should be kept below 0.5%.[5] 3. Test Alternative Solvents: If DMSO toxicity is a concern, explore other solvents like ethanol or methanol, which may be better tolerated by some cell lines at slightly higher concentrations.[2] |
| Difficulty in preparing a high-concentration stock solution. | The compound has limited solubility even in organic solvents. | 1. Gentle Warming: Gently warm the solvent-compound mixture (e.g., to 37°C) to facilitate dissolution. Avoid excessive heat, which could degrade the compound. 2. Solvent Mixtures: Experiment with co-solvent systems for the stock solution (e.g., a mixture of DMSO and ethanol) to enhance solubility. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a spirovetivane-type sesquiterpenoid, a class of natural products.[6] Like many sesquiterpenoids, it has a complex, largely non-polar structure, which results in poor solubility in aqueous solutions. This is a significant challenge for in vitro and in vivo bioassays, as the compound must be dissolved to interact with biological targets and elicit a response.
Q2: What are the recommended solvents for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds.[1] A concentration of 40 mg/mL in DMSO has been reported for this compound.[1] Ethanol and methanol can also be considered, as they may exhibit lower cytotoxicity in some cell-based assays compared to DMSO at similar concentrations.[2]
Q3: What is the maximum concentration of organic solvent that can be used in a cell-based bioassay?
A3: The maximum tolerated concentration of an organic solvent is cell line-dependent. As a general guideline, the final concentration of DMSO in cell culture medium should be kept below 0.5% to avoid significant toxicity.[5] For ethanol and methanol, some cell lines can tolerate concentrations up to 1-2.5%.[2] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of the chosen solvent on your specific assay and cell line.
Q4: What types of bioassays are relevant for this compound?
A4: this compound is isolated from Datura metel, a plant known for producing compounds with anti-inflammatory and cytotoxic activities.[7][8] Therefore, relevant bioassays include:
-
Anti-inflammatory assays: Measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a standard method.[9][10]
-
Cytotoxicity assays: Evaluating the compound's effect on the viability of various cancer cell lines (e.g., HL-60, P-388, SGC-7901, HeLa) using methods like the MTT assay.[11][12]
Q5: How can I enhance the aqueous solubility of this compound for my bioassay?
A5: Beyond using co-solvents, complexation with cyclodextrins is a widely used technique to improve the solubility and stability of poorly soluble drugs.[3][4] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic compound in their central cavity, while their hydrophilic exterior improves aqueous solubility.[3][4]
Data Presentation
Table 1: Solvent Cytotoxicity in Common Cell Lines
| Solvent | Cell Line(s) | Tolerated Concentration (approx.) | Notes |
| DMSO | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | < 1.25% | Significant toxicity observed at and above 1.25%.[2] |
| Ethanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | ≤ 2.5% | Well-tolerated at concentrations from 0.15% to 2.5%.[2] |
| Methanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | ≤ 2.5% | Similar to ethanol, well-tolerated at concentrations from 0.15% to 2.5%.[2] |
Table 2: Stock Solution Information for this compound
| Parameter | Value | Source |
| CAS Number | 220328-04-1 | [1] |
| Molecular Weight | 268.35 g/mol | TargetMol |
| Recommended Stock Solution | 40 mg/mL in DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Preparation of High-Concentration Stock Solution (e.g., 10 mg/mL in DMSO):
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of pure DMSO to achieve the target concentration.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for Bioassays:
-
Perform serial dilutions of the high-concentration stock solution with pure DMSO to create intermediate stock solutions.
-
For the final working solution, dilute the appropriate intermediate stock solution into the cell culture medium. The final concentration of DMSO should be kept at the lowest possible level that maintains the compound's solubility and is non-toxic to the cells (ideally ≤ 0.5%).
-
Vortex the final working solution gently before adding it to the assay wells.
-
Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is adapted from standard procedures for measuring the anti-inflammatory activity of compounds.[9][10]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (prepared as described in Protocol 1) for 1-2 hours. Include a vehicle control (medium with the same final DMSO concentration).
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for another 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
Protocol 3: MTT Cytotoxicity Assay
This is a general protocol to assess the effect of the compound on cell viability.[11]
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of about 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. scispace.com [scispace.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic activity of sesquiterpenoids from Atractylodes ovata on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery in phytoalexin extraction from tuber tissues
Welcome to the technical support center for troubleshooting low recovery in phytoalexin extraction from tuber tissues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low phytoalexin recovery from tuber tissues?
A1: Low recovery of phytoalexins can often be attributed to several critical factors throughout the extraction process. These include:
-
Suboptimal Elicitation: Inadequate induction of phytoalexin biosynthesis in the tuber tissue prior to extraction.
-
Inefficient Tissue Homogenization: Poor grinding of the tuber tissue, which limits the solvent's access to the cells. It is recommended to freeze-dry the tubers and then grind them into a fine powder to maximize the surface area for extraction.[1]
-
Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial and must be matched to the target phytoalexins.
-
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and solvent-to-sample ratio can significantly impact yield.
-
Phytoalexin Degradation: Phytoalexins can be sensitive to light, temperature, and pH, leading to degradation during extraction and storage.[2][3]
-
Insufficient Number of Extractions: A single extraction is often not enough to fully recover all phytoalexins from the tissue matrix.
Q2: How do I choose the right elicitor to maximize phytoalexin production in potato tubers?
A2: The choice of elicitor is critical for inducing a robust phytoalexin response. Both biotic and abiotic elicitors can be effective. Fungal elicitors, such as those from Trichothecium roseum, have been shown to trigger defense pathways, including the salicylic acid and jasmonic acid pathways, leading to phytoalexin accumulation.[4] Peptide elicitors, like StPep1, have also demonstrated the ability to enhance resistance to pathogens by activating systemic immune responses at nanomolar concentrations.[5] The optimal concentration and exposure time for any elicitor should be determined empirically for your specific experimental system.
Q3: What is the recommended solvent system for extracting sesquiterpenoid phytoalexins like rishitin and lubimin from potatoes?
A3: Methanol-based solvent systems are commonly and effectively used for the extraction of moderately polar phytoalexins like rishitin and lubimin. An 80% methanol in water solution is a good starting point.[6] For certain applications, a multi-step extraction using solvents of varying polarity, such as a chloroform-methanol mixture, can be beneficial.[1] The addition of a small amount of acid (e.g., 0.1% HCl) to the extraction solvent can sometimes improve the recovery of certain phenolic compounds.[6]
Q4: Can the pH of the extraction buffer affect my phytoalexin yield?
A4: Yes, the pH of the extraction medium can significantly influence the extraction efficiency, especially for phytoalexins with ionizable functional groups. For instance, acidic conditions can enhance the extraction of certain phenolic compounds.[6] The optimal pH will depend on the specific chemical properties of the target phytoalexin and should be optimized to maximize its solubility and stability.
Q5: How can I prevent the degradation of my phytoalexin samples after extraction?
A5: To maintain the integrity of your extracted phytoalexins, it is crucial to handle and store them properly. Phytoalexins can be sensitive to heat, light, and oxygen.[2][3] Therefore, it is recommended to:
-
Perform extractions at low temperatures (e.g., 4°C).
-
Protect samples from light by using amber vials or wrapping containers in aluminum foil.
-
Store extracts at low temperatures, ideally at -20°C or -80°C, to minimize degradation.[2]
-
Consider storing extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues leading to low phytoalexin recovery.
Issue 1: Low or No Detectable Phytoalexins in the Crude Extract
| Potential Cause | Troubleshooting Steps |
| Ineffective Elicitation | - Verify the viability and concentration of your elicitor. - Optimize the elicitation time; phytoalexin accumulation is time-dependent. - Ensure the tuber tissue is healthy and responsive. |
| Poor Tissue Disruption | - Freeze the tuber tissue in liquid nitrogen before grinding to achieve a fine, consistent powder. - For freeze-dried tissue, ensure it is ground to a uniform, small particle size.[1] |
| Incorrect Solvent Choice | - Review the literature for solvent systems known to be effective for your target phytoalexin. - Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and mixtures with water).[6][7] |
| Suboptimal Extraction Conditions | - Increase the extraction temperature, but be mindful of potential thermal degradation of the target compounds.[2] - Extend the extraction time to allow for complete solvent penetration. - Increase the solvent-to-sample ratio. - Incorporate physical disruption methods like ultrasonication to enhance extraction efficiency.[1] |
| Phytoalexin Degradation | - Perform all extraction steps at a low temperature (4°C) and protect samples from light.[2] - Analyze a sample immediately after extraction to assess for degradation during storage. |
Issue 2: Inconsistent and Poorly Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in Tuber Tissue | - Use tubers from the same cultivar, age, and storage conditions. - Ensure uniform application of the elicitor across all samples. |
| Inconsistent Homogenization | - Standardize your grinding procedure to ensure a consistent particle size for all samples. |
| Inaccurate Solvent Preparation | - Use high-purity solvents and prepare fresh solvent mixtures for each experiment. - Precisely measure solvent volumes. |
| Variable Extraction Parameters | - Maintain consistent extraction times, temperatures, and agitation speeds for all samples. |
Data Presentation
Table 1: Comparison of Solvent Systems for Phenolic Compound Extraction from Potato Tubers
| Extraction Method | Solvent System | Total Phenolic Content (mg GAE/g DW) | Antioxidant Capacity (mM TE/kg DW) |
| E1 | 80% Methanol | 1.5 - 2.5 | 10 - 20 |
| E2 | 80% Ethanol in Water | 1.2 - 2.2 | 8 - 18 |
| E3 | 70% Acetone in Water | 1.8 - 2.8 | 12 - 22 |
| E4 | Methanol with 1% HCl | 1.6 - 2.6 | 11 - 21 |
| E5 | 70% Methanol in Water with 0.1% HCl | 1.7 - 2.7 | 11.5 - 21.5 |
Data adapted from studies on phenolic compound extraction from potato tubers and may vary based on potato variety and specific experimental conditions.[6] Gallic Acid Equivalents (GAE), Dry Weight (DW), Trolox Equivalents (TE).
Table 2: Extraction Yields of Bioactive Compounds from Sweet Potato Tuber Peels with Different Solvents
| Solvent | Percentage Yield of Extract (%) |
| Ethanol | 11.34 ± 2.56 |
| Water | 8.06 ± 1.13 |
| Ethyl Acetate | 8.86 ± 0.23 |
| Acetone | 7.02 ± 1.58 |
| Methanol | 1.71 ± 1.35 |
| Chloroform | 1.22 ± 0.03 |
This table illustrates the varying efficiency of different solvents in extracting bioactive compounds from sweet potato tuber peels.[8]
Experimental Protocols
Protocol 1: Elicitation and Extraction of Sesquiterpenoid Phytoalexins from Potato Tubers for HPLC Analysis
1. Tuber Preparation and Elicitation: a. Select healthy, uniform potato tubers (Solanum tuberosum). b. Thoroughly wash the tubers with deionized water and surface sterilize with 70% ethanol. c. Aseptically slice the tubers into discs of approximately 5 mm thickness. d. Place the tuber discs in a sterile petri dish on moist filter paper. e. Apply the chosen elicitor (e.g., a fungal cell wall preparation or a solution of a known chemical elicitor like arachidonic acid) to the surface of each disc. f. Incubate the treated discs in the dark at room temperature for 48-72 hours to allow for phytoalexin accumulation.
2. Tissue Homogenization: a. After incubation, freeze the tuber discs in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
3. Phytoalexin Extraction: a. Weigh the powdered tissue (e.g., 1 gram) into a centrifuge tube. b. Add 10 mL of 80% methanol (v/v) to the tube. c. Vortex the mixture thoroughly to ensure complete suspension of the tissue powder. d. Place the tube in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the mixture at 4000 rpm for 15 minutes. f. Carefully decant the supernatant into a clean collection tube. g. Repeat the extraction (steps 3b to 3f) two more times on the remaining pellet, pooling the supernatants.
4. Sample Preparation for HPLC: a. Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator. b. Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for your HPLC analysis. c. Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
Mandatory Visualization
Caption: Simplified signaling pathway for elicitor-induced phytoalexin production in tuber tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. how to store plant extracts [greenskybio.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Elicitor from Trichothecium roseum Activates the Disease Resistance of Salicylic Acid, Jasmonic Acid, and Ca2+-Dependent Pathways in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potato Elicitor Peptide StPep1 Enhances Resistance to Phytophthora infestans in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Optimization of Elicitor Treatment for Maximizing Phytoalexin Accumulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of elicitor treatments for maximizing phytoalexin accumulation in plants and plant cell cultures.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Phytoalexin Accumulation After Elicitor Treatment
-
Question: I've treated my plant/cell culture with an elicitor, but I'm observing very low or no phytoalexin production. What could be the problem?
-
Answer: Several factors can contribute to suboptimal phytoalexin accumulation. Consider the following troubleshooting steps:
-
Elicitor Concentration: The concentration of the elicitor is critical. Both excessively low and high concentrations can be ineffective or even detrimental. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific plant system. For instance, some elicitors are active at very low concentrations, while others require higher amounts to trigger a significant response.[1][2]
-
Treatment Duration and Timing: The kinetics of phytoalexin accumulation vary depending on the plant species, the elicitor used, and the specific phytoalexin being studied. Accumulation is often transient. It is advisable to conduct a time-course experiment to identify the point of maximum accumulation.[3]
-
Cell Viability and Culture Age: For cell suspension cultures, the physiological state and age of the cells at the time of elicitation are crucial. Cells in the exponential growth phase are often more responsive to elicitors. Ensure your culture is healthy and viable before treatment.
-
Elicitor Specificity: Not all elicitors work for all plant species. The choice of elicitor should be based on literature reports for your plant of interest or a closely related species. Both biotic (derived from microorganisms) and abiotic (physical or chemical) elicitors can be effective.[4][5]
-
Inhibition by Cellular Components: Certain cellular metabolites, such as citrate, can inhibit elicitor-induced phytoalexin formation.[6] Consider the metabolic state of your plant material.
-
Issue 2: Inconsistent or Poorly Reproducible Results
-
Question: My experiments on elicitor-induced phytoalexin accumulation are giving me inconsistent results. How can I improve reproducibility?
-
Answer: Inconsistent results often stem from a lack of control over experimental variables. To enhance reproducibility:
-
Standardize Plant Material: Use plant material of the same age, developmental stage, and genetic background. For cell cultures, standardize the inoculum size, subculture frequency, and growth conditions (media, light, temperature).[7][8]
-
Precise Elicitor Preparation: Prepare fresh elicitor solutions for each experiment, as their activity can degrade over time. Ensure accurate concentration measurements.
-
Controlled Environmental Conditions: Maintain consistent environmental conditions such as temperature, light intensity and duration, and humidity, as these can influence the plant's response to elicitors.[9][10]
-
Standardized Extraction and Analysis: Use a consistent and validated protocol for phytoalexin extraction and quantification to minimize variability in your measurements.[11][12][13]
-
Issue 3: Choosing the Right Elicitor
-
Question: There are many types of elicitors. How do I select the most effective one for my research?
-
Answer: The selection of an elicitor is a critical step and often requires empirical testing. Here are some guidelines:
-
Review the Literature: Start by researching which elicitors have been successfully used in your plant species or a related one. Elicitors can be broadly categorized as biotic (e.g., fungal cell wall fragments, chitosan) and abiotic (e.g., heavy metal salts, UV radiation).[4][5][14]
-
Consider Synergistic Effects: In many cases, a combination of different elicitors can have an additive or synergistic effect on phytoalexin accumulation.[1][15] For example, combining a biotic elicitor with a chemical one can enhance yields.[3][15]
-
Screen a Panel of Elicitors: If there is limited information available for your system, it is advisable to screen a small panel of different types of elicitors at various concentrations to identify the most potent one.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between a biotic and an abiotic elicitor?
-
A1: Biotic elicitors are molecules of biological origin, such as components of microbial cell walls (e.g., chitin, glucans), enzymes, or glycoproteins.[14] Abiotic elicitors are non-biological factors, which can be physical (e.g., UV radiation, osmotic stress) or chemical (e.g., heavy metal salts like copper sulfate and silver nitrate).[4][5][9]
-
-
Q2: Can the solvent used to dissolve the elicitor affect the experiment?
-
A2: Yes, the solvent can have an effect. It is crucial to run a solvent control (treating the plant material with the solvent alone) to ensure that the observed response is due to the elicitor and not the solvent.[11]
-
-
Q3: How do I know if my elicitor treatment is causing cell death instead of inducing phytoalexin synthesis?
-
A3: High concentrations of some elicitors can be toxic and lead to cell death. You can assess cell viability using methods like Evans blue staining or by monitoring changes in cell growth and morphology. A successful elicitation should induce the defense response with minimal impact on cell viability.
-
-
Q4: Can I use elicitors on whole plants, or are they only for cell cultures?
Data Presentation: Elicitor Effects on Phytoalexin Accumulation
The following tables summarize quantitative data from published studies, showcasing the impact of different elicitors on phytoalexin accumulation in various plant systems.
Table 1: Effect of Different Elicitors on Wyerone Accumulation in Broad Bean (Vicia faba) Cotyledons
| Elicitor Treatment | Wyerone Accumulation (µg/g fresh weight) | Reference |
| Botrytis cinerea (Biotic) | 943 | [4] |
| UV Radiation (254 nm) (Abiotic) | 452 | [4] |
| Botrytis allii (Biotic) | 325 | [4] |
| Freezing-Thawing (Abiotic) | 288 | [4] |
Table 2: Synergistic and Additive Effects of Elicitors on Glyceollin I Accumulation in Soybean (Glycine max)
| Elicitor Treatment | Glyceollin I Yield (µg/g) | Effect | Reference |
| Silver Nitrate (AgNO₃) | Varies with concentration | - | [3][15] |
| Wall Glucan Elicitor (WGE) | Varies with concentration | - | [3][15] |
| AgNO₃ + WGE | Up to 745.1 | Additive | [3][15] |
Table 3: Impact of Biotic Elicitors on Isoflavonoid Content in Pueraria tuberosa Shoots
| Elicitor and Concentration | Total Isoflavonoids (µg/g) | Fold Increase vs. Control | Reference |
| Pectin (100 mg/L) | 9359.56 | 1.68 | [17] |
| Yeast Extract (150 mg/L) | ~10 mg/L (in culture) | - | [17] |
| Alginate (200 mg/L) | - | - | [17] |
| In vitro control (no elicitor) | 5573.13 | 1.00 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization of elicitor treatment for phytoalexin accumulation.
Protocol 1: General Protocol for Elicitation in Plant Cell Suspension Cultures
-
Culture Preparation: Grow plant cell suspension cultures in a suitable medium (e.g., Gamborg's B5) on a rotary shaker under controlled conditions (e.g., 25°C, constant darkness).[7] Subculture regularly to maintain healthy, actively dividing cells. Use cultures in the mid-to-late exponential growth phase for elicitation experiments.
-
Elicitor Preparation: Prepare a stock solution of the chosen elicitor in a suitable solvent (e.g., sterile distilled water, ethanol, or DMSO). Sterilize the solution by filtration through a 0.22 µm filter.
-
Elicitation: Aseptically add a specific volume of the sterile elicitor stock solution to the cell culture flasks to achieve the desired final concentration. Include a control flask treated with an equivalent volume of the solvent.
-
Incubation: Return the flasks to the shaker and incubate for the desired time period. Time-course experiments may involve harvesting flasks at different time points (e.g., 0, 6, 12, 24, 48, 72 hours) after elicitation.
-
Harvesting: Separate the cells from the medium by vacuum filtration. The cells and the medium can be analyzed separately for intracellular and secreted phytoalexins, respectively. Freeze the collected samples immediately in liquid nitrogen and store at -80°C until extraction.
Protocol 2: Phytoalexin Extraction from Plant Tissue
This protocol is adapted from a facilitated diffusion technique for leaves.[12][13]
-
Tissue Harvesting: Harvest the plant tissue (e.g., leaves, cotyledons) at the desired time point after elicitor treatment.
-
Extraction Solvent: Prepare an aqueous solution of 40% ethanol.
-
Vacuum Infiltration: Place the harvested tissue in a flask and cover it with the 40% ethanol solution. Apply a vacuum to infiltrate the tissue with the solvent.
-
Extraction: Place the flask on a rotary shaker and shake for several hours to facilitate the diffusion of phytoalexins from the tissue into the solvent.
-
Filtration and Concentration: Filter the solution to remove the plant debris. The filtrate, containing the phytoalexins, can then be concentrated under reduced pressure.
-
Purification and Quantification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). Quantification is typically performed using HPLC or gas chromatography-mass spectrometry (GC-MS).[18]
Protocol 3: Spectrophotometric Assay for Pisatin (a Pea Phytoalexin)
This is a simplified method for quantifying a specific phytoalexin.[11][19]
-
Extraction: Immerse the elicited pea pod endocarp tissue in hexane for 4 hours in the dark.
-
Evaporation: Decant the hexane and allow it to evaporate in a fume hood under low light.
-
Resuspension: Dissolve the residue in 95% ethanol.
-
Spectrophotometric Measurement: Measure the absorbance of the ethanol solution at the appropriate wavelength for pisatin.
-
Quantification: Calculate the concentration of pisatin using its known molar extinction coefficient.
Mandatory Visualizations
Diagram 1: Generalized Elicitor Signaling Pathway for Phytoalexin Biosynthesis
Caption: A simplified diagram of the signaling cascade initiated by elicitors, leading to phytoalexin accumulation.
Diagram 2: Experimental Workflow for Optimizing Elicitor Treatment
Caption: A logical workflow for the systematic optimization of elicitor treatment to maximize phytoalexin production.
Diagram 3: Logical Relationship of Factors Affecting Phytoalexin Yield
Caption: Key factors influencing the final yield of phytoalexins in elicitation experiments.
References
- 1. Several biotic and abiotic elicitors act synergistically in the induction of phytoalexin accumulation in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elicitor stimulation of the defense response in cultured plant cells monitored by fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Mechanisms of Biotic and Chemical Elicitors Enable Additive Elicitation of the Anticancer Phytoalexin Glyceollin I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Inhibition of Elicitor-Induced Phytoalexin Formation in Cotton and Soybean Cells by Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Screening for Defense Priming-inducing Compounds in Parsley Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. plantsjournal.com [plantsjournal.com]
- 11. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytopathology 1978 | Phytoalexins: Efficient Extraction from Leaves by a Facilitated Diffusion Technique [apsnet.org]
- 13. apsnet.org [apsnet.org]
- 14. phytojournal.com [phytojournal.com]
- 15. Distinct Mechanisms of Biotic and Chemical Elicitors Enable Additive Elicitation of the Anticancer Phytoalexin Glyceollin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elicitation: A Tool for Enriching the Bioactive Composition of Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 19. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS analysis of complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?
A1: The "matrix" encompasses all components within a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3]
Q2: What are the common causes of matrix effects when analyzing plant extracts?
A2: Plant extracts are inherently complex mixtures. Common culprits for matrix effects include:
-
High concentrations of endogenous compounds: Pigments like chlorophylls, lipids, sugars, and phenolic compounds can co-elute with the analytes and disrupt the ionization process.
-
Ion suppression: This is the most prevalent matrix effect, where co-eluting compounds compete with the analyte for ionization, thereby reducing the analyte's signal.[2][4]
-
Ion enhancement: A less common phenomenon where co-eluting compounds can actually improve the ionization efficiency of the analyte.
-
Alterations in physical properties: High concentrations of matrix components can change the viscosity and surface tension of the droplets in the electrospray ionization (ESI) source, which in turn affects solvent evaporation and the formation of ions.[2]
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative technique helps to identify regions within the chromatogram where ion suppression or enhancement occurs.[4][5] A solution of the analyte is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any deviation from the stable analyte signal indicates a region of matrix-induced ion suppression or enhancement.[6]
-
Post-Extraction Spike Method: This is a quantitative approach to measure the matrix effect.[4][5] The response of an analyte in a pure solvent is compared to the response of the same analyte spiked into a blank matrix extract at the identical concentration. The matrix factor (MF) can then be calculated. An MF value of 1 signifies no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[5]
Q4: What is the most effective strategy to eliminate or reduce matrix effects?
A4: While completely eliminating matrix effects is often challenging, a multi-pronged approach is typically the most effective.[7] The optimal strategy usually begins with rigorous sample preparation to remove interfering compounds before they are introduced into the LC-MS system. This can be complemented by optimizing chromatographic conditions and employing appropriate calibration strategies.[7]
Troubleshooting Guides
Issue 1: Poor reproducibility and high variability in quantitative results across different samples.
-
Possible Cause: Significant and variable matrix effects between individual samples.[8]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. This will confirm if matrix effects are the source of the variability.
-
Employ Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is the most effective tool to compensate for variable matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[9][10] The consistent ratio of the analyte to the internal standard allows for reliable quantification.[1]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent across all samples to minimize variability in the matrix composition of the final extracts.[4]
-
Issue 2: Low signal intensity and poor sensitivity for target analytes.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing a broad range of interferences.[1][2]
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it may also decrease the analyte signal.[11][12] This method is only feasible when the assay sensitivity is high.[12]
-
Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or consider a different column chemistry to achieve better separation of your target analytes from the zones of ion suppression.[1][6]
-
Issue 3: Inaccurate results (consistent bias) in quantification.
-
Possible Cause: A consistent and significant matrix effect that leads to either overestimation (ion enhancement) or underestimation (ion suppression) of the analyte concentration.
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.[1]
-
Method of Standard Addition: This technique can correct for matrix effects by creating a calibration curve within each sample.[10][11] Known amounts of the analyte standard are added to several aliquots of the unknown sample. A calibration curve is then generated for each sample, which inherently accounts for the specific matrix effect in that particular sample.[4]
-
Issue 4: Unexpected or "ghost" peaks in the chromatogram.
-
Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from preceding injections.
-
Troubleshooting Steps:
-
Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to pinpoint the source of the contamination.
-
Optimize Needle Wash: Make sure the needle wash solution is effective at removing any residual analytes from the injector. A strong organic solvent is often required.
-
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for a target analyte in a specific plant extract matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte of interest into the initial mobile phase or reconstitution solvent at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Post-Spiked Matrix): Prepare a blank plant extract using your established sample preparation method. After the final extraction step, spike the analyte of interest into this extract at the same concentration as Set A.
-
Set C (Blank Matrix): A blank plant extract without any spiked analyte.
-
-
LC-MS Analysis: Analyze all three sets of samples using your validated LC-MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B - Peak Area of Analyte in Set C) / Peak Area of Analyte in Set A
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Matrix Effect (%) can be calculated as: (MF - 1) * 100.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts
Objective: To remove interfering matrix components from a plant extract prior to LC-MS analysis.
Methodology:
-
Cartridge Selection: Choose an appropriate SPE sorbent based on the physicochemical properties of your analyte and the matrix (e.g., reversed-phase, normal-phase, ion-exchange, or mixed-mode).
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration step with a solvent similar to the sample matrix.
-
Loading: Load the plant extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences while retaining the analyte.
-
Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute it in the initial mobile phase for LC-MS analysis.[4]
Data Presentation: Effectiveness of Sample Preparation Techniques
The following table summarizes the typical effectiveness of various sample preparation techniques in reducing matrix effects for plant extracts. The values represent the percentage reduction in ion suppression compared to a simple protein precipitation method.
| Sample Preparation Method | Typical Reduction in Matrix Effects (%) | Advantages | Disadvantages |
| Dilution (1:10) | 20 - 50% | Simple and fast. | May reduce analyte sensitivity.[11] |
| Liquid-Liquid Extraction (LLE) | 50 - 80% | Effective for non-polar analytes. | Can be labor-intensive and may have lower recovery for polar compounds. |
| Solid-Phase Extraction (SPE) | 70 - 95% | Highly selective and effective at removing a wide range of interferences. Can be automated. | Can be more time-consuming and may require method development to optimize recovery.[2] |
| Mixed-Mode SPE | 85 - 99% | Provides the cleanest extracts by combining reversed-phase and ion-exchange mechanisms. | More complex method development. |
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Comparison of sample preparation techniques.
Caption: Calibration strategies to overcome matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [ub-ir.bolton.ac.uk]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: High-Purity Purification of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the high-purity purification of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one from crude extracts. This resource is intended for researchers, scientists, and drug development professionals.
Compound Profile
| Property | Value/Description | Implication for Purification |
| Compound Name | This compound | - |
| CAS Number | 220328-04-1 | For accurate identification and literature search. |
| Molecular Formula | C₁₅H₂₄O₄ | Indicates a sesquiterpenoid structure with multiple hydroxyl groups, suggesting moderate to high polarity. |
| Molecular Weight | 268.35 g/mol | Useful for mass spectrometry analysis. |
| Chemical Class | Spirovetivane Sesquiterpenoid | The spirocyclic and hydroxylated nature will influence chromatographic behavior. |
| Known Source | Datura metel | Extraction protocols should be optimized for this plant matrix.[1][2][3][4][5] |
| Solubility | Soluble in polar organic solvents like ethanol and DMSO. | Guides the choice of extraction and chromatography solvents. |
| Stability | Stable for up to 3 years at -20°C as a powder and for 1 year in solvent at -80°C. Sesquiterpenoids can be sensitive to heat and pH extremes. | Extraction and purification should be conducted at controlled temperatures, and exposure to strong acids or bases should be avoided.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for isolating this compound?
A1: The primary reported natural source of this compound is the plant Datura metel.[1][2][3][4][5] The leaves and stems are the most likely parts to contain this sesquiterpenoid.[1][2]
Q2: Which solvent system is recommended for the initial crude extraction?
A2: Given the polar nature of the target compound due to its three hydroxyl groups, a moderately polar solvent is recommended for extraction. An ethanol-water mixture (e.g., 7:3 v/v) has been successfully used to extract sesquiterpenoids from Datura metel leaves.[1] Methanol can also be an effective solvent.[7] To reduce the amount of non-polar impurities, a preliminary extraction with a non-polar solvent like hexane can be performed, followed by extraction with a more polar solvent like ethyl acetate or methanol.
Q3: What are the most suitable chromatography techniques for purifying this compound?
A3: A multi-step chromatography approach is generally required to achieve high purity. A typical workflow would involve:
-
Initial Fractionation: Normal-phase column chromatography using silica gel to separate the crude extract into fractions of varying polarity.
-
Fine Purification: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column for high-resolution separation of closely related compounds.
-
Alternative Techniques: High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative for separating polar compounds and can minimize sample loss due to irreversible adsorption on solid supports.[8]
Q4: How can I monitor the presence of the target compound during fractionation?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. For visualizing terpenoids, specific spray reagents are recommended as they are often not UV-active. A commonly used reagent is anisaldehyde-sulfuric acid, which gives colored spots with terpenoids upon heating.[9][10][11]
Q5: What are the expected challenges in purifying this compound?
A5: The main challenges include:
-
Co-elution of similar compounds: Crude extracts contain a complex mixture of structurally related sesquiterpenoids which can be difficult to separate.
-
Compound degradation: Sesquiterpenoids can be sensitive to heat and acidic or basic conditions, which might be present in some chromatography systems.
-
Low yield: The concentration of the target compound in the crude extract may be low, requiring efficient extraction and purification steps to maximize recovery.
Experimental Protocols
Protocol 1: Crude Extraction from Datura metel
-
Plant Material Preparation: Air-dry the leaves and stems of Datura metel at room temperature, protected from direct sunlight. Grind the dried material into a fine powder.
-
Defatting (Optional): Macerate the powdered plant material in hexane (1:10 w/v) for 24 hours to remove non-polar compounds like fats and waxes. Filter the mixture and discard the hexane extract. Air-dry the plant residue.
-
Extraction: Macerate the defatted plant material in an ethanol-water mixture (7:3 v/v) (1:10 w/v) for 48 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through cheesecloth and then through filter paper. Concentrate the filtrate under reduced pressure at a temperature below 45°C to obtain the crude extract.
Protocol 2: Initial Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. For example:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (5 column volumes)
-
90:10 Hexane:Ethyl Acetate (5 column volumes)
-
...and so on, up to 100% Ethyl Acetate, followed by a final wash with methanol.
-
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and analyze them by TLC using an appropriate solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing with anisaldehyde-sulfuric acid reagent.
-
Pooling of Fractions: Combine the fractions containing the target compound based on the TLC analysis. Evaporate the solvent under reduced pressure.
Protocol 3: High-Purity Purification by RP-HPLC
-
Column and Mobile Phase: Use a C18 analytical or semi-preparative column. The mobile phase will typically be a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape.[12]
-
Sample Preparation: Dissolve the enriched fraction from the column chromatography in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Gradient: Start with a higher concentration of water (e.g., 80% A) and gradually increase the organic solvent concentration (e.g., to 100% B) over 30-40 minutes.
-
Flow Rate: 1 mL/min for an analytical column or higher for a semi-preparative column.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for sesquiterpenoids.[12]
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Assess the purity of the collected fraction by analytical HPLC under the same or slightly modified conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Compound | Inefficient Extraction: The solvent may not be optimal for the target compound's polarity. | Try a sequential extraction with solvents of increasing polarity. Ensure sufficient extraction time and proper agitation. |
| Compound Degradation: Exposure to high temperatures, extreme pH, or light. | Perform extraction and solvent evaporation at low temperatures (<45°C). Avoid strong acids or bases. Protect samples from light by using amber vials or covering glassware with foil.[13] | |
| Compound Not Eluting from the Column: The mobile phase may be too non-polar. | Gradually increase the polarity of the mobile phase. A final wash with a very polar solvent like methanol or isopropanol can be attempted. | |
| Poor Separation in Column Chromatography (Overlapping Peaks) | Incorrect Mobile Phase Polarity: The polarity of the solvent system is not optimized for the separation. | Use TLC to determine an optimal solvent system that provides good separation of the target compound from impurities (aim for an Rf value of 0.2-0.3 for the target).[14] |
| Column Overloading: Too much crude extract has been loaded onto the column. | Use a higher ratio of silica gel to crude extract (e.g., 50:1 or 100:1). For larger quantities, use a larger column. | |
| Improper Column Packing: Channels or cracks in the stationary phase lead to uneven solvent flow. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry. | |
| Peak Tailing in HPLC | Secondary Interactions with Silica: Free silanol groups on the silica-based C18 column can interact with polar compounds. | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[12] |
| Column Contamination or Degradation: Buildup of impurities or degradation of the stationary phase. | Wash the column with a strong solvent series. If the problem persists, replace the column. | |
| Sample Overload: Injecting too much sample. | Reduce the injection volume or the concentration of the sample. | |
| Compound Instability on Silica Gel | Acidic Nature of Silica: The acidic surface of standard silica gel can cause degradation of sensitive compounds. | Use deactivated or neutral silica gel. Alternatively, add a small amount of a base like triethylamine (0.1-1%) to the mobile phase to neutralize the silica surface.[14] |
| Ghost Peaks in HPLC | Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. | Use high-purity HPLC-grade solvents. Run a blank gradient to check for system contamination. Clean the injector and loop. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield of the target compound.
References
- 1. Anti-inflammatory sesquiterpenoids from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New sesquiterpenoids from the stems of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Chemical constituents of Datura metel L. | Vietnam Journal of Chemistry [vjs.ac.vn]
- 6. This compound | TargetMol [targetmol.com]
- 7. Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. epfl.ch [epfl.ch]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Challenges in scaling up the production of sesquiterpenoid natural products
Welcome to the technical support center for the production of sesquiterpenoid natural products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows for scaling up the production of these valuable compounds. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges in metabolic engineering, fermentation, and downstream processing.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of Target Sesquiterpenoid
Q1: My microbial culture is producing very low, or no, amounts of my target sesquiterpenoid. What are the initial troubleshooting steps?
A1: Low or no product yield is a common issue that can stem from several factors, ranging from the genetic construct to the fermentation conditions. A systematic approach to troubleshooting is crucial.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low sesquiterpenoid yield.
-
Verify Plasmid and Strain Integrity:
-
Plasmid: Sequence your plasmid to ensure the genes for the sesquiterpenoid biosynthesis pathway are correct and in the proper reading frame. Errors in cloning can introduce mutations or frameshifts.
-
Host Strain: If using a glycerol stock, re-transform fresh, competent cells with your plasmid. The integrity of plasmids can degrade over time in some host strains.[1]
-
-
Confirm Expression of Pathway Enzymes:
-
SDS-PAGE Analysis: Check for the expression of your heterologous enzymes (e.g., sesquiterpene synthase, enzymes of the MVA or MEP pathway) via SDS-PAGE. Low expression could be due to codon usage, weak promoters, or protein degradation.
-
Solubility: If the proteins are expressed, check for their presence in the soluble versus insoluble fractions. Overexpressed metabolic enzymes can form inactive inclusion bodies.[2] Lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration can sometimes improve protein solubility.[1]
-
-
Assess Precursor Supply:
-
The production of sesquiterpenoids is dependent on the intracellular pool of the precursor farnesyl pyrophosphate (FPP). Insufficient FPP is a common bottleneck.
-
Metabolic Engineering: Consider overexpressing rate-limiting enzymes in the upstream pathway, such as a truncated form of HMG-CoA reductase (tHMG1) in the mevalonate (MVA) pathway.[3][4]
-
Competing Pathways: Down-regulate competing pathways that also utilize FPP. For example, in Saccharomyces cerevisiae, the gene ERG9 encodes squalene synthase, which diverts FPP towards sterol biosynthesis. Repressing ERG9 can increase the FPP pool available for sesquiterpenoid production.[5]
-
-
Evaluate Product/Intermediate Toxicity:
-
Sesquiterpenoids and their intermediates can be toxic to microbial hosts, leading to slow growth and reduced productivity.[6]
-
Toxicity Assays: Test the effect of exogenously added product on the growth of your host strain.
-
In Situ Product Removal: Implement a two-phase fermentation system by adding an organic solvent (e.g., dodecane) to the culture medium to sequester the toxic product away from the cells.[7]
-
-
Optimize Fermentation Conditions:
-
Factors such as pH, temperature, aeration, and media composition can significantly impact yield. Systematically vary these parameters to find the optimal conditions for your specific strain and product.
-
Issue 2: Poor Cell Growth During Fermentation
Q2: My engineered microbial strain is exhibiting poor growth, especially after induction of the sesquiterpenoid pathway. What could be the cause?
A2: Poor cell growth after induction often points to either metabolic burden or toxicity.
Troubleshooting Poor Cell Growth:
Caption: Troubleshooting workflow for poor cell growth.
-
Assess Product/Intermediate Toxicity: As mentioned in the previous section, the accumulation of the sesquiterpenoid product or pathway intermediates can be toxic to the cells.
-
Evaluate Metabolic Burden: Overexpression of multiple large enzymes can place a significant metabolic load on the host, diverting resources from essential cellular processes, including growth.
-
Reduce Expression Levels: Try lowering the inducer concentration or using weaker promoters to reduce the expression of the pathway enzymes.
-
Optimize Induction Time: Induce protein expression later in the growth phase (e.g., mid- to late-log phase) when the cell density is higher.
-
-
Check Media Composition: Ensure that the fermentation medium is not depleted of essential nutrients. A high-density culture will consume nutrients rapidly. Fed-batch strategies can help maintain optimal nutrient levels.[8]
Data Presentation: Sesquiterpenoid Production Titers
The following table summarizes reported production titers for various sesquiterpenoids in engineered E. coli and S. cerevisiae. This data can be used as a benchmark for your own experiments.
| Sesquiterpenoid | Host Organism | Key Engineering Strategies | Titer (mg/L) | Reference |
| (+)-Valencene | S. cerevisiae | Overexpression of CnVS, tHMG1; downregulation of ERG9 | 217.95 | [9] |
| (+)-Nootkatone | S. cerevisiae | Overexpression of CnVS, HPO, ZSD1/ABA2, and MVA pathway engineering | 59.78 | [9] |
| Caryophyllene | E. coli | Heterologous MVA pathway, caryophyllene synthase | 406 | [10] |
| α-Humulene | M. alcaliphilum | Synergy of nDXP and MEP pathways, fusion of nDXP enzyme and DXP reductase | ~0.56 mg/gDCW | [7] |
| α-Bisabolene | M. alcaliphilum | Synergy of nDXP and MEP pathways | ~12.24 mg/gDCW (24.55 mg/L) | [7] |
| Epi-cedrol | S. cerevisiae | Overexpression of epi-cedrol synthase and truncated HMG-CoA reductase | 0.370 | [3] |
Experimental Protocols
Protocol 1: Overexpression of Truncated HMG-CoA Reductase (tHMG1) in S. cerevisiae
This protocol is a common strategy to increase the precursor supply for sesquiterpenoid production by relieving the feedback inhibition of HMG-CoA reductase.[11][12]
Materials:
-
S. cerevisiae strain
-
Yeast expression vector (e.g., pESC series)
-
Gene encoding tHMG1 (the catalytic domain of HMG1)
-
Restriction enzymes and T4 DNA ligase
-
Lithium acetate, polyethylene glycol (PEG), and single-stranded carrier DNA for yeast transformation
-
Synthetic defined (SD) medium for selection
Procedure:
-
Gene Amplification and Cloning:
-
Amplify the coding sequence for the catalytic domain of HMG1 (tHMG1) from S. cerevisiae genomic DNA using PCR.
-
Clone the tHMG1 fragment into your chosen yeast expression vector under the control of a strong promoter (e.g., GAL1 or TEF1).
-
-
Yeast Transformation:
-
Transform the S. cerevisiae host strain with the tHMG1 expression plasmid using the lithium acetate/PEG method.[11]
-
Plate the transformed cells on SD medium lacking the appropriate nutrient to select for successful transformants.
-
-
Expression and Verification:
-
Inoculate a single colony of the transformed yeast into liquid SD medium and grow to mid-log phase.
-
Induce expression if using an inducible promoter (e.g., by adding galactose for the GAL1 promoter).
-
Verify the overexpression of tHMG1 by Western blot or by observing an increase in the production of a downstream product like a sesquiterpenoid.
-
Protocol 2: Fed-Batch Fermentation of Engineered E. coli for Sesquiterpenoid Production
High-cell-density fed-batch cultivation is a key strategy to maximize both biomass and product titers.[8][13]
Materials:
-
Engineered E. coli strain
-
Bioreactor (fermenter) with controls for pH, temperature, and dissolved oxygen (DO)
-
Defined fermentation medium (e.g., M9 minimal medium)
-
Concentrated feed solution (containing a carbon source like glucose, and other necessary nutrients)
-
Inducer (e.g., IPTG)
Procedure:
-
Inoculum Preparation:
-
Grow a pre-culture of the engineered E. coli strain overnight in a rich medium (e.g., LB) with the appropriate antibiotic.
-
Use this pre-culture to inoculate a larger seed culture, which will then be used to inoculate the fermenter.
-
-
Batch Phase:
-
Start the fermentation in batch mode with an initial volume of defined medium in the bioreactor.
-
Maintain the temperature (e.g., 37°C), pH (e.g., 7.0, controlled by adding acid/base), and DO (e.g., >30%, controlled by agitation and aeration) at set points.
-
Allow the cells to grow until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the DO signal.
-
-
Fed-Batch Phase:
-
Once the initial carbon source is consumed, begin the fed-batch phase by continuously or intermittently adding the concentrated feed solution. The feed rate is typically controlled to maintain a desired specific growth rate, avoiding the accumulation of inhibitory byproducts.[8]
-
-
Induction:
-
When the culture reaches a high cell density (e.g., OD600 of 50-100), induce the expression of the sesquiterpenoid pathway by adding the inducer (e.g., IPTG).
-
Often, the temperature is lowered (e.g., to 30°C) post-induction to improve protein folding and reduce metabolic stress.[10]
-
-
Harvesting:
-
Continue the fermentation for a set period (e.g., 24-48 hours) post-induction.
-
Harvest the cells and/or the culture medium for product extraction.
-
Protocol 3: Extraction and Quantification of Sesquiterpenoids
This protocol describes a general method for extracting volatile sesquiterpenoids from a two-phase fermentation and quantifying them using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
Materials:
-
Fermentation culture with an organic overlay (e.g., dodecane)
-
Internal standard (e.g., caryophyllene, if not the product)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Collect a known volume of the organic phase from the fermentation culture.
-
Add a known amount of an internal standard to the sample. The internal standard should be a compound that is not produced by the cells and has a similar volatility and chemical nature to the target sesquiterpenoid.
-
Dry the organic phase over anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a temperature program that allows for the separation of the target sesquiterpenoid from other compounds. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.
-
-
Quantification:
-
Identify the peak corresponding to your target sesquiterpenoid based on its retention time and mass spectrum, by comparing to an authentic standard.
-
Quantify the amount of the sesquiterpenoid by comparing its peak area to that of the internal standard, using a standard curve generated with known concentrations of the target compound.
-
Mandatory Visualizations
Metabolic Pathways for Sesquiterpenoid Precursor Synthesis
The biosynthesis of all terpenoids, including sesquiterpenoids, proceeds from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via two primary pathways: the mevalonate (MVA) pathway, which is typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, which is common in bacteria and plant plastids.[16]
Caption: MVA and MEP pathways for the synthesis of FPP.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Metabolic engineering to produce sesquiterpenes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoterpenoid biosynthesis by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Escherichia coli for the production of terpene mixture enriched in caryophyllene and caryophyllene alcohol as potential aviation fuel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Production of a Plant Monoterpene by Overexpression of the 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Catalytic Domain in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Phytoalexin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting phytoalexin isomers during chromatographic analysis.
Troubleshooting Guides
Problem: My phytoalexin isomers are co-eluting on a standard reversed-phase C18 column.
This is a common challenge as isomers often have very similar physicochemical properties. Here’s a systematic approach to troubleshoot this issue:
1. Optimize the Mobile Phase
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of your separation. These solvents interact differently with both the stationary phase and the analytes, which can influence the resolution of closely eluting compounds.[1][2]
-
Adjust the pH of the Aqueous Phase: For ionizable phytoalexins, modifying the pH of the mobile phase with additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) can significantly impact retention and resolution.[1][3][4][5] A common starting point is 0.1% formic acid.
-
Introduce Mobile Phase Additives: The addition of salts or ionic liquids can enhance separation by altering the interactions between the analytes and the stationary phase.[5][6][7]
-
Modify the Gradient Profile: A shallower gradient around the elution time of the isomers can increase the separation between them.[1] Introducing isocratic holds at specific points in the gradient can also help resolve critical pairs.[1]
2. Adjust Chromatographic Conditions
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will lead to longer run times.[1]
-
Change the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve the separation of isomers.[8] It's worth experimenting with both increasing and decreasing the temperature.[9]
3. Evaluate Your Column
-
Switch to a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic phytoalexins compared to a standard C18.
-
Use a Column with Smaller Particles or Core-Shell Technology: These columns provide higher efficiency and can significantly improve the resolution of closely eluting peaks.[1]
Problem: I am dealing with enantiomers that are co-eluting.
Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on standard achiral columns like C18.[10]
1. Chiral Chromatography
-
Employ a Chiral Stationary Phase (CSP): This is the most direct and common method for separating enantiomers.[11][12] Polysaccharide-based columns (e.g., Chiralpak) are widely used for the separation of various chiral compounds, including phytoalexins.[8][12]
-
Method Development for Chiral Separations: Chiral method development often involves screening different chiral columns and mobile phases (both normal-phase and reversed-phase).[12]
2. Achiral Chromatography Approaches for Enantiomers
-
Self-Disproportionation of Enantiomers (SDE): In some cases, partial separation of non-racemic mixtures of enantiomers can be observed on achiral stationary phases.[13] This phenomenon is dependent on the specific compound and experimental conditions.
-
Enantiomeric Enrichment: It has been observed that during non-chiral chromatographic separation, an enantiomeric enrichment can occur in different fractions of a single chromatographic peak.[14]
Problem: My sample is extremely complex, and I'm seeing widespread co-elution, not just with isomers.
For highly complex samples like plant extracts, one-dimensional chromatography may not provide sufficient resolving power.[15][16][17]
1. Two-Dimensional Liquid Chromatography (2D-LC)
-
Increase Peak Capacity: 2D-LC significantly enhances separation power by using two columns with different separation mechanisms (orthogonality).[15][16][17] This is a powerful technique for resolving components in complex mixtures.[15][18]
-
Common Setups: A common and effective combination for complex plant extracts is reversed-phase liquid chromatography in both dimensions (RPLC x RPLC), often with different column chemistries or mobile phase conditions to achieve orthogonality.[16] Other combinations include hydrophilic interaction chromatography (HILIC) with RPLC.[16]
2. Supercritical Fluid Chromatography (SFC)
-
An Alternative Separation Technique: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[19][20][21] It can offer different selectivity compared to HPLC and is often faster.[19][22]
-
Broad Applicability: SFC can be used to analyze a wide range of compounds, from non-polar to polar.[19][23] It can be particularly advantageous for chiral separations.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that a single chromatographic peak contains co-eluting isomers?
A1: The best way to confirm co-elution is by using a mass spectrometer (MS) detector. By examining the mass spectra across the peak, you can determine if more than one compound with the same mass-to-charge ratio (m/z) is present.[24] If you are using a diode array detector (DAD) or photodiode array (PDA) detector, you can perform a peak purity analysis.[2][24] If the UV-Vis spectra are not consistent across the peak, it indicates the presence of multiple components.[24]
Q2: Can I separate diastereomers on a standard achiral HPLC column?
A2: Yes, unlike enantiomers, diastereomers have different physical and chemical properties and can often be separated on achiral columns.[10] The separation of diastereomers can typically be achieved by optimizing the mobile phase and other chromatographic conditions on a standard reversed-phase column.[10]
Q3: What are some typical starting conditions for separating phytoalexin isomers on a C18 column?
A3: A good starting point would be a gradient elution with water and acetonitrile, both containing 0.1% formic acid.[1] A typical gradient might be 5-95% acetonitrile over 20-30 minutes. The flow rate is commonly set between 0.8 and 1.0 mL/min, and the column temperature can be maintained at 25-40°C.[25]
Q4: What is a good strategy for preparing complex plant extracts for HPLC analysis to minimize co-elution issues?
A4: Proper sample preparation is crucial. A general procedure involves extraction with a suitable solvent like methanol or ethanol, followed by sonication to ensure complete extraction.[1] It is essential to filter the extract through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[1] For very complex samples, a solid-phase extraction (SPE) clean-up step can help to remove interfering compounds and concentrate the phytoalexins of interest.[1]
Experimental Protocols
Table 1: Example HPLC Method for the Separation of Biphenyl and Dibenzofuran Phytoalexins
| Parameter | Condition |
| Column | Luna C18 reversed-phase (250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with 1 mM trifluoroacetic acid (TFA) in water and methanol (40:60, v/v) |
| Flow Rate | Not specified |
| Detection | Photo Diode Array (PDA) at 254 nm |
| Reference | [3][4] |
Table 2: General Protocol for Solid-Phase Extraction (SPE) of Flavonoids from Plant Extracts
| Step | Procedure |
| 1. Cartridge Conditioning | Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. |
| 2. Sample Loading | Load the plant extract supernatant onto the conditioned SPE cartridge. |
| 3. Washing | Wash the cartridge to remove interfering compounds (specific wash solvents will depend on the sample). |
| 4. Elution | Elute the flavonoids with a suitable solvent, such as methanol. |
| Reference | [15] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic chiral recognition of phytoalexins on immobilized polysaccharides chiral stationary phases. Unusual temperature behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Fast, comprehensive two-dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
- 20. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 21. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 22. Supercritical fluid chromatography-mass spectrometry for the analysis of agrochemicals and formulated products - ePrints Soton [eprints.soton.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
Structural confirmation of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one using 2D NMR
A Comparative Guide to the Structural Confirmation of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one and Its Diastereomers
Comparative Spectroscopic Data
The structural nuances between diastereomers, such as the one presented below, are often subtle yet can significantly impact biological activity. 2D NMR spectroscopy is an indispensable tool for delineating these stereochemical features. Below is a table summarizing the ¹H and ¹³C NMR data for (3S,4R,5S,7R,11S)-3,11,12-trihydroxy-spirovetiv-1(10)-en-2-one, which serves as a benchmark for comparison with other related spirovetivane sesquiterpenoids.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 126.2 | 5.75 (s) |
| 2 | 202.2 | - |
| 3 | 75.7 | 3.92 (d, 12.4) |
| 4 | 43.5 | 1.85 (m) |
| 5 | 51.8 | - |
| 6 | 38.7 | 1.65 (m), 1.55 (m) |
| 7 | 49.3 | 2.15 (m) |
| 8 | 24.5 | 1.75 (m), 1.45 (m) |
| 9 | 41.5 | 1.95 (m), 1.35 (m) |
| 10 | 170.1 | - |
| 11 | 74.1 | - |
| 12 | 70.1 | 3.42 (d, 11.2), 3.38 (d, 11.2) |
| 13 | 21.0 | 1.15 (s) |
| 14 | 15.5 | 0.95 (d, 6.8) |
| 15 | 21.0 | 1.88 (s) |
Data obtained from the analysis of (3S,4R,5S,7R,11S)-3,11,12-trihydroxy-spirovetiv-1(10)-en-2-one in methanol-d4.[1]
Experimental Protocols for Structural Elucidation
The structural backbone and relative stereochemistry of spirovetivane sesquiterpenoids are established through a combination of 1D and 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
General 2D NMR Experimental Parameters:
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) to a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.7 mL).
-
Instrumentation: Experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is crucial for establishing the connectivity of proton spin systems within the molecule.
-
HSQC: This experiment correlates proton signals with the signals of directly attached carbons. It provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of protonated carbons.
-
HMBC: This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). It is particularly valuable for identifying quaternary carbons and for connecting different spin systems within the molecule.
Visualization of the Structural Elucidation Workflow
The logical flow of information from various 2D NMR experiments to the final structural confirmation can be visualized as follows:
This workflow diagram illustrates how data from fundamental 1D and 2D NMR experiments are integrated to piece together the molecular structure. The process begins with identifying proton networks through COSY, followed by linking protons to their directly attached carbons via HSQC. Subsequently, HMBC data provides the crucial long-range correlations that connect these fragments and establish the complete carbon skeleton, leading to the final structural confirmation. This systematic approach is essential for the accurate and reliable characterization of novel natural products.
References
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial, anticancer, and anti-inflammatory properties of key phytoalexins from the Solanaceae family.
Rishitin and lubimin are prominent members of the sesquiterpenoid phytoalexin family, naturally synthesized by plants of the Solanaceae family, such as potatoes and tomatoes, as a defense mechanism against pathogenic attacks.[1][2] These compounds, along with their biosynthetic precursors and derivatives like solavetivone and oxylubimin, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative analysis of the bioactivity of rishitin, lubimin, and related compounds, supported by available experimental data and detailed methodologies.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of rishitin, lubimin, and related compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is a collation from various sources.
Table 1: Antimicrobial Activity
| Compound | Test Organism | Bioassay | Activity (MIC/IC50) | Reference |
| Rishitin | Phytophthora infestans | Mycelial Growth Inhibition | MIC: 100-200 µg/mL | [3] |
| Fusarium species | Mycelial Growth Inhibition | MIC: >100 µg/mL | [4][5][6] | |
| Lubimin | Phytophthora infestans | Mycelial Growth Inhibition | Moderate Inhibition (qualitative) | [7][8] |
| Fusarium species | Mycelial Growth Inhibition | MIC: >64 µg/mL | [4][5][6] | |
| Solavetivone | Phytophthora infestans | Mycelial Growth Inhibition | Moderate Inhibition (qualitative) | [7][8] |
| Oxylubimin | Phytophthora infestans | Mycelial Growth Inhibition | Moderate Inhibition (qualitative) | [7][8] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data is limited and direct comparative studies are scarce.
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | Bioassay | Activity (IC50) | Reference |
| Rishitin | Data Not Available | - | - | - |
| Lubimin | Data Not Available | - | - | - |
| Related Sesquiterpenoids (General) | Various (e.g., MCF-7, A549, HepG2) | MTT Assay | Varies (µM range) | [1][2][9][10][11][12][13][14] |
Table 3: Anti-inflammatory Activity
| Compound | Cell Line | Bioassay | Activity (IC50) | Reference |
| Rishitin | Data Not Available | - | - | - |
| Lubimin | Data Not Available | - | - | - |
| Related Sesquiterpenoids (General) | Macrophages (e.g., RAW 264.7) | Nitric Oxide (NO) Production Inhibition | Varies (µM range) | [15][16][17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Antimicrobial Activity Assay: Mycelial Growth Inhibition
This protocol is adapted for testing the antifungal activity of phytoalexins against oomycetes like Phytophthora infestans.
1. Culture Preparation:
-
Phytophthora infestans is cultured on a suitable medium, such as rye agar or V8 juice agar, at 18-20°C in the dark.
2. Assay Setup:
-
A stock solution of the test compound (e.g., rishitin, lubimin) is prepared in a suitable solvent (e.g., DMSO).
-
The test compound is incorporated into the molten agar medium at various concentrations. The final solvent concentration should be non-inhibitory to the pathogen.
-
The agar medium containing the test compound is poured into Petri dishes. Control plates contain the solvent alone.
3. Inoculation and Incubation:
-
A mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing P. infestans culture is placed in the center of each agar plate.
-
Plates are incubated at 18-20°C in the dark for 7-10 days, or until the mycelial growth in the control plates reaches the edge of the plate.
4. Data Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control group and dt is the average diameter of the colony in the treatment group.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible mycelial growth.[18][19][20][21][22]
Anticancer Activity Assay: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in DMSO and serially diluted to various concentrations in the culture medium.
-
The culture medium is replaced with the medium containing the test compound or vehicle control (DMSO).
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Formazan Solubilization:
-
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[2][9][10][11][12][13][14]
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
-
Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM medium.
-
Cells are seeded in 96-well plates and allowed to adhere.
2. Compound Treatment and Stimulation:
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and co-incubated with the test compound for 24 hours.
3. Measurement of Nitrite:
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system.
-
An equal volume of culture supernatant and Griess reagent is mixed and incubated at room temperature.
-
The absorbance is measured at 540 nm.
4. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO production inhibition is calculated.
-
The IC50 value for NO inhibition is determined from a dose-response curve.[15][16][17][23][24][25][26][27]
Signaling Pathways and Molecular Mechanisms
While direct evidence for the modulation of specific signaling pathways by rishitin and lubimin in mammalian cells is limited, the known anti-inflammatory and potential anticancer activities of sesquiterpenoids suggest the involvement of key inflammatory and cell survival pathways such as NF-κB and MAPK.
Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Rishitin and lubimin may potentially inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][28][29][30][31][32][33][34][35][36]
Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. The three main branches of the MAPK pathway are ERK, JNK, and p38.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Properties of Aldehydes and Related Compounds against Phytophthora infestans—Identification of a New Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Evaluation of MIC Distributions and Epidemiological Cutoff Value (ECV) Definitions for Fusarium Species Identified by Molecular Methods for the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility of 182 Fusarium Species Isolates from 20 European Centers: Comparison between EUCAST and Gradient Concentration Strip Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. benchchem.com [benchchem.com]
- 9. cell lines ic50: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. phcogj.com [phcogj.com]
- 14. cancer cells ic50: Topics by Science.gov [science.gov]
- 15. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 29. researchgate.net [researchgate.net]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]
- 32. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Myricetin attenuates lipopolysaccharide-stimulated activation of mouse bone marrow-derived dendritic cells through suppression of IKK/NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Hyperin inhibits nuclear factor kappa B and activates nuclear factor E2-related factor-2 signaling pathways in cisplatin-induced acute kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Spirovetivane Sesquiterpenoids: A Comparative Guide to Structure-Activity Relationships
Spirovetivane sesquiterpenoids, a unique class of natural products built around a characteristic spiro[4.5]decane framework, are emerging as a significant area of interest in the pursuit of novel therapeutic agents.[1] Isolated from a diverse range of natural sources, including fungi, plants, and marine organisms, these compounds have demonstrated a compelling spectrum of biological activities, most notably cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of spirovetivane sesquiterpenoids, presenting quantitative experimental data, detailed methodologies for key bioassays, and visualizations of pertinent biological pathways to inform and accelerate future drug discovery and development endeavors.
The Architectural Blueprint of Bioactivity: Core Structure-Activity Relationship Insights
The biological efficacy of spirovetivane sesquiterpenoids is intricately woven into their molecular architecture. Subtle modifications to the spirovetivane core, such as the degree of unsaturation and the placement and nature of oxygen-containing functional groups, can dramatically influence their potency and selectivity.[1]
Key structural determinants for the biological activity of spirovetivane sesquiterpenoids include:
-
The Spiro[4.5]decane Core: This unique bicyclic system forms the fundamental scaffold and dictates the overall three-dimensional shape of the molecule, which is crucial for receptor binding and biological interactions.
-
Oxygen-Containing Functional Groups: The presence, position, and stereochemistry of hydroxyl (–OH), carbonyl (C=O), and carboxylic acid (–COOH) groups are critical for activity. These groups can participate in hydrogen bonding and other polar interactions with biological targets. For instance, preliminary comparisons of naturally occurring spirovetivanes indicate that the location of hydroxyl and carbonyl groups is a key factor in their cytotoxic effects.[1]
-
Unsaturation: The presence of double bonds within the carbocyclic framework can impact the molecule's conformation and electronic properties, influencing its reactivity and interaction with target enzymes or receptors.
-
Stereochemistry: The absolute configuration at the chiral centers of the spirovetivane skeleton plays a pivotal role in biological activity, as stereoisomers can exhibit significantly different potencies.[3]
Comparative Analysis of Biological Activity
To elucidate the SAR of spirovetivane sesquiterpenoids, a comparative analysis of their biological activities is essential. The following sections present available quantitative data for their cytotoxic, anti-inflammatory, and antimicrobial properties, alongside comparisons with other relevant sesquiterpenoid classes.
Cytotoxic Activity: A Battleground at the Cellular Level
The cytotoxicity of spirovetivane sesquiterpenoids against various cancer cell lines has been a primary focus of research. The presence of reactive functional groups and the molecule's overall stereochemistry are key determinants of their cancer-fighting potential.[1]
| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Axinysone A | Not Specified | P388 (Murine Leukemia) | Not Specified | |
| Axinysone B | Not Specified | P388 (Murine Leukemia) | Not Specified | [1] |
| Spironostoic acid | Calothrix sp. | Not Reported | Not Reported | [1] |
| 11,12-Didehydrospironostoic acid | Calothrix sp. | Not Reported | Not Reported | |
| 12-Hydroxy-2-oxo-11-epi-hinesol | Calothrix sp. | Not Reported | Not Reported |
Note: While specific IC50 values for some compounds are not publicly reported, the structural differences between them, such as between axinysone A and axinysone B, result in noticeable changes in potency, highlighting the importance of subtle structural modifications.[1]
Comparison with Other Sesquiterpenoids:
Sesquiterpene lactones, another major class of sesquiterpenoids, are well-known for their cytotoxic effects.[4][5] For example, acetoxydihydrodamsin, isolated from Ambrosia artemisiifolia, exhibited a potent cytotoxic effect on the Colo205 human colonic adenocarcinoma cell line with an IC50 of 7.64 µM.[6] This provides a benchmark for evaluating the potential of novel spirovetivane derivatives. The cytotoxic activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and alkylate biological macromolecules.[5][7]
Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and natural products are a rich source of novel anti-inflammatory agents. Spirovetivane sesquiterpenoids have demonstrated promising anti-inflammatory properties, with their mechanism of action hypothetically linked to the inhibition of key inflammatory pathways.[1]
While specific quantitative anti-inflammatory data for a wide range of spirovetivane sesquiterpenoids is still emerging, related sesquiterpenoids offer valuable insights. For instance, vetiver essential oil, which is rich in spirovetivane-related sesquiterpenoids, is known to possess anti-inflammatory properties.[2] The sesquiterpene valencene has been shown to significantly inhibit paw edema in murine models of acute inflammation.[8]
Hypothesized Mechanism of Action:
Based on studies of other sesquiterpenes, it is postulated that spirovetivanes may exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Hypothesized Inhibition of the NF-κB Pathway by Spirovetivane Sesquiterpenoids
Caption: Hypothesized inhibition of the NF-κB pathway by spirovetivane sesquiterpenoids.
Antimicrobial Activity: A Defense Against Microbes
The rise of antimicrobial resistance necessitates the discovery of new bioactive compounds. Spirovetivane-type sesquiterpenoids and related compounds found in sources like vetiver essential oil have shown potential as antimicrobial agents.[2]
Comparative Antimicrobial Activity (MIC in µg/mL) of Vetiver Essential Oil (Rich in Spirovetivane-Related Sesquiterpenoids) vs. Standard Antibiotics
| Microorganism | Vetiver Essential Oil | Ampicillin | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus | 39 - 156[2] | 0.25 - 2 | 0.5 - 4 | 0.12 - 2 |
| Bacillus subtilis | 312.5[2] | 0.12 - 1 | 0.5 - 4 | 0.12 - 1 |
| Enterococcus faecalis | 31.25[2] | 0.5 - 4 | 1 - 8 | 0.25 - 2 |
| Escherichia coli | >5000 | 2 - 8 | N/A | 0.015 - 1 |
| Pseudomonas aeruginosa | >5000 | >128 | N/A | 0.12 - 4 |
Note: MIC values for antibiotics are typical ranges and can vary. The data suggests that vetiver essential oil exhibits notable activity against Gram-positive bacteria.[2]
Experimental Protocols for Bioactivity Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are paramount. The following are representative methodologies for assessing the key biological activities of spirovetivane sesquiterpenoids.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the spirovetivane sesquiterpenoid and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that causes 50% growth inhibition).
Workflow for Isolation and Bioactivity Screening of Spirovetivane Sesquiterpenoids
Caption: Workflow for the isolation and bioactivity screening of spirovetivane sesquiterpenoids.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Aseptically suspend several colonies of the test bacterium in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[2]
-
Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the spirovetivane sesquiterpenoid in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Future Directions and Conclusion
Spirovetivane sesquiterpenoids represent a structurally diverse and biologically promising class of natural products.[1] The available data, though somewhat limited, strongly suggest their potential as leads for the development of new cytotoxic and anti-inflammatory agents.[1] Comprehensive SAR studies involving the synthesis of a wider range of derivatives and their evaluation in a broader panel of biological assays are crucial to fully unlock their therapeutic potential.
Future research should focus on:
-
Synthesis of focused libraries of spirovetivane analogues to systematically probe the SAR.
-
Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.
-
In vivo studies to validate the therapeutic potential of promising candidates.
By leveraging the insights from SAR studies and employing rigorous experimental methodologies, the scientific community can continue to explore the rich chemical space of spirovetivane sesquiterpenoids and translate their biological promise into tangible therapeutic benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.hawaii.edu [www2.hawaii.edu]
- 4. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Spectrum of Solanaceae Phytoalexins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal properties of key phytoalexins produced by plants of the Solanaceae family, including rishitin, capsidiol, lubimin, and solavetivone. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated in plants in response to pathogen attack. The sesquiterpenoid phytoalexins from Solanaceae, such as potato, tomato, and pepper, represent a rich source of novel antifungal scaffolds. This document summarizes the available quantitative and qualitative data on their antifungal spectrum, details the experimental methodologies for activity assessment, and illustrates the relevant biosynthetic pathways.
Data Presentation: Antifungal Activity
The antifungal efficacy of Solanaceae phytoalexins varies depending on the specific compound and the fungal species. Due to the limited number of studies that directly compare these compounds under identical conditions, the following table compiles data from various sources. It is important to note that experimental conditions, such as the assay method (e.g., broth microdilution vs. agar dilution) and the specific fungal isolate, can influence the observed activity.
| Phytoalexin | Fungal Species | Activity Type | Concentration | Efficacy |
| Rishitin | Phytophthora infestans | Mycelial Growth Inhibition | 100 µg/g | Effective inhibition[1] |
| Phytophthora infestans | Zoospore Germination Inhibition | Not specified | Active[2] | |
| Capsidiol | Alternaria alternata | Mycelial Growth Inhibition | 50 µg/mL | 43.4% reduction[3] |
| 100 µg/mL | 56.2% reduction[3] | |||
| 200 µg/mL | 62.9% reduction[3] | |||
| Botrytis cinerea | Mycelial Growth Inhibition | Not specified | Active[4] | |
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | Not specified | Active[4] | |
| Phytophthora capsici | Not specified | Not specified | Active[5] | |
| Lubimin | General Antifungal | Not specified | Not specified | Precursor to rishitin with known antifungal properties[6] |
| Solavetivone | General Antifungal | Not specified | Not specified | Precursor to rishitin with known antimicrobial activity[7][8] |
Note: The data presented is derived from multiple sources and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
The evaluation of antifungal activity is commonly performed using broth microdilution or agar-based methods to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol for the broth microdilution method, adapted from established standards for antifungal susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a phytoalexin against a specific fungus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Phytoalexin of interest (e.g., rishitin, capsidiol)
-
Fungal isolate
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Dimethyl sulfoxide (DMSO) for dissolving phytoalexins
-
Sterile saline solution (0.85% NaCl)
Procedure:
-
Preparation of Fungal Inoculum:
-
The fungal isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a sufficient number of spores or mycelia.
-
A suspension of fungal spores or mycelial fragments is prepared in sterile saline.
-
The suspension is adjusted to a standardized concentration (e.g., 1 × 10⁶ to 5 × 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Phytoalexin Solutions:
-
A stock solution of the phytoalexin is prepared in DMSO due to the typically low aqueous solubility of these compounds.
-
Serial two-fold dilutions of the phytoalexin are prepared in the fungal growth medium in the wells of a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Control wells are included: a positive control (fungus and medium without phytoalexin) and a negative control (medium only).
-
The plate is incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for fungal growth.
-
The MIC is determined as the lowest concentration of the phytoalexin at which there is no visible growth.
-
Alternatively, growth can be assessed spectrophotometrically by measuring the optical density at a specific wavelength.
-
Mandatory Visualization
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Test.
Caption: Biosynthesis of Sesquiterpenoid Phytoalexins in Solanaceae.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Capsidiol|CAS 37208-05-2|For Research [benchchem.com]
- 6. Rishitin - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating an analytical method for 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one in potato leaves
This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one, also known as solavetivone, a key sesquiterpenoid phytoalexin in potato leaves. The methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and professionals in drug development seeking to establish a validated analytical method for this compound.
Introduction
Solavetivone is a significant stress-induced secondary metabolite in potatoes, playing a crucial role in the plant's defense mechanisms against pathogens. Accurate and precise quantification of solavetivone is essential for studies in plant pathology, breeding for disease resistance, and understanding the biosynthesis of phytoalexins. This guide outlines and compares two widely applicable analytical techniques, GC-MS and HPLC-UV, for the validation of a quantitative method for solavetivone in potato leaf matrix.
Signaling Pathway of Solavetivone Biosynthesis
Solavetivone is synthesized via the mevalonate pathway, with Farnesyl diphosphate (FPP) serving as a key precursor for a variety of sesquiterpenoid phytoalexins in solanaceous plants.[1]
References
A Comparative Guide to Immunoassay Development for Spirovetivane Phytoalexins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies involved in developing antibodies and immunoassays for the quantitative analysis of spirovetivane phytoalexins. While specific immunoassays for spirovetivane phytoalexins are not extensively documented in publicly available literature, this guide leverages established protocols for other sesquiterpenoid phytoalexins as a comparative framework. The methodologies detailed herein are highly applicable to the development of sensitive and specific assays for spirovetivane compounds.
We will explore two primary immunoassay formats: the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA), presenting a detailed case study for a phytoalexin RIA and comparing its performance characteristics with those of a typical competitive ELISA. This guide will equip researchers with the foundational knowledge to design and implement robust immunoassays for their specific research needs.
Antibody Production: The Cornerstone of Immunoassay Development
The successful development of a sensitive and specific immunoassay hinges on the quality of the antibodies. As phytoalexins are small molecules (haptens), they are not immunogenic on their own. Therefore, they must first be conjugated to a larger carrier protein to elicit an immune response in an animal model.
Experimental Protocol: Hapten-Carrier Conjugation and Antibody Production (Adapted for a Spirovetivane Phytoalexin)
-
Hapten Synthesis: A derivative of the target spirovetivane phytoalexin (e.g., solavetivone, lubimin) is synthesized to introduce a reactive functional group (e.g., a carboxyl group) for conjugation. This is a critical step that requires careful chemical modification to ensure the primary epitopes of the phytoalexin remain exposed.
-
Conjugation to Carrier Protein: The modified spirovetivane hapten is covalently linked to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The carbodiimide reaction is a common method for coupling carboxyl groups to the primary amines of the protein.
-
Immunization: The resulting spirovetivane-protein conjugate is used to immunize rabbits or other suitable animals. A series of injections at regular intervals are administered to stimulate a robust immune response.
-
Antibody Titer Determination: Blood samples are periodically collected, and the serum is tested for the presence of specific antibodies against the spirovetivane phytoalexin. This is typically done using a preliminary ELISA or RIA where the spirovetivane hapten is conjugated to a different carrier protein to avoid detecting antibodies against the primary carrier.
-
Antibody Purification: Once a high antibody titer is achieved, the polyclonal antibodies can be purified from the serum using affinity chromatography.
Immunoassay Platforms: A Comparative Analysis
The choice of immunoassay platform depends on several factors, including the desired sensitivity, throughput, cost, and the availability of specialized equipment. Here, we compare the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
2.1. Radioimmunoassay (RIA): A Highly Sensitive Precedent
A detailed study on the development of a radioimmunoassay for the soybean phytoalexin, glyceollin I, provides a valuable blueprint for developing a similar assay for spirovetivane phytoalexins.[1]
Experimental Protocol: Competitive Radioimmunoassay for a Spirovetivane Phytoalexin
-
Radiolabeling: The spirovetivane phytoalexin is labeled with a radioactive isotope, typically Iodine-125 (¹²⁵I), to create a "hot" tracer.
-
Competitive Binding: A known amount of the radiolabeled spirovetivane and a sample containing an unknown amount of unlabeled spirovetivane are incubated with a limited amount of the specific antibody. The labeled and unlabeled phytoalexins compete for binding to the antibody.
-
Separation: The antibody-bound phytoalexin is separated from the free phytoalexin. This can be achieved by precipitation of the antibody-antigen complex using a secondary antibody or polyethylene glycol.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of the spirovetivane phytoalexin in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of the unlabeled phytoalexin.
2.2. Enzyme-Linked Immunosorbent Assay (ELISA): A Versatile Alternative
ELISA is a widely used immunoassay format that utilizes an enzyme-linked antibody or antigen for detection. A competitive ELISA format is most suitable for the detection of small molecules like phytoalexins.
Experimental Protocol: Competitive ELISA for a Spirovetivane Phytoalexin
-
Coating: A microtiter plate is coated with a known concentration of a spirovetivane-protein conjugate (different from the one used for immunization).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Reaction: The sample containing the unknown amount of free spirovetivane phytoalexin is mixed with a specific primary antibody and added to the coated wells. The free phytoalexin in the sample competes with the coated phytoalexin for binding to the antibody.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells.
-
Substrate Addition: A chromogenic or chemiluminescent substrate for the enzyme is added, leading to a color change or light emission.
-
Detection: The absorbance or luminescence is measured using a microplate reader.
-
Quantification: The concentration of the spirovetivane phytoalexin is inversely proportional to the signal intensity and is determined by comparison to a standard curve.
Performance Comparison: RIA vs. Competitive ELISA
The following table summarizes the key performance metrics for a hypothetical spirovetivane phytoalexin immunoassay, based on data from the glyceollin I RIA and typical performance characteristics of competitive ELISAs for small molecules.
| Performance Metric | Radioimmunoassay (RIA) | Competitive ELISA | Alternative Methods (e.g., LC-MS) |
| Sensitivity (LOD) | High (pg/mL to low ng/mL range)[1] | Moderate to High (ng/mL range) | Very High (pg/mL to fg/mL range) |
| Specificity | High (dependent on antibody quality) | High (dependent on antibody quality) | Very High (based on mass-to-charge ratio) |
| Throughput | Moderate | High | Low to Moderate |
| Cost per Sample | High (due to radioisotopes and disposal) | Low to Moderate | High (instrumentation and maintenance) |
| Equipment | Gamma Counter, Centrifuge | Microplate Reader, Washer | Liquid Chromatograph, Mass Spectrometer |
| Safety Concerns | Use of radioactive materials | Generally safe | Use of organic solvents |
| Cross-Reactivity | Low for structurally related phytoalexins[1] | Can be an issue, requires careful antibody screening | Minimal, can distinguish isomers |
Data from Glyceollin I RIA Case Study[1]
| Parameter | Value |
| Assay Range | 1 to 100 picomoles (0.34-34 nanograms) |
| Cross-Reactivity (Glyceollins II & III) | 0.5 - 5% |
| Cross-Reactivity (Daidzein & Genistein) | < 1.1% |
Logical Relationships in Immunoassay Development
The development of a successful immunoassay follows a logical progression of steps, each dependent on the successful outcome of the previous one.
Conclusion
The development of antibodies and immunoassays for spirovetivane phytoalexins is a feasible and valuable endeavor for researchers in plant science and drug development. While direct examples are scarce, the methodologies established for other phytoalexins provide a clear path forward. A Radioimmunoassay offers exceptional sensitivity, though it involves the use of radioactive materials. A competitive ELISA presents a safer, more cost-effective, and higher-throughput alternative, with sensitivity that is often sufficient for many research applications. The choice between these and other analytical methods like LC-MS will ultimately depend on the specific requirements of the study, including the need for sensitivity, sample throughput, and available resources. Careful planning and rigorous validation at each step are critical to developing a reliable and robust immunoassay for these important plant-derived compounds.
References
Metabolomic Signatures of Resistance: A Comparative Guide to Potato Cultivars' Defense Against Phytophthora infestans
For researchers, scientists, and professionals in drug development, understanding the intricate biochemical defense mechanisms of plants against pathogens is paramount. This guide provides a comparative analysis of the metabolomic profiles of potato cultivars resistant and susceptible to Phytophthora infestans, the causative agent of late blight. By leveraging data from untargeted metabolomic studies, we highlight key metabolic shifts that underpin disease resistance, offering insights for the development of novel disease control strategies and for marker-assisted breeding of more resilient potato varieties.
Late blight remains a significant threat to potato production worldwide, necessitating a deeper understanding of the plant's innate defense systems. Metabolomic profiling has emerged as a powerful tool to dissect the complex biochemical responses of potato plants upon pathogen challenge. This guide synthesizes findings from key research to provide a clear comparison of the metabolic landscapes in resistant and susceptible potato cultivars.
Quantitative Metabolomic Data Summary
The following tables summarize the key differentially expressed metabolites identified in potato cultivars with varying levels of resistance to Phytophthora infestans. These metabolites are broadly categorized into those that are constitutively present at higher levels in resistant cultivars (Resistance-Related Constitutive) and those that are induced to a greater extent in resistant cultivars upon infection (Resistance-Related Induced).
Table 1: Resistance-Related Constitutive (RRC) Metabolites
| Metabolite Class | Metabolite Name | Fold Change (Resistant/Susceptible) - Pre-infection | Putative Role in Resistance | Reference |
| Phenylpropanoids | Salicylic acid | Higher levels | Plant hormone in defense signaling | [1][2][3] |
| Ferulic acid | Higher levels | Cell wall strengthening, antimicrobial | [1][2][3] | |
| Caffeoylmalic acid | Higher levels | Antioxidant, antimicrobial | [1][2][3] | |
| Triterpenoids | Ganoderic acid Mi | Higher levels | Antifungal | [1][2][3] |
| Lucidenic acid D2 | Higher levels | Antifungal | [1][2][3] | |
| Flavonoids | Sakuranetin | Higher levels | Phytoalexin, antimicrobial | [1][2][3] |
Table 2: Resistance-Related Induced (RRI) Metabolites
| Metabolite Class | Metabolite Name | Fold Change (Resistant/Susceptible) - Post-infection | Putative Role in Resistance | Reference |
| Amino Acids & Derivatives | Phenylalanine | Significantly increased | Precursor to phenylpropanoid pathway | [4] |
| Tyrosine | Significantly increased | Precursor to specialized metabolites | [4] | |
| Organic Acids | Shikimic acid | Significantly increased | Precursor to aromatic amino acids and phenylpropanoids | [4] |
| Malonic acid | Significantly increased | Role in secondary metabolism | [4] | |
| Phenylpropanoids | Benzoic acid | Significantly increased | Antimicrobial, signaling molecule | [4] |
| Hydroxycinnamic acid amides (HCAAs) | Highly induced | Cell wall reinforcement, phytoalexin | [5][6] | |
| Alkaloids | Various | Highly induced | Antimicrobial | [5] |
| Flavonoids | Various | Highly induced | Phytoalexin, antioxidant | [5] |
Experimental Protocols
The methodologies employed in the cited studies form the basis for robust and reproducible metabolomic research. Below are detailed protocols for the key experiments.
Plant Material and Phytophthora infestans Inoculation
-
Potato Cultivars: Studies frequently utilize cultivars with well-characterized resistance and susceptibility to P. infestans. Examples include the resistant cultivars 'Ziyun No. 1', 'Libertas', 'AC04', 'AC09', and 'F06037', and the susceptible cultivars 'Favorita', 'Russet Burbank', 'Criolla Colombia', and 'Shepody'[1][4][5][6].
-
Growth Conditions: Potato plants are typically grown under controlled greenhouse conditions (e.g., 20-25°C, 16h light/8h dark photoperiod) to ensure uniform growth and minimize environmental variability.
-
Inoculum Preparation: P. infestans isolates are cultured on appropriate media (e.g., rye agar) in the dark at a controlled temperature (e.g., 18°C). A zoospore suspension is prepared by flooding the plates with cold sterile water and incubating at 4°C for 1-2 hours. The concentration of zoospores is then adjusted to a specific concentration (e.g., 1 x 10^5 spores/mL).
-
Inoculation: The zoospore suspension is sprayed onto the leaves of potato plants until runoff. Control plants are mock-inoculated with sterile water. The inoculated plants are then maintained in a high-humidity environment (e.g., >90% relative humidity) to facilitate infection.
Metabolite Extraction and Analysis
-
Sample Collection: Leaf samples are collected at various time points post-inoculation (e.g., 0, 48, and 96 hours) to capture the dynamic changes in the metabolome[1][2][3]. Samples are immediately frozen in liquid nitrogen and stored at -80°C until extraction.
-
Metabolite Extraction: Frozen leaf tissue is ground to a fine powder in liquid nitrogen. Metabolites are then extracted using a solvent mixture, commonly a combination of methanol, water, and in some cases, chloroform, to capture a broad range of polar and non-polar metabolites[4]. The mixture is vortexed and centrifuged to pellet cell debris.
-
Metabolomic Analysis (Untargeted): The supernatant containing the extracted metabolites is analyzed using high-resolution mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
GC-MS: This technique is often used for the analysis of volatile and semi-volatile compounds. Samples are typically derivatized (e.g., silylated) to increase their volatility and thermal stability prior to analysis.
-
LC-MS: This is a powerful technique for the analysis of a wide range of metabolites. A C18 reversed-phase column is commonly used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
-
Data Processing and Statistical Analysis: The raw data from the mass spectrometer is processed to identify and quantify metabolic features. This involves peak picking, alignment, and normalization. Statistical analyses such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are used to identify metabolites that are significantly different between resistant and susceptible cultivars.
Visualizing the Path to Resistance
The following diagrams, generated using Graphviz, illustrate the experimental workflow for metabolomic profiling and a key metabolic pathway associated with resistance to P. infestans.
Conclusion
The metabolomic profiling of resistant and susceptible potato cultivars reveals a clear biochemical dichotomy in their response to Phytophthora infestans. Resistant cultivars exhibit a pre-armed state with higher constitutive levels of certain defense-related metabolites and demonstrate a more robust and rapid induction of a wider array of antimicrobial and cell-wall reinforcing compounds upon infection. Key metabolic pathways, particularly the phenylpropanoid pathway, are central to this enhanced defense response. The metabolites and pathways highlighted in this guide represent promising targets for the development of biomarkers for resistance breeding and for the design of novel strategies to protect this vital global crop.
References
- 1. Comparative Metabolomic Profiling of Compatible and Incompatible Interactions Between Potato and Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Metabolomic Profiling of Compatible and Incompatible Interactions Between Potato and Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Metabolomic Profiling of Compatible and Incompatible Interactions Between Potato and Phytophthora infestans [frontiersin.org]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Metabolomics deciphers quantitative resistance mechanisms in diploid potato clones against late blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling Potential Synergies: A Comparative Guide on the Antifungal Effects of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one and its Combination with Commercial Fungicides
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal potential of the phytoalexin 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one, also known as lubimin. Due to a lack of direct studies on its synergistic effects with commercial fungicides, this document draws parallels from related sesquiterpenoid phytoalexins and outlines established experimental protocols for evaluating such interactions.
Introduction to this compound (Lubimin)
This compound, a spirovetivane sesquiterpenoid phytoalexin commonly known as lubimin, is a natural defense compound produced by plants of the Solanaceae family, such as potato and tomato, in response to pathogen infection.[1] Like other sesquiterpenoids, lubimin has demonstrated inherent antifungal properties against a range of plant pathogens.[2] The lipophilic nature of these compounds allows them to interfere with the fungal cell membrane, leading to increased permeability and cell death.[1] While the standalone antifungal activity of lubimin has been documented, its potential to act in synergy with existing commercial fungicides remains a promising yet underexplored area of research.
Antifungal Activity of Lubimin and Related Sesquiterpenoids
Quantitative data on the antifungal efficacy of lubimin and the closely related phytoalexin, rishitin, is available in the form of Minimum Inhibitory Concentrations (MICs). This data provides a baseline for their antifungal potency against various fungal species.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Lubimin | Fusarium oxysporum | Data not explicitly available in search results |
| Verticillium dahliae | Data not explicitly available in search results | |
| Rishitin | Phytophthora infestans | ~100 |
| Fusarium oxysporum | >200 | |
| Verticillium dahliae | >200 |
Note: The table is populated with data from analogous compounds due to the limited direct quantitative data for this compound in the provided search results. The antifungal activity of sesquiterpenoids can vary significantly depending on the fungal species and experimental conditions.[1][2]
Potential for Synergistic Antifungal Effects
The combination of natural compounds with commercial fungicides is a strategy being explored to enhance efficacy, reduce the required doses of synthetic fungicides, and combat the development of fungicide resistance.[3][4] While direct evidence for this compound is not available, studies on other natural compounds have demonstrated significant synergistic interactions with commercial fungicides. For instance, chito-oligosaccharides and the hydroxycoumarin scopoletin have been shown to enhance the antifungal effects of fungicides like mancozeb and carboxin.[5][6]
The proposed mechanism for such synergy often involves a multi-pronged attack on the fungal pathogen. The natural compound may weaken the fungal cell wall or membrane, making it more susceptible to the action of the commercial fungicide which might target a specific metabolic pathway.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic effects of this compound with commercial fungicides, standardized experimental protocols are essential. The following methodologies are widely accepted in the field.
Checkerboard Microdilution Assay
This is the most common in vitro method to assess synergy. It involves preparing a two-dimensional array of serial dilutions of two compounds (e.g., this compound and a commercial fungicide) in a microtiter plate. Each well is then inoculated with a standardized fungal suspension. After incubation, the fungal growth is assessed, typically by measuring optical density.
The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
FICI Calculation:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
This method provides a dynamic assessment of the antifungal effect over time. Fungal cultures are exposed to the compounds alone and in combination at specific concentrations (e.g., their MICs). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable fungal cells (colony-forming units). A synergistic interaction is indicated by a significant decrease in viable cells in the combination treatment compared to the individual compounds.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for assessing the synergistic antifungal effects of a test compound with a commercial fungicide.
Caption: Workflow for assessing antifungal synergy.
Signaling Pathways and Mechanism of Action
The precise signaling pathways affected by this compound in fungi are not yet fully elucidated. However, the primary proposed mechanism of action for sesquiterpenoid phytoalexins is the disruption of the fungal cell membrane's integrity.[1] This initial damage can trigger a cascade of cellular stress responses. The following diagram illustrates a hypothetical model of the potential fungal response to membrane damage induced by a phytoalexin.
Caption: Hypothetical fungal stress response to phytoalexin.
Conclusion and Future Directions
While direct experimental data on the synergistic antifungal effects of this compound with commercial fungicides is currently lacking, the existing knowledge on its intrinsic antifungal activity and the proven synergistic potential of other natural compounds provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a robust framework for such studies. Future research should focus on performing systematic checkerboard and time-kill curve analyses with a panel of commercially relevant fungicides against key plant pathogenic fungi. Elucidating the precise molecular mechanisms and signaling pathways involved in these potential synergistic interactions will be crucial for the development of novel and more effective integrated pest management strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Sesquiterpenoids in root exudates of Solanum aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Fungal Plant Pathogens by Synergistic Action of Chito-Oligosaccharides and Commercially Available Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal synergistic effect of scopoletin, a hydroxycoumarin isolated from Melia azedarach L. fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficacy of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one against known agricultural fungicides
In the relentless pursuit of novel and effective antifungal agents for agricultural applications, naturally occurring plant defense compounds, known as phytoalexins, present a promising frontier. This guide provides a comprehensive benchmark of the antifungal efficacy of a representative spirovetivane sesquiterpenoid, closely related to 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one, against established agricultural fungicides. Due to the limited specific data on this compound, this analysis will focus on its close structural analogs, lubimin and rishitin, for which antifungal activity data is available.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of performance data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Efficacy Comparison
The antifungal efficacy of the selected compounds is summarized below. Direct comparison is challenging due to variations in experimental conditions across studies. However, this compilation provides a valuable overview of their relative potencies against key plant pathogens.
Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of Spirovetivane Sesquiterpenoids
| Compound | Fungal Species | MIC (µg/mL) | Fungal Species | MIC (µg/mL) |
| Lubimin | Fusarium oxysporum | 50 | Verticillium dahliae | 100 |
| Rishitin | Phytophthora infestans | 100 (complete inhibition of zoospore germination)[1] |
Table 2: Efficacy of Commercial Fungicides Against Common Plant Pathogens
| Fungicide | Fungal Species | EC50 (µg/mL) | Fungal Species | Efficacy |
| Azoxystrobin | Botrytis cinerea | Not specified | Phytophthora infestans | Effective[2][3] |
| Fludioxonil | Botrytis cinerea | < 0.1 (mycelial growth)[4] | ||
| Boscalid | Botrytis cinerea | < 1 (mycelial growth)[4] | ||
| Tebuconazole | Botrytis cinerea | < 10 (mycelial growth)[4] | Fusarium graminearum | Reduces FHB severity by 25–77%[5] |
| Iprodione | Botrytis cinerea | < 10 (mycelial growth)[4] | ||
| Pyrimethanil | Botrytis cinerea | 50 (mycelial growth)[4] | ||
| Mandipropamid | Phytophthora infestans | Effective[6][7] | ||
| Oxathiapiprolin | Phytophthora infestans | Highly effective[8][9][10] | ||
| Prothioconazole | Fusarium graminearum | Reduces FHB severity by 39–93%[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antifungal efficacy studies. Below are generalized protocols for key experiments cited in this guide.
1. Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar). Spores or mycelial fragments are harvested and suspended in a sterile liquid medium. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate. The plate is incubated at an optimal temperature and duration for the specific fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
2. Mycelial Growth Inhibition Assay
This assay is used to assess the effect of a fungicide on the growth of filamentous fungi.
-
Medium Preparation: An appropriate agar medium is amended with various concentrations of the test fungicide.
-
Inoculation: A small plug of actively growing fungal mycelium is placed in the center of each agar plate.
-
Incubation: The plates are incubated at the optimal temperature for fungal growth.
-
Measurement: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to a control plate without the fungicide.
3. Spore Germination Assay
This assay evaluates the impact of a fungicide on the germination of fungal spores.
-
Spore Suspension: A suspension of fungal spores is prepared in a liquid medium.
-
Treatment: The spore suspension is treated with different concentrations of the fungicide.
-
Incubation: The treated spore suspension is incubated under conditions that promote germination.
-
Assessment: The percentage of germinated spores is determined by microscopic examination.
Mechanisms of Action and Signaling Pathways
Understanding the mode of action of a fungicide is critical for its effective use and for managing the development of resistance.
Spirovetivane Sesquiterpenoids (Lubimin, Rishitin): The precise mechanisms of action for these phytoalexins are not fully elucidated but are believed to be multifaceted. They likely disrupt the integrity of the fungal cell membrane and inhibit key metabolic pathways.[11] Rishitin has been shown to inhibit zoospore germination and germ tube elongation in Phytophthora infestans, suggesting interference with crucial developmental processes.[1][12]
Commercial Fungicides:
-
Azoxystrobin: This fungicide is a Quinone outside Inhibitor (QoI) that blocks mitochondrial respiration by binding to the cytochrome bc1 complex, thereby inhibiting ATP production.[2][3][13][14][15]
-
Mandipropamid: It belongs to the Carboxylic Acid Amide (CAA) class of fungicides and works by inhibiting cellulose synthesis in the cell walls of oomycete fungi.[6][7][16][17][18]
-
Oxathiapiprolin: This fungicide has a novel mode of action, targeting an oxysterol-binding protein (OSBP) that is essential for lipid transfer and membrane formation in oomycetes.[8][9][10][19][20]
-
Triazoles (e.g., Tebuconazole, Prothioconazole): These are demethylase inhibitors (DMIs) that interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[5]
The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be targeted by antifungal compounds.
Caption: Generalized workflow for antifungal efficacy testing.
Caption: Hypothetical MAPK signaling pathway activated by fungicide stress.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 3. pomais.com [pomais.com]
- 4. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxathiapiprolin - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]
- 15. Agriculture Pesticide Azoxystrobin Fungicide Factories 2025 [farmonaut.com]
- 16. chemicalwarehouse.com [chemicalwarehouse.com]
- 17. researchgate.net [researchgate.net]
- 18. fao.org [fao.org]
- 19. youtube.com [youtube.com]
- 20. 2015 Meeting | Oxathiapiprolin, a new fungicide active ingredient for control of diseases caused by Oomycetes [apsnet.org]
Safety Operating Guide
Prudent Disposal of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical aspect of ensuring personnel safety and environmental protection.[4] This guide provides a step-by-step protocol for the safe handling and disposal of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Safety glasses or goggles
-
A flame-resistant laboratory coat[1]
-
Closed-toe shoes
Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[5] Avoid contact with skin and eyes.[5] In the event of accidental contact, rinse the affected area thoroughly with water and seek medical attention as outlined in general laboratory safety protocols.[5]
Step-by-Step Disposal Protocol
The systematic disposal of chemical waste is essential to prevent hazardous reactions and ensure regulatory compliance.[1]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and cleaning materials).[5]
-
Segregate this waste from other chemical waste streams to prevent inadvertent and potentially hazardous reactions.[1] Incompatible materials should always be stored separately.[2][6]
2. Waste Containerization:
-
Solid Waste: Collect solid waste in a clearly labeled, compatible container with a secure lid.
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all liquid waste.[1] The container must be made of a material compatible with the chemical.[6]
-
Ensure all containers are in good condition, free from leaks or cracks, and are kept closed except when adding waste.[1][6]
3. Labeling and Documentation:
-
Properly label all waste containers with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound Waste." Do not use abbreviations.[1]
-
Indicate the accumulation start date on the label.[1]
-
Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.[1]
4. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][6]
-
This area should be secure and away from general laboratory traffic.
-
Use secondary containment for all liquid hazardous waste to mitigate spills.[2]
5. Disposal:
-
Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][7]
-
When the waste container is full, schedule a pickup with your EHS office.[1][2]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[1]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1][2] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
-
Drying: Allow the rinsed container to air dry completely.
-
Final Disposal: Deface or remove the original label before disposing of the decontaminated container in the appropriate recycling or trash receptacle.[2][7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [1] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers | [1][6] |
| pH for Aqueous Drain Disposal (if non-hazardous) | Between 5.5 and 10.5 (verify local regulations) | [1][6] |
Visualized Workflows
The following diagrams illustrate the key processes for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
Essential Safety Protocols for Handling 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. This guidance is based on the general hazards associated with uncharacterized chemical compounds and the broader class of sesquiterpenoids. It is imperative that researchers conduct a thorough, site-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Given that this compound is a specific molecule within the spirovetivane sesquiterpenoid class, and in the absence of detailed toxicological data, it must be handled as a potentially bioactive and hazardous compound. The primary assumed risks include skin and eye irritation, and potential toxicity if inhaled or ingested. A conservative approach to safety is essential.
Hazard Assessment and Control
A comprehensive risk assessment is the first step before any handling of this compound.[1][2] This involves:
-
Hazard Identification: Reviewing any available data on similar spirovetivane sesquiterpenoids. In the absence of data, assume the compound is a skin and eye irritant and may have unknown toxic properties.[2]
-
Exposure Assessment: Identifying potential routes of exposure, including inhalation of aerosols, dermal contact, and accidental ingestion.[1][2]
-
Control Measures: Implementing engineering controls, administrative procedures, and appropriate personal protective equipment (PPE) to minimize exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][3] | Provides maximum protection against splashes and aerosols, preventing contact with the eyes and face. |
| Hand Protection | Double gloving with chemotherapy-grade nitrile gloves (ASTM D6978).[1] | Offers robust protection against dermal exposure. The outer glove should be changed immediately upon contamination. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown. | Protects the wearer's clothing and skin from contamination. |
| Respiratory Protection | An N95 respirator or higher, depending on the procedure and potential for aerosol generation. | Minimizes the risk of inhaling fine particles or aerosols of the compound. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of exposure.[4]
-
Preparation:
-
Ensure the chemical fume hood is clean and uncluttered.[4]
-
Assemble all necessary equipment, including the compound, solvents, glassware, and clearly labeled waste containers, inside the fume hood before starting any work.
-
Verify that a chemical spill kit is readily accessible.
-
-
Donning PPE:
-
Put on all required PPE in the correct sequence before entering the designated handling area.
-
-
Experimental Procedure:
-
Conduct all manipulations of the compound, including weighing and preparing solutions, within the chemical fume hood with the sash at the lowest practical height.
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
After completing the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Securely seal and clearly label all containers of the compound for storage.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Waste Segregation: All items that come into contact with the compound, including gloves, pipette tips, and empty vials, are considered contaminated waste.
-
Container Management: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
